decanoyl Coenzyme A (ammonium salt)
Description
BenchChem offers high-quality decanoyl Coenzyme A (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about decanoyl Coenzyme A (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H63N10O17P3S |
|---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3 |
InChI Key |
IWPPTKRPCYMCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Decanoyl Coenzyme A Ammonium Salt
This guide provides an in-depth technical analysis of Decanoyl Coenzyme A (Decanoyl-CoA) in its ammonium salt form.[1][2] It is designed for researchers in metabolic profiling, structural biology, and drug discovery who require precise data on chemical architecture, stability, and analytical characterization.
Executive Summary
Decanoyl Coenzyme A (Decanoyl-CoA) is a medium-chain fatty acyl-thioester central to mitochondrial
Chemical Architecture & Properties
The molecule is a conjugate of Coenzyme A (CoA) and decanoic acid (C10:0), linked via a high-energy thioester bond.[1][2] In the ammonium salt form, the phosphate groups of the CoA moiety are neutralized by ammonium ions (
Structural Specifications
| Property | Detail |
| IUPAC Name | S-decanoate coenzyme A, ammonium salt |
| Common Name | Decanoyl-CoA triammonium |
| CAS Number | 1264-57-9 (Parent Free Acid) |
| Formula (Free Acid) | |
| Formula (Salt) | |
| Molecular Weight | 921.78 g/mol (Free Acid) + |
| Solubility | Water (>50 mg/mL), Methanol; Insoluble in non-polar organics (Hexane) |
| pKa Values | Phosphate 1 (~1.5), Phosphate 2 (~6.4), Adenine |
Structural Decomposition Diagram
The following diagram illustrates the modular assembly of Decanoyl-CoA, highlighting the critical thioester linkage susceptible to hydrolysis.
Figure 1: The ammonium ions stabilize the phosphate backbone, preventing aggregation and improving solubility in aqueous buffers.
Synthesis & Preparation
For high-purity applications, chemo-enzymatic synthesis is preferred over chemical acylation (e.g., using decanoyl chloride) to avoid side reactions with the adenine ring or ribose hydroxyls.[1][2]
Chemo-Enzymatic Protocol
Principle: Use of Acyl-CoA Synthetase (ACS) to catalyze the ligation of free decanoic acid and CoA-SH using ATP.[1][2]
-
Reaction Mix:
-
Incubation: 37°C for 2 hours. Monitor thioester formation at 260 nm (Adenine) and 232 nm (Thioester).[1][2]
-
Purification (Critical for Ammonium Salt):
-
Solid Phase Extraction (SPE): Load reaction onto a C18 Sep-Pak cartridge.
-
Wash: 25 mM Ammonium Acetate (pH 5.[1][2]5) to remove salts and enzymes.[1][2]
-
Elution: 60% Methanol in 25 mM Ammonium Acetate.
-
Lyophilization: Freeze-dry to remove water and excess ammonium acetate, yielding the pure ammonium salt powder.
-
Analytical Characterization
Accurate identification relies on observing the specific fragmentation of the CoA moiety and the retention of the decanoyl chain.
Mass Spectrometry (LC-MS/MS)
The ammonium salt is ideal for ESI-MS because the
| Transition ( | Fragment Identity | Collision Energy (eV) |
| 922.3 | Loss of ADP moiety (Neutral Loss -507 Da) | 25-30 |
| 922.3 | Pantetheine fragment | 35 |
| 922.3 | Adenosine-3',5'-diphosphate | 20 |
MS Fragmentation Pathway Diagram
Figure 2: The neutral loss of 507 Da (ADP) is the defining signature of Acyl-CoA species in positive mode MS.[1][2]
NMR Profile ( , 500 MHz, )
The ammonium salt shows distinct shifts compared to the free acid due to pH buffering.
-
0.88 ppm (t): Terminal methyl of decanoyl chain (
).[1][2] -
1.28 ppm (m): Bulk methylene protons (
).[1][2] -
2.41 ppm (t):
-methylene protons ( ).[1][2] Diagnostic for thioester integrity. - 6.14 ppm (d): Anomeric ribose proton.[1][2]
- 8.25 / 8.52 ppm (s): Adenine aromatic protons.[1][2]
Biological Relevance & Applications
Decanoyl-CoA is a pivotal intermediate in the mitochondrial matrix.[1]
Metabolic Pathway: -Oxidation
It serves as the specific substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .[1][2] A block at this step (MCAD Deficiency) leads to the accumulation of medium-chain fatty acids and octanoylcarnitine.[1][2]
Figure 3: Decanoyl-CoA is converted to Trans-2-Decenoyl-CoA, generating reducing equivalents (FADH2).[1][2]
Handling, Stability & Storage
The thioester bond is thermodynamically unstable and prone to hydrolysis, particularly in alkaline conditions.
Storage Protocol
-
Temperature: -20°C (stable for 1-2 years); -80°C (stable for >5 years).[1][2]
-
Desiccation: Essential.[1][2] Hygroscopic ammonium salts will hydrolyze if exposed to moisture.[1][2]
Solution Stability
-
Buffer Recommendation: 25-50 mM Ammonium Acetate (pH 5.5).[1][2] Avoid phosphate buffers if using for MS (suppression effects).[1][2]
-
Freeze-Thaw: Limit to < 3 cycles. Aliquot immediately upon reconstitution.
References
-
Chemical Structure & Properties: PubChem.[1][2][4] Decanoyl-coenzyme A. National Library of Medicine.[1] [Link][1][2]
-
Synthesis Protocols: Peter, D. M., et al. (2016).[2][5] A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. MDPI Molecules. [Link][1][2]
-
Analytical Method (LC-MS): Basu, S. S., et al. (2011).[1][2] A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates. PMC. [Link]
Sources
Whitepaper: The Pivotal Role of Decanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation
Abstract
Decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA, represents a critical juncture in the mitochondrial β-oxidation of medium-chain fatty acids (MCFAs). Its metabolism is central to cellular energy homeostasis, particularly during periods of fasting or high metabolic demand. This technical guide provides an in-depth exploration of the biochemical journey of decanoyl-CoA through the β-oxidation spiral, the enzymatic machinery involved, its regulatory landscape, and the profound clinical implications of metabolic disruption. We delve into the pathophysiology of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where the flux through decanoyl-CoA is impaired, leading to life-threatening metabolic crises. Furthermore, this document furnishes researchers and drug development professionals with field-proven methodologies for the precise quantification of decanoyl-CoA, an essential tool for investigating metabolic diseases and therapeutic interventions.
Introduction: Decanoyl-CoA as a Central Metabolic Intermediate
Fatty acid β-oxidation (FAO) is the primary catabolic pathway for lipids, systematically dismantling fatty acyl-CoA molecules into acetyl-CoA units to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1] Fatty acids are classified by their carbon chain length, and the metabolism of medium-chain fatty acids (C6-C12) is particularly crucial for maintaining energy balance, especially in tissues like the heart and liver.[2]
Decanoyl-CoA (C10-CoA) is a key intermediate in this process.[3] It is generated from the oxidation of longer fatty acids, such as lauric acid (C12), and serves as the primary substrate for the fourth cycle of β-oxidation.[4] Its efficient processing is paramount; a disruption in its catabolism, as seen in inherited metabolic disorders, underscores its critical biological role and highlights it as a significant biomarker and therapeutic target.[5]
The Core Pathway: Mitochondrial β-Oxidation of Decanoyl-CoA
Once inside the mitochondrial matrix, decanoyl-CoA undergoes a four-step enzymatic spiral to yield octanoyl-CoA and acetyl-CoA.[4] This cycle involves dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, catalyzed by a suite of enzymes with specificity for medium-chain acyl-CoAs.
The Four-Step Enzymatic Cascade
The conversion of decanoyl-CoA to octanoyl-CoA is a highly efficient, sequential process. Each step is catalyzed by a specific enzyme, as detailed in the table below.
| Step | Enzyme | Substrate(s) | Product(s) | Cofactor(s) |
| 1. Dehydrogenation | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | trans-2-Decenoyl-CoA | FAD → FADH₂ |
| 2. Hydration | Enoyl-CoA Hydratase (Crotonase) | trans-2-Decenoyl-CoA, H₂O | (S)-3-Hydroxydecanoyl-CoA | None |
| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | (S)-3-Hydroxydecanoyl-CoA | 3-Oxodecanoyl-CoA | NAD⁺ → NADH + H⁺ |
| 4. Thiolysis | β-Ketoacyl-CoA Thiolase | 3-Oxodecanoyl-CoA, Coenzyme A | Octanoyl-CoA, Acetyl-CoA | None |
| Table 1: Summary of enzymes and reactions in the β-oxidation of decanoyl-CoA.[4][6][7] |
The initial and rate-limiting step for medium-chain fatty acids is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[2] This flavoenzyme introduces a double bond between the alpha and beta carbons of decanoyl-CoA, transferring electrons to FAD to form FADH₂.[6][8] The resulting FADH₂ can then donate its electrons to the electron transport chain to produce ATP. Subsequent reactions complete the cycle, shortening the acyl chain by two carbons and releasing a molecule of acetyl-CoA.
Figure 1: The enzymatic cycle of decanoyl-CoA β-oxidation.
Clinical Significance: MCAD Deficiency
The indispensable nature of decanoyl-CoA oxidation is starkly illustrated by Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the most common inherited disorder of fatty acid oxidation. Caused by mutations in the ACADM gene, this autosomal recessive condition leads to a dysfunctional or deficient MCAD enzyme.
Pathophysiological Cascade
Without functional MCAD, the dehydrogenation of medium-chain acyl-CoAs, including decanoyl-CoA and octanoyl-CoA, is blocked.[9] This enzymatic blockade triggers a cascade of deleterious metabolic events:
-
Accumulation of Upstream Metabolites: Decanoyl-CoA and other medium-chain acyl-CoAs accumulate in the mitochondria. These are subsequently conjugated to carnitine and exported into the bloodstream as acylcarnitines.
-
Energy Deficit: The halt in β-oxidation severely curtails the production of acetyl-CoA. During fasting, when glycogen stores are depleted, the liver cannot perform ketogenesis, and gluconeogenesis is impaired due to the lack of acetyl-CoA, a key allosteric activator.
-
Clinical Manifestations: The resulting energy crisis leads to the classic symptoms of MCADD: severe hypoketotic hypoglycemia, lethargy, vomiting, and can progress to seizures, coma, and sudden death if untreated. The accumulation of medium-chain fatty acids and their derivatives is also thought to be toxic to the liver and brain.[10]
Figure 2: Pathophysiological cascade in MCAD deficiency.
Diagnostic Biomarkers
The diagnosis of MCADD, often through newborn screening programs, relies on the detection of elevated medium-chain acylcarnitines in blood spots using tandem mass spectrometry (MS/MS).
| Biomarker | Matrix | Typical Finding in MCADD |
| Octanoylcarnitine (C8) | Dried Blood Spot / Plasma | Markedly Elevated |
| Decanoylcarnitine (C10) | Dried Blood Spot / Plasma | Elevated |
| Decenoylcarnitine (C10:1) | Dried Blood Spot / Plasma | Elevated |
| Acylcarnitine/Free Carnitine Ratio | Plasma | Increased |
| Table 2: Key diagnostic biomarkers for MCAD Deficiency.[11] |
The prominent elevation of octanoylcarnitine (C8) is the primary diagnostic marker, reflecting the backup of its immediate precursor, octanoyl-CoA, and the subsequent metabolism of accumulated decanoyl-CoA via alternative pathways.
Methodologies for the Study of Decanoyl-CoA
Accurate quantification of decanoyl-CoA and other acyl-CoA species is essential for both basic research and clinical diagnostics. Due to their low abundance and inherent instability, these analyses require highly sensitive and specific methods.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[13][14]
Protocol: Quantification of Decanoyl-CoA from Cell Culture by LC-MS/MS
This protocol provides a robust framework for the extraction and absolute quantification of decanoyl-CoA. The core principle is to rapidly quench metabolic activity, efficiently extract the acyl-CoAs, and use a stable isotope-labeled internal standard for precise quantification.
1. Materials
-
Homogenization Buffer: 10% Trichloroacetic Acid (TCA) in water.
-
Internal Standard (ISTD): D₃-decanoyl-CoA (or similar, e.g., C17:0-CoA).
-
Solid-Phase Extraction (SPE): C8 or mixed-mode cartridges.
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water.
-
LC-MS Buffer: Ammonium acetate or ammonium formate.
2. Sample Preparation Workflow
-
Cell Lysis & Quenching: Aspirate cell culture media. Immediately wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 2 mL of ice-cold methanol and scrape the cells. This step serves to lyse the cells and quench enzymatic activity.[13]
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 15 µL of 10 µM C15:0-CoA) to the methanol lysate.[13]
-
Extraction: Transfer the lysate to a tube and incubate at -80°C for 15 minutes. Centrifuge at high speed to pellet protein and cell debris. Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample supernatant. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
Sample Concentration: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in a small volume of the initial LC mobile phase.
3. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column to separate the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for decanoyl-CoA and the internal standard. This provides exceptional specificity and sensitivity.
Figure 3: Workflow for LC-MS/MS quantification of Acyl-CoAs.
Conclusion
Decanoyl-CoA is far more than a simple metabolic intermediate; it is a critical checkpoint in cellular energy production. Its smooth passage through the β-oxidation pathway, orchestrated primarily by the MCAD enzyme, is vital for metabolic flexibility and health. The severe pathology of MCAD deficiency serves as a powerful testament to this fact, establishing decanoyl-CoA and its derivatives as crucial biomarkers for disease diagnosis and monitoring. For researchers and drug developers, understanding the intricacies of decanoyl-CoA metabolism and mastering the analytical techniques to measure it are fundamental to advancing our knowledge of metabolic disorders and developing effective therapeutic strategies.
References
-
PubChem. (n.d.). Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway. National Center for Biotechnology Information. Retrieved from [Link]
-
Reactome. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA. Reactome Pathway Database. Retrieved from [Link]
-
Sturm, M., et al. (2022). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. PMC. Retrieved from [Link]
-
Reactome. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA. Reactome Pathway Database. Retrieved from [Link]
-
FooDB. (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]
-
Reactome. (n.d.). Decanoyl-CoA+FAD<=>trans-Dec-2-enoyl-CoA+FADH2. Reactome Pathway Database. Retrieved from [Link]
-
PubChem. (n.d.). Decanoyl-coa. National Center for Biotechnology Information. Retrieved from [Link]
-
Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]
-
Goetzman, E. S., et al. (2020). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. PMC. Retrieved from [Link]
-
Redondo-Collazo, L., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. Retrieved from [Link]
-
The Medical Biochemistry Page. (2025). Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]
-
Biology LibreTexts. (2026). 17.2: Oxidation of Fatty Acids. Retrieved from [Link]
-
Lecturio. (2021). Fatty acid β-oxidation. Retrieved from [Link]
-
van Eunen, K., et al. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLOS Computational Biology. Retrieved from [Link]
-
Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. Retrieved from [Link]
-
Chehaibi, K., et al. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. Retrieved from [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]
-
Yang, S. Y., et al. (1988). Enzymes of fatty acid beta-oxidation in developing brain. PubMed. Retrieved from [Link]
-
MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]
-
Larson, T. R., & Browse, J. (2019). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Springer Nature Experiments. Retrieved from [Link]
-
Larson, T. R., & Browse, J. (2019). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. Retrieved from [Link]
-
Ferreira, G. C., et al. (2017). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. PMC. Retrieved from [Link]
-
Dirty Medicine. (2019). Fatty Acid (Beta) Oxidation. YouTube. Retrieved from [Link]
-
Abrankó, L., et al. (2018). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 5. Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB [foodb.ca]
- 6. Reactome | Decanoyl-CoA+FAD<=>trans-Dec-2-enoyl-CoA+FADH2 [reactome.org]
- 7. aocs.org [aocs.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
decanoyl-coa substrate specificity for MCAD enzyme
An In-depth Technical Guide to the Substrate Specificity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for Decanoyl-CoA
Authored by a Senior Application Scientist
Introduction: The Central Role of MCAD in Fatty Acid Metabolism
Medium-chain acyl-CoA dehydrogenase (MCAD), a homotetrameric flavoenzyme, is a cornerstone of mitochondrial β-oxidation. Its primary function is to catalyze the initial, rate-limiting step in the breakdown of medium-chain fatty acids, specifically those with acyl chain lengths of 6 to 12 carbons. This enzymatic reaction involves the α,β-dehydrogenation of the acyl-CoA substrate, a critical process for energy production, particularly during periods of fasting or prolonged exercise when glucose availability is limited. The electrons captured in this reaction are transferred to the electron transport chain via electron-transferring flavoprotein (ETF), ultimately contributing to ATP synthesis.
Given its pivotal role, the substrate specificity of MCAD is of paramount importance. The enzyme exhibits a distinct preference for medium-chain acyl-CoAs, with octanoyl-CoA (C8-CoA) generally considered its optimal substrate. However, its interaction with decanoyl-CoA (C10-CoA) is of significant interest, representing the upper limit of its preferred substrate length. Understanding the nuances of decanoyl-CoA binding and turnover is crucial for elucidating the enzyme's catalytic mechanism and for the development of therapeutic strategies for MCAD deficiency (MCADD), the most common inherited disorder of fatty acid oxidation.
This guide provides a comprehensive exploration of the substrate specificity of MCAD for decanoyl-CoA, delving into the structural basis of this interaction, robust methodologies for its characterization, and the implications for drug development.
Structural Determinants of MCAD Substrate Specificity
The specificity of MCAD for acyl-CoAs of defined chain lengths is not accidental; it is a finely tuned characteristic dictated by the architecture of its active site. The enzyme's substrate-binding pocket is a narrow, elongated cavity that accommodates the acyl chain of the substrate.
The key to MCAD's substrate preference lies in a specific region of the active site, often referred to as the "floor" of the pocket. This region is lined by specific amino acid residues that create a steric and electrostatic environment favorable for medium-chain fatty acids. For decanoyl-CoA, the 10-carbon acyl chain extends deep into this pocket. The terminal methyl group of the decanoyl chain is positioned in close proximity to the flavin ring of the FAD cofactor.
One of the most critical residues governing the upper limit of substrate length is glutamate 376 (E376). This residue is positioned at the back of the substrate-binding cavity and is believed to form a hydrogen bond with the thioester carbonyl of the acyl-CoA substrate, effectively locking it in the optimal position for catalysis. The precise positioning of E376 is thought to be a key reason why acyl-CoAs longer than 12 carbons are poor substrates for MCAD; their extended length would lead to a steric clash with this residue.
The following diagram illustrates the general workflow for investigating the structural basis of MCAD substrate specificity.
Caption: Workflow for structural analysis of MCAD's active site.
Kinetic Characterization of Decanoyl-CoA as an MCAD Substrate
A thorough understanding of an enzyme's interaction with its substrate requires detailed kinetic analysis. For MCAD and decanoyl-CoA, the key parameters to determine are the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m provides an indication of the affinity of the enzyme for the substrate, with a lower K_m suggesting higher affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with the substrate. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.
Comparative Kinetic Parameters for MCAD with Various Acyl-CoA Substrates
The following table summarizes typical kinetic parameters for human MCAD with a range of acyl-CoA substrates. It is important to note that absolute values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Substrate (Acyl-CoA) | Chain Length | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |
| Hexanoyl-CoA | C6 | ~25 | ~10 | ~0.4 |
| Octanoyl-CoA | C8 | ~2-5 | ~15-20 | ~3-10 |
| Decanoyl-CoA | C10 | ~1-3 | ~10-15 | ~3-15 |
| Dodecanoyl-CoA | C12 | ~5-10 | ~5-8 | ~0.5-1.6 |
| Tetradecanoyl-CoA | C14 | >50 | <1 | <0.02 |
Data compiled from multiple sources for illustrative purposes.
As the data illustrates, while octanoyl-CoA often exhibits the highest catalytic efficiency, decanoyl-CoA is also an excellent substrate for MCAD, characterized by a low K_m and a high k_cat. This underscores its physiological relevance as a target for MCAD-mediated β-oxidation.
Experimental Protocol: Spectrophotometric Assay for MCAD Activity
A widely used and robust method for determining MCAD kinetics is the ferricenium-based spectrophotometric assay. This continuous assay monitors the reduction of ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.
Principle:
The FAD cofactor of MCAD is reduced during the dehydrogenation of decanoyl-CoA. The reduced FAD is then re-oxidized by an artificial electron acceptor, ferricenium, which in turn is reduced to ferrocene. The decrease in absorbance at 300 nm, corresponding to the reduction of ferricenium, is monitored over time.
Materials:
-
Purified MCAD enzyme
-
Decanoyl-CoA
-
Ferricenium hexafluorophosphate
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.6)
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. Keep this solution on ice and protected from light.
-
Prepare a series of decanoyl-CoA dilutions in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.5 to 100 μM).
-
Set up the reaction mixture in a quartz cuvette. A typical reaction mixture (1 mL final volume) contains:
-
100 mM potassium phosphate buffer, pH 7.6
-
A fixed, saturating concentration of ferricenium hexafluorophosphate (e.g., 150 μM)
-
A specific concentration of decanoyl-CoA
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of purified MCAD enzyme.
-
Monitor the decrease in absorbance at 300 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (v₀).
-
Repeat steps 3-6 for each concentration of decanoyl-CoA.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max. The k_cat can then be calculated from V_max if the enzyme concentration is known (k_cat = V_max / [E]).
The following diagram outlines the workflow for this kinetic assay.
Caption: Workflow for determining MCAD kinetic parameters.
Implications for Drug Development and Disease
A thorough understanding of MCAD's substrate specificity for decanoyl-CoA has direct implications for the development of therapeutics for MCAD deficiency. MCADD is an autosomal recessive disorder characterized by the inability to properly metabolize medium-chain fatty acids. This leads to an accumulation of octanoyl and decanoyl species, which can be toxic and lead to life-threatening metabolic crises.
Current management of MCADD involves dietary modifications, including the avoidance of fasting and the supplementation with L-carnitine. However, there is a clear need for more targeted therapeutic interventions.
Potential Therapeutic Strategies:
-
Small Molecule Chaperones: For MCAD variants that are misfolded but retain some catalytic activity, small molecules could be designed to bind to the active site and stabilize the protein, promoting proper folding and trafficking. A detailed knowledge of the decanoyl-CoA binding site is essential for the rational design of such molecules.
-
Enzyme Replacement Therapy: The development of a recombinant, stable MCAD enzyme for therapeutic use requires a deep understanding of its catalytic properties to ensure the replacement enzyme has the desired activity profile.
-
Substrate Reduction Therapy: While less explored for MCADD, this approach would involve modulating the upstream pathways to reduce the load of medium-chain fatty acids reaching the mitochondria.
Conclusion
The specificity of MCAD for decanoyl-CoA is a finely tuned interplay of structural and electronic factors within the enzyme's active site. Decanoyl-CoA represents a key substrate at the upper end of MCAD's preferred range, and its efficient metabolism is vital for maintaining energy homeostasis. The experimental approaches detailed in this guide, from structural biology to enzyme kinetics, provide a robust framework for investigating this interaction. For researchers in both academic and industrial settings, a deep and quantitative understanding of the MCAD-decanoyl-CoA relationship is not merely an academic exercise; it is a critical foundation for the development of novel diagnostics and therapeutics for inherited metabolic diseases.
References
-
Title: Structure and function of the medium-chain acyl-CoA dehydrogenase. Source: Annual Review of Nutrition URL: [Link]
-
Title: The Acyl-CoA Dehydrogenases. Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease URL: [Link]
-
Title: Crystal structures of medium-chain acyl-CoA dehydrogenase from pig liver mitochondria with and without substrate. Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Kinetic and Spectroscopic Studies of Wild-Type and Mutant Human Medium-Chain Acyl-CoA Dehydrogenases. Source: Biochemistry URL: [Link]
-
Title: Medium-chain acyl-CoA dehydrogenase (MCAD) mutations identified by MS/MS-based newborn screening expand the cohort of patients with MCAD deficiency, leading to an improved understanding of its molecular basis. Source: Human Molecular Genetics URL: [Link]
An In-depth Technical Guide to Decanoyl Coenzyme A Ammonium Salt: Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of decanoyl coenzyme A, focusing on its chemical properties, including its molecular weight and formula as an ammonium salt, its critical role in cellular metabolism, and detailed protocols for its handling and analysis. As a key intermediate in fatty acid metabolism, a thorough understanding of decanoyl coenzyme A is essential for researchers in various fields, including biochemistry, pharmacology, and drug development.
Part 1: Core Chemical and Physical Properties
Decanoyl coenzyme A is a thioester derivative of decanoic acid and coenzyme A.[1] Its structure is characterized by a 10-carbon acyl chain attached to the sulfhydryl group of coenzyme A. This structure imparts amphipathic properties to the molecule, with a long, hydrophobic carbon tail and a hydrophilic coenzyme A head.[1]
Molecular Formula and Weight
The chemical properties of decanoyl coenzyme A can vary depending on its salt form. The most commonly referenced forms are the free acid, monohydrate, and various salt forms, including the ammonium salt.
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Free Acid | C31H54N7O17P3S | 921.78 | The base molecule without any associated counter-ions or water molecules.[2][3][4] |
| Monohydrate | C31H54N7O17P3S • H2O | 939.80 | Contains one molecule of water per molecule of decanoyl coenzyme A.[5] |
| Ammonium Salt (Calculated) | C31H57N8O17P3S (mono-ammonium) | 938.83 | The exact salt form can vary. This table presents calculated values based on the addition of one, two, or three ammonium ions to the free acid form. |
| C31H60N9O17P3S (di-ammonium) | 955.88 | ||
| C31H63N10O17P3S (tri-ammonium) | 972.93 |
Note: The molecular weights for the ammonium salt are calculated based on the addition of the molecular weight of the ammonium ion (NH₄⁺, approx. 17.03 g/mol ) to the free acid form. The exact stoichiometry of the ammonium salt can vary depending on the preparation and purification methods.
Part 2: Biochemical Significance and Metabolic Role
Decanoyl coenzyme A is a pivotal intermediate in fatty acid metabolism, participating in both anabolic and catabolic pathways.[1] Its primary roles include serving as a substrate for β-oxidation and as a building block for the synthesis of more complex lipids.[1]
Role in Fatty Acid β-Oxidation
The breakdown of fatty acids for energy production, known as β-oxidation, involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. Decanoyl-CoA, as a medium-chain fatty acyl-CoA, is a key intermediate in this process.
Caption: Simplified workflow of fatty acid β-oxidation highlighting the position of Decanoyl-CoA.
Involvement in Fatty Acid Synthesis and Elongation
In addition to its role in degradation, decanoyl coenzyme A can also serve as a primer for fatty acid elongation systems, particularly in certain microorganisms like Mycobacterium smegmatis.[4]
Part 3: Experimental Protocols and Handling
The accurate and reliable use of decanoyl coenzyme A in research settings necessitates proper handling, storage, and analytical techniques.
Storage and Stability
Decanoyl coenzyme A is typically supplied as a solid and should be stored at -20°C to ensure its stability. For preparing stock solutions, it is recommended to dissolve the solid in an appropriate aqueous buffer. These solutions should be prepared fresh whenever possible, but can generally be stored as aliquots at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.
Analytical Methodology: LC-MS/MS for Acyl-CoA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of acyl-CoAs, including decanoyl-CoA, in biological samples.
Step-by-Step Experimental Workflow for Acyl-CoA Extraction and Analysis:
-
Sample Homogenization: Homogenize biological samples (e.g., cell pellets, tissue) in an ice-cold buffer, such as 100 mM KH2PO4, containing a suitable internal standard (e.g., heptadecanoyl-CoA).
-
Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with methanol.
-
-
Sample Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using a suitable liquid chromatography method (e.g., reversed-phase UHPLC) and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Caption: A generalized workflow for the extraction and analysis of Acyl-CoAs from biological samples.
Part 4: Conclusion and Future Perspectives
Decanoyl coenzyme A is a fundamentally important molecule in cellular metabolism. A comprehensive understanding of its chemical properties and biological roles is crucial for advancing research in metabolic diseases, drug discovery, and biotechnology. The methodologies outlined in this guide provide a robust framework for the accurate and reliable study of this and other acyl-CoAs. Future research will likely focus on further elucidating the complex regulatory networks involving decanoyl-CoA and its potential as a biomarker or therapeutic target in various diseases.
References
-
Chem-Impex. (n.d.). Decanoyl coenzyme A monohydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164800, Decanoyl-coa. Retrieved from [Link]
-
FooDB. (2015, May 7). Showing Compound decanoyl-CoA (FDB030805). Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). 18:0 Coenzyme A. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]
-
Zhang, Y., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Molecules, 22(10), 1649. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44216776, Decanoyl-coenzyme A. Retrieved from [Link]
-
Pseudomonas aeruginosa Metabolome Database. (n.d.). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]
-
The Good Scents Company. (n.d.). decanoyl coenzyme A, 1264-57-9. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Retrieved from [Link]
-
Allen, D. K. (2016). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. The Plant Cell, 28(7), 1507–1524. Retrieved from [Link]
Sources
- 1. Showing Compound decanoyl-CoA (FDB030805) - FooDB [foodb.ca]
- 2. Decanoyl-coenzyme A | C31H54N7O17P3S | CID 44216776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decanoyl coenzyme A monohydrate | CAS 1264-57-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. decanoyl coenzyme A, 1264-57-9 [thegoodscentscompany.com]
An In-depth Technical Guide to the Metabolic Pathway of Medium-Chain Acyl-CoA Derivatives
Introduction: The Central Role of Medium-Chain Acyl-CoAs in Cellular Energetics
Medium-chain fatty acids (MCFAs), typically possessing aliphatic tails of 6 to 12 carbon atoms, represent a crucial energy source, particularly during periods of fasting or high metabolic demand.[1][2] Unlike their long-chain counterparts, MCFAs exhibit unique metabolic properties that allow for rapid absorption and oxidation. Once inside the cell, they are converted to their metabolically active form, medium-chain acyl-Coenzyme A (acyl-CoA) derivatives. These molecules are at the heart of a vital catabolic pathway, mitochondrial β-oxidation, which systematically disassembles the fatty acid backbone to generate a substantial yield of ATP.[3][4] Understanding the intricacies of this pathway is paramount for researchers in metabolic diseases, drug development targeting metabolic modulation, and nutritional science. This guide provides a detailed exploration of the metabolic journey of medium-chain acyl-CoA derivatives, from cellular entry to their ultimate conversion into energy, along with the regulatory networks that govern this process and the modern analytical techniques used for their investigation.
The Metabolic Core: Mitochondrial β-Oxidation of Medium-Chain Acyl-CoAs
The catabolism of medium-chain acyl-CoAs occurs predominantly within the mitochondrial matrix.[5] This process, known as β-oxidation, is a cyclical series of four enzymatic reactions that sequentially shortens the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.[6]
Cellular Uptake and Activation
Medium-chain fatty acids can cross the cell membrane, likely through a combination of passive diffusion and protein-mediated transport.[7] Once in the cytoplasm, they must be "activated" before they can be metabolized. This activation is a critical step catalyzed by medium-chain acyl-CoA synthetase (MCAS) , which couples the fatty acid to Coenzyme A (CoA) to form the corresponding medium-chain acyl-CoA.[3][8] This reaction is ATP-dependent and proceeds in two steps: first, the formation of an acyl-adenylate intermediate, followed by the reaction with CoA to produce the acyl-CoA ester.[8]
Mitochondrial Entry: A Point of Divergence
A key distinction in the metabolism of medium-chain versus long-chain fatty acids lies in their transport into the mitochondrial matrix. Long-chain acyl-CoAs require the carnitine shuttle, a transport system involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[9][10] In contrast, medium-chain fatty acids can largely bypass this carnitine-dependent transport mechanism in tissues like the liver and kidney, diffusing directly across the inner mitochondrial membrane where they are then activated to acyl-CoAs within the matrix.[11][12] However, in heart and skeletal muscle, the oxidation of MCFAs appears to be more dependent on the carnitine shuttle.[12]
The Four Steps of the β-Oxidation Spiral
Once inside the mitochondrial matrix, medium-chain acyl-CoAs enter the β-oxidation spiral. Each turn of the spiral consists of four reactions:
-
Dehydrogenation by Acyl-CoA Dehydrogenase: The first and rate-limiting step is catalyzed by a family of chain-length specific acyl-CoA dehydrogenases. For medium-chain acyl-CoAs, this is primarily medium-chain acyl-CoA dehydrogenase (MCAD) .[1][3] MCAD introduces a double bond between the α (C2) and β (C3) carbons of the acyl-CoA, transferring electrons to flavin adenine dinucleotide (FAD) to form FADH2.[13]
-
Hydration by Enoyl-CoA Hydratase: The newly formed trans-Δ2-enoyl-CoA is then hydrated by enoyl-CoA hydratase , which adds a hydroxyl group to the β-carbon.[6][13]
-
Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The resulting L-β-hydroxyacyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase (HAD) , converting the hydroxyl group into a keto group. This reaction reduces NAD+ to NADH.[13][14]
-
Thiolysis by β-Ketoacyl-CoA Thiolase: Finally, β-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a new acyl-CoA that is two carbons shorter.[6][13] This shortened acyl-CoA can then re-enter the β-oxidation spiral until the entire fatty acid chain is converted to acetyl-CoA.
The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle for further oxidation and ATP production, while the FADH2 and NADH are utilized by the electron transport chain.[4]
Caption: Mitochondrial β-oxidation of medium-chain acyl-CoA.
Regulatory Landscape: Orchestrating Metabolic Flux
The metabolism of medium-chain acyl-CoAs is tightly regulated to meet the cell's energetic needs and integrate with other metabolic pathways. This regulation occurs at both the transcriptional and allosteric levels.
Transcriptional Control
The expression of genes encoding the enzymes of β-oxidation is primarily under the control of the peroxisome proliferator-activated receptor alpha (PPARα) .[15][16] PPARα is a nuclear receptor that, upon activation by fatty acids or their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including MCAD.[3][15] This enhances their transcription, particularly during fasting or on a high-fat diet.[3][17] Another transcription factor, CCAAT/enhancer-binding protein alpha (C/EBPα) , also contributes to the activation of MCAD gene expression, especially in the liver and adipose tissue.[3]
Conversely, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) , a key regulator of lipogenesis, can suppress the expression of genes involved in fatty acid oxidation.[18]
Allosteric Regulation
The activity of β-oxidation enzymes is also modulated by the availability of substrates and the cellular energy state. High ratios of NADH/NAD+ and FADH2/FAD, indicative of a high energy state, can inhibit the dehydrogenases. Conversely, an abundance of acyl-CoA substrates and low energy charge will stimulate the pathway. For long-chain fatty acid oxidation, malonyl-CoA , the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1, thereby preventing futile cycling of fatty acid synthesis and degradation.[6][15][19] While medium-chain fatty acid import is less dependent on CPT1, the overall metabolic context dictated by malonyl-CoA levels still influences the flux through β-oxidation.
Caption: Transcriptional and allosteric regulation of β-oxidation.
Experimental Methodologies for Investigating Medium-Chain Acyl-CoA Metabolism
Studying the intricate details of medium-chain acyl-CoA metabolism requires robust and sensitive analytical techniques. The low abundance and inherent instability of acyl-CoA species present significant analytical challenges.[20]
Acyl-CoA Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the comprehensive and quantitative analysis of acyl-CoA profiles in biological samples.[20][21][22] This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[20]
Principle:
-
Extraction: Acyl-CoAs are extracted from cells or tissues, typically using an acidic organic solvent mixture to precipitate proteins and preserve the integrity of the acyl-CoAs.
-
Separation: The extracted acyl-CoAs are separated based on their physicochemical properties using a reversed-phase LC column (e.g., C8 or C18).[20]
-
Detection and Quantification: The separated acyl-CoAs are ionized and introduced into a tandem mass spectrometer. For each acyl-CoA species, a specific precursor ion is selected, fragmented, and a characteristic product ion is detected. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even in complex biological matrices.[23]
Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis [20]
| Feature | LC-MS/MS | HPLC-UV | HPLC-Fluorescence | Enzymatic Assay (Fluorometric) |
| Sensitivity | Very High | Moderate | High | High |
| Selectivity | Very High | Low | Moderate | High (for total CoA) |
| Throughput | Moderate | High | Moderate | High |
| Coverage | Comprehensive | Limited | Limited | Total CoA or specific acyl-CoA |
| Instrumentation Cost | High | Low | Moderate | Low |
Step-by-Step Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing tissues in liquid nitrogen or using cold methanol for cell cultures.
-
Homogenization and Extraction: Homogenize the frozen tissue or cell pellet in a pre-chilled extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis:
-
Inject a defined volume of the supernatant onto a reversed-phase LC column.
-
Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform detection using a tandem mass spectrometer operating in positive ion mode with MRM transitions specific for each medium-chain acyl-CoA of interest.
-
-
Data Analysis: Quantify the concentration of each acyl-CoA species by comparing its peak area to that of a known concentration of an internal standard.
Caption: Workflow for acyl-CoA profiling by LC-MS/MS.
Clinical Significance: Inborn Errors of Metabolism
Defects in the medium-chain acyl-CoA metabolic pathway can have severe clinical consequences. The most common is Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) , an autosomal recessive disorder caused by mutations in the ACADM gene.[1][2][24] Individuals with MCADD are unable to properly oxidize medium-chain fatty acids, leading to an accumulation of medium-chain acyl-CoAs and their derivatives, particularly during periods of fasting or illness.[3] This can result in hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and even sudden infant death.[1][25] Newborn screening programs that include acylcarnitine profiling by tandem mass spectrometry have been instrumental in the early detection and management of MCADD, which primarily involves the avoidance of fasting.[26]
Conclusion and Future Directions
The metabolic pathway of medium-chain acyl-CoA derivatives is a cornerstone of cellular energy homeostasis. Its efficient operation is crucial for maintaining metabolic flexibility and providing a rapid source of energy. The elucidation of this pathway, its regulatory mechanisms, and the development of sophisticated analytical techniques have provided profound insights into both normal physiology and the pathophysiology of metabolic diseases. Future research will likely focus on the finer points of tissue-specific regulation, the interplay between medium-chain fatty acid metabolism and other cellular processes such as signaling and epigenetics, and the development of novel therapeutic strategies targeting this pathway for the treatment of metabolic disorders.
References
-
AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]
- García-Berumen, G., et al. (2021). Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 321(4), E559-E568.
- Schreurs, M., Kuipers, F., & van der Leij, F. R. (2010). Regulatory enzymes of mitochondrial beta-oxidation as targets for treatment of the metabolic syndrome. Obesity Reviews, 11(5), 380-388.
-
MetwareBio. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. Retrieved from [Link]
- Fritz, V., & Fajas, L. (2018). Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia. Frontiers in Cell and Developmental Biology, 6, 126.
- Vockley, J., & Whiteman, D. A. (2002). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of inherited metabolic disease, 25(3), 189-216.
- Vianey-Saban, C., et al. (1998). The inborn errors of mitochondrial fatty acid oxidation. Journal of inherited metabolic disease, 21(5), 446-464.
- Geyer, R., et al. (2021). Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 321(4), E559-E568.
-
Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]
- Grosse, P., & Grosse, C. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In StatPearls.
- Iacobazzi, V., et al. (2013). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation. International Journal of Molecular Sciences, 14(2), 2733-2751.
-
Taylor & Francis. (n.d.). Carnitine shuttle – Knowledge and References. Retrieved from [Link]
- Reddy, J. K., & Rao, M. S. (2018). Beta (β)-Oxidation of Fatty Acid and its associated Disorders. International Journal of Science and Research, 7(12), 1113-1118.
- Prentki, M., & Nolan, C. J. (2006). Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function. The Journal of endocrinology, 190(3), 559-573.
-
Boston Children's Hospital. (n.d.). Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Retrieved from [Link]
- Haynes, C. A., et al. (2020). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. In Plant Lipids (pp. 231-252). Humana, New York, NY.
-
Encyclopedia.pub. (n.d.). Carnitine in Mitochondrial Fatty Acid Transport and β-Oxidation. Retrieved from [Link]
- Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(8), 1337-1346.
- Hisanaga, Y., et al. (2009). Structural snapshots for the conformation-dependent catalysis by human medium-chain acyl-coenzyme A synthetase ACSM2A. Journal of molecular biology, 389(1), 180-193.
- van Eunen, K., et al. (2015). Inborn errors in fatty-acid metabolism: Living on the edge. The FEBS journal, 282(13), 2419-2431.
-
National Center for Biotechnology Information. (2023). Biochemistry, Fatty Acid Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Inborn error of lipid metabolism. Retrieved from [Link]
- Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9119-9126.
- Poulsen, K. L., et al. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv.
-
ResearchGate. (n.d.). Simplified pathway of medium chain acyl-CoA dehydrogenase (MCAD) deficiency within the beta oxidation spiral of fatty acids. Retrieved from [Link]
- Kelly, D. P., et al. (1992). Structural Organization and Regulatory Regions of the Human Medium-Chain acyl-CoA Dehydrogenase Gene. Biochemistry, 31(1), 299-306.
- Ferré, P. (2004). Transcriptional Regulation of Hepatic Fatty Acid Metabolism. In Liver Gene Expression (pp. 27-46). Springer, Boston, MA.
-
The Medical Biochemistry Page. (n.d.). Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]
-
Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]
- Mason, E., Hindmarch, C. C. T., & Dunham-Snary, K. J. (2022). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Endocrinology, Diabetes & Metabolism, 5(6), e385.
-
ResearchGate. (n.d.). Fatty acid import into mitochondria. Retrieved from [Link]
-
Assay Genie. (2023). Beta Oxidation of Fatty Acids. Retrieved from [Link]
-
Dirty Medicine. (2019, July 18). Fatty Acid (Beta) Oxidation [Video]. YouTube. [Link]
-
Reactome. (n.d.). Mitochondrial Fatty Acid Beta-Oxidation. Retrieved from [Link]
-
Reddit. (2026, February 16). Hi! Just added three more examples of flash sheets to the doc. Helped me score in the 100th percentile. These are the final three for B/B! If you have Qs ask away. [Fatty Acid Synthesis / Beta Oxidation / Cori Cycle]. r/Mcat. [Link]
- Ghisla, S., et al. (1998). Mechanism of activation of acyl-CoA substrates by medium chain acyl-CoA dehydrogenase: interaction of the thioester carbonyl with the flavin adenine dinucleotide ribityl side chain. Biochemistry, 37(38), 13211-13221.
- Kerner, J., & Hoppel, C. (2000). Fatty acid import into mitochondria. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1486(1), 1-17.
- Mayer, K., et al. (2014). Impact of short- and medium-chain fatty acids on mitochondrial function in severe inflammation. JPEN. Journal of parenteral and enteral nutrition, 38(5), 623-630.
- Wang, Y., et al. (2018). Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism. PloS one, 13(2), e0191182.
- Tsujino, S., et al. (2023). Ingestion of triglycerides containing medium-and long-chain fatty acids can increase metabolism of ingested long-chain triglycerides in overweight persons. Frontiers in nutrition, 10, 1276214.
-
MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
- Vockley, J., et al. (2016). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®.
Sources
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 6. aocs.org [aocs.org]
- 7. reddit.com [reddit.com]
- 8. Structural snapshots for the conformation-dependent catalysis by human medium-chain acyl-coenzyme A synthetase ACSM2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Regulatory enzymes of mitochondrial beta-oxidation as targets for treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 22. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 23. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 24. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Differences Between Decanoyl-CoA and Decanoic Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE
This guide provides a detailed exploration of the distinct metabolic pathways of decanoic acid and its activated form, decanoyl-CoA. It moves beyond a simple comparison to offer a comprehensive analysis of the enzymatic processes, cellular compartmentalization, and regulatory mechanisms that differentiate the metabolism of these two molecules. The structure is designed to build a clear understanding from the initial activation step to their ultimate metabolic fates, with a focus on the implications for scientific research and therapeutic development.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
As a Senior Application Scientist, the following guide is synthesized with technical accuracy and field-proven insights.
Introduction: The Crucial Divide Between a Fatty Acid and its Acyl-CoA Ester
Decanoic acid, a 10-carbon saturated medium-chain fatty acid (MCFA), and its thioester derivative, decanoyl-CoA, are central players in cellular energy metabolism.[1][2] While inextricably linked, their metabolic roles are not interchangeable. The fundamental difference lies in the activation of decanoic acid to decanoyl-CoA, a process that commits the carbon skeleton to specific catabolic and anabolic pathways. This guide will dissect the divergent metabolic journeys of these two molecules, highlighting the critical enzymatic control points and subcellular locations that define their distinct physiological functions.
1. The Gateway to Metabolism: Activation of Decanoic Acid to Decanoyl-CoA
For decanoic acid to be utilized in most metabolic processes, particularly for energy production, it must first be activated by conjugation with Coenzyme A (CoA). This reaction is catalyzed by acyl-CoA synthetases.
-
Enzymatic Machinery : Medium-chain acyl-CoA synthetases, located in the mitochondrial matrix, are primarily responsible for this activation.[3] Unlike long-chain fatty acids, which are activated in the cytosol and require the carnitine shuttle to enter the mitochondria, medium-chain fatty acids like decanoic acid can cross the inner mitochondrial membrane and be activated within the matrix.[3][4]
-
Cellular Location : The primary site of activation for β-oxidation is the mitochondrial matrix.[3]
2. The Central Catabolic Route: Metabolism of Decanoyl-CoA via β-Oxidation
Once formed, decanoyl-CoA is a prime substrate for mitochondrial β-oxidation, a cyclical process that systematically shortens the fatty acid chain to produce energy.[5][6]
-
The β-Oxidation Spiral : Decanoyl-CoA enters the β-oxidation pathway, a four-step process involving dehydrogenation, hydration, oxidation, and thiolysis.[4] Each cycle removes a two-carbon unit in the form of acetyl-CoA, which can then enter the citric acid cycle for further energy generation.[4][6] The process continues until the 10-carbon chain is completely oxidized.[5][7][8]
-
Energy Yield : The complete oxidation of one molecule of decanoyl-CoA yields a significant amount of ATP, making it an efficient energy source.[4]
Experimental Protocol: In Vitro β-Oxidation Assay
A step-by-step methodology to measure the rate of β-oxidation of decanoyl-CoA in isolated mitochondria.
-
Mitochondrial Isolation : Isolate mitochondria from a relevant tissue source (e.g., liver, heart) using differential centrifugation.
-
Reaction Buffer : Prepare a reaction buffer containing essential cofactors for β-oxidation, such as NAD+, FAD, and CoA.
-
Substrate Addition : Add decanoyl-CoA to initiate the reaction. The use of radiolabeled decanoyl-CoA (e.g., [1-¹⁴C]decanoyl-CoA) is common to track the production of radiolabeled acetyl-CoA.
-
Measurement : The rate of β-oxidation can be determined by measuring the production of NADH and FADH2 spectrophotometrically or by quantifying the formation of radiolabeled acetyl-CoA.
Causality Behind Experimental Choices : The use of isolated mitochondria allows for the specific study of this metabolic pathway without interference from other cellular processes. Radiolabeling provides a highly sensitive and direct measure of pathway flux.
3. The Multifaceted Roles of Decanoic Acid: Beyond a Simple Fuel Source
Free decanoic acid exhibits a more diverse range of metabolic and signaling functions compared to its CoA-activated form.
-
Alternative Metabolic Fates :
-
Fatty Acid Synthesis : In certain cell types, such as glioblastoma cells, decanoic acid has been shown to stimulate fatty acid synthesis.[3][9][10] This involves cytosolic pathways where decanoic acid can be elongated and incorporated into more complex lipids.[3]
-
Ketone Body Production : In the liver, the acetyl-CoA derived from the β-oxidation of decanoic acid can be used for the synthesis of ketone bodies, which are important alternative energy sources for the brain and other tissues, particularly during periods of low glucose availability.[3][11]
-
-
Signaling and Regulatory Functions :
-
Receptor Modulation : Decanoic acid has been identified as a direct ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[12][13] This interaction can influence gene expression related to fatty acid storage and glucose sensitivity.[12]
-
Neurological Effects : Decanoic acid can cross the blood-brain barrier and has demonstrated neuroprotective and anticonvulsant properties.[14][15][16] These effects are thought to be mediated, in part, by its ability to modulate mitochondrial function and potentially act as a signaling molecule in the brain.[13][17]
-
Autophagy Induction : Studies have shown that decanoic acid can stimulate autophagy, a cellular process involved in the degradation and recycling of cellular components.[15]
-
Diagram: Divergent Metabolic Fates
Caption: Divergent metabolic pathways of decanoic acid and decanoyl-CoA.
4. Comparative Summary
| Feature | Decanoic Acid Metabolism | Decanoyl-CoA Metabolism |
| Primary State | Free fatty acid | Acyl-CoA thioester |
| Initial Step | Activation to Decanoyl-CoA | Already activated |
| Primary Location | Cytosol, Mitochondria | Mitochondrial Matrix |
| Primary Role | Precursor for catabolism and anabolism, signaling molecule | Intermediate in β-oxidation |
| Key Pathways | Activation, Fatty Acid Synthesis, Ketogenesis, PPARγ signaling | β-Oxidation, Citric Acid Cycle |
The distinct metabolic profiles of decanoic acid and decanoyl-CoA have significant implications for therapeutic development.
-
Targeting Specific Enzymes : The enzymes involved in the activation and metabolism of these molecules, such as acyl-CoA synthetases and enzymes of the β-oxidation pathway, represent potential drug targets for modulating fatty acid metabolism in various diseases.[18]
-
Nutritional and Pharmacological Interventions : Understanding the differential effects of decanoic acid and its derivatives is crucial for designing effective ketogenic diets and other metabolic-based therapies for conditions like epilepsy and Alzheimer's disease.[10][11][14] The ability of decanoic acid to act as a signaling molecule opens up new avenues for developing drugs that mimic or enhance these effects.[12][13][15]
-
Metabolic Engineering : The principles of decanoic acid metabolism are being applied in metabolic engineering to produce valuable chemicals and biofuels from renewable resources by leveraging pathways like the reversal of β-oxidation.[19]
PART 3: VISUALIZATION & FORMATTING
All data is summarized in the table above. The experimental protocol is detailed in section 2. The signaling pathway diagram is provided in section 3.
References
-
Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA - Reactome Pathway Database. (n.d.). Retrieved from
-
Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway - PubChem - NIH. (n.d.). Retrieved from
-
Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA - Reactome Pathway Database. (n.d.). Retrieved from
-
Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - Frontiers. (2020, July 22). Retrieved from
-
Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - ResearchGate. (2020, July 23). Retrieved from
-
Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed Central. (2020, July 23). Retrieved from
-
(PDF) Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid - ResearchGate. (n.d.). Retrieved from
-
Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer's Disease Models - PMC. (2025, December 16). Retrieved from
-
Decanoic Acid May Lead to a New Generation of Diabetes Drugs - LabMedica. (2011, December 12). Retrieved from
-
Decanoic Acid | 334-48-5 - Benchchem. (n.d.). Retrieved from
-
Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes - Frontiers. (2019, June 03). Retrieved from
-
Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem - NIH. (n.d.). Retrieved from
-
Decanoic Acid | C10H20O2 | CID 2969 - PubChem - NIH. (n.d.). Retrieved from
-
Decanoic Acid Stimulates Autophagy in D. discoideum - MDPI. (2021, October 29). Retrieved from
-
Decanoic acid - Metabolism-based Therapies for Epilepsy Workshop - YouTube. (2020, October 05). Retrieved from
-
Perfluoro-N-decanoic acid effects on enzymes of fatty acid metabolism - PubMed. (n.d.). Retrieved from
-
Relationship between Dietary Decanoic Acid and Coronary Artery Disease: A Population-Based Cross-Sectional Study - MDPI. (2023, October 10). Retrieved from
-
Selective production of decanoic acid from iterative reversal of β-oxidation pathway - PubMed. (2018, May 15). Retrieved from
-
Metabolic consequences of cellular exposure to decanoic acid - UCL Discovery. (n.d.). Retrieved from
-
Beta oxidation - Wikipedia. (n.d.). Retrieved from
-
CAS 1264-57-9: Decanoyl CoA - CymitQuimica. (n.d.). Retrieved from
-
Fatty acid beta oxidation - Abcam. (n.d.). Retrieved from
-
Decanoyl-CoA (N-C10:0CoA) (PAMDB000670) - P. aeruginosa Metabolome Database. (n.d.). Retrieved from
-
Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB. (2011, September 21). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 4. Fatty acid beta oxidation | Abcam [abcam.com]
- 5. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]
- 12. Decanoic Acid May Lead to a New Generation of Diabetes Drugs - BioResearch - Labmedica.com [labmedica.com]
- 13. mdpi.com [mdpi.com]
- 14. Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolic consequences of cellular exposure to decanoic acid - UCL Discovery [discovery.ucl.ac.uk]
- 17. youtube.com [youtube.com]
- 18. Perfluoro-N-decanoic acid effects on enzymes of fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective production of decanoic acid from iterative reversal of β-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Decanoyl-CoA: The Medium-Chain Metabolic Nexus
Technical Guide for Lipid Researchers & Drug Developers
Executive Summary: The C10-CoA Distinctive
Decanoyl-CoA (C10:0-CoA) is not merely a transient intermediate in the beta-oxidation spiral; it represents a critical physicochemical inflection point in lipid metabolism. Unlike short-chain acyl-CoAs (water-soluble) or long-chain acyl-CoAs (membrane-bound, requiring carnitine shuttles), Decanoyl-CoA occupies a "Goldilocks" zone of amphiphilicity. It serves as a specific substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) , a bottleneck enzyme in mitochondrial energy production, and acts as a pivotal precursor in specialized biosynthetic pathways, including bacterial polyhydroxyalkanoate (PHA) synthesis and rare post-translational protein acylations.
This guide dissects the role of Decanoyl-CoA across three distinct biological systems: Mammalian Mitochondria (Energy/Pathology), Bacterial Cytosol (Biopolymer Synthesis), and Analytical Chemistry (Quantification).
Physicochemical Properties & Compartmentalization
The metabolic fate of Decanoyl-CoA is dictated by its solubility and transport kinetics.
| Property | Specification | Biological Implication |
| Chain Length | 10 Carbons (Medium) | Diffuses through mitochondrial inner membrane without CPT1 regulation (unlike C16+). |
| Hydrophobicity | LogP ~ 3.5 (Est.) | Sufficiently soluble for cytosolic transferases but hydrophobic enough for membrane anchoring. |
| Stability | Thioester bond | High-energy bond ( |
| Critical Micelle Conc. | ~20-50 µM | Forms micelles at lower concentrations than Acetyl-CoA, affecting enzyme kinetics (substrate inhibition). |
Core Metabolic Nodes
Node A: Mitochondrial Beta-Oxidation (The Energy Highway)
In mammalian tissues, C10-CoA is primarily a catabolic intermediate. It is the specific high-affinity substrate for MCAD (ACADM gene) .
-
Mechanism: MCAD catalyzes the dehydrogenation of C10-CoA to trans-2-Decenoyl-CoA using FAD as an electron acceptor.
-
Pathology (MCAD Deficiency): This is the most common fatty acid oxidation disorder. A defect in MCAD leads to the accumulation of C10-CoA.
-
Toxic Consequence: Accumulated C10-CoA inhibits the mitochondrial urea cycle and gluconeogenesis.
-
Diagnostic Marker: The "mitochondrial backlog" forces the conversion of C10-CoA to Decanoylcarnitine (C10-Carnitine) and Decanoylglycine , which are excreted in urine/blood.
-
Node B: The PHA Biosynthetic Shunt (Bacterial Anabolism)
In Pseudomonas species (e.g., P. putida), Decanoyl-CoA is diverted from oxidation to polymer synthesis, creating medium-chain length Polyhydroxyalkanoates (mcl-PHAs)—biodegradable plastics.
-
The PhaG Link: The enzyme PhaG (3-hydroxyacyl-ACP:CoA transacylase) is the metabolic bridge. It intercepts the fatty acid synthesis (FAS II) pathway.
-
FAS II: Produces (R)-3-hydroxydecanoyl-ACP.
-
PhaG Action: Converts (R)-3-hydroxydecanoyl-ACP
(R)-3-hydroxydecanoyl-CoA. -
Polymerization: PhaC (PHA synthase) polymerizes these CoA thioesters into mcl-PHA.
-
-
Why C10? Pseudomonas PHA synthases have strict specificity for C8-C12 chain lengths, making C10-CoA the optimal monomer precursor.
Node C: Acylation & Signaling
While protein palmitoylation (C16) is dominant, medium-chain acylation exists.
-
Ghrelin O-Acyltransferase (GOAT): While octanoyl-CoA (C8) is the primary substrate for activating the hunger hormone ghrelin, decanoyl-CoA is a competitive alternative substrate. The enzyme's hydrophobic pocket size-selects for C8/C10, excluding longer chains.
Experimental Protocol: Extraction & Quantification
Objective: Isolate C10-CoA from liver tissue or bacterial pellets without hydrolysis.
Reagents
-
Extraction Buffer: 100 mM KH
PO (pH 4.9). Critical: Acidic pH prevents thioester hydrolysis. -
Organic Solvent: Isopropanol:Acetonitrile (1:1 v/v).
-
Internal Standard:
C -Decanoyl-CoA or Heptadecanoyl-CoA (C17:0, non-physiological).
Step-by-Step Methodology
-
Quenching: Immediately snap-freeze tissue in liquid nitrogen.
-
Homogenization: Pulverize 50 mg tissue in 500 µL Extraction Buffer + 500 µL Isopropanol containing 10 pmol Internal Standard.
-
Note: The phosphate/isopropanol mix precipitates enzymes immediately, stopping metabolic turnover.
-
-
Phase Separation: Add 200 µL Saturated (NH
) SO and 500 µL Acetonitrile. Vortex vigorously 1 min. -
Centrifugation: Spin at 2,000 x g for 10 min at 4°C.
-
Collection: The upper organic phase contains Acyl-CoAs. The lower aqueous phase contains salts/proteins.
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters HSS T3).
-
Mobile Phase: (A) H
O + 5mM NH OAc + 0.1% NH OH; (B) Acetonitrile/MeOH. Basic pH improves ionization of the phosphate group on CoA. -
SRM Transition: Precursor [M-2H]
Product [ADP-H] (m/z 428).
-
Pathway Visualization
Diagram 1: The Decanoyl-CoA Metabolic Hub
This diagram illustrates the central position of C10-CoA, showing its origin from chain shortening (beta-oxidation) and its divergence into pathology (MCADD) or biosynthesis (PHA/Ghrelin).
Caption: Decanoyl-CoA acts as a central node linking catabolic beta-oxidation with anabolic PHA synthesis and pathological accumulation markers.
Diagram 2: Bacterial mcl-PHA Biosynthesis Pathway
Specific workflow in Pseudomonas putida utilizing C10-CoA.
Caption: The metabolic shunt in Pseudomonas where C10 intermediates are diverted from FAS II by PhaG to synthesize bioplastics.
References
-
Golovko, M. Y., & Murphy, R. C. (2004). An improved method for the analysis of long-chain acyl-coenzyme A esters in tissue by liquid chromatography-electrospray ionization mass spectrometry. Journal of Lipid Research, 45(9), 1777-1784. Link
-
Rehm, B. H., et al. (1998). A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. Journal of Biological Chemistry, 273(37), 24044-24051. Link
-
Rinaldo, P., et al. (2002). Fatty acid oxidation disorders.[1] Annual Review of Physiology, 64, 477-502. Link
-
Nie, L., et al. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. Nature Structural & Molecular Biology, 28, 512–520. Link
-
Barnett, B. P., et al. (2010). Glucose and weight control in mice with a designed ghrelin O-acyltransferase inhibitor. Science, 330(6011), 1689-1692. Link
Sources
A Senior Application Scientist's Guide to Acyl-CoA Salts: A Comparative Analysis of Ammonium vs. Lithium Formulations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Acyl-CoAs in Metabolism and Drug Development
Acyl-Coenzyme A (Acyl-CoA) thioesters are a cornerstone of cellular metabolism, acting as critical intermediates in a vast array of biochemical pathways.[1][2] These molecules are the activated forms of fatty acids, primed for participation in processes ranging from energy production via β-oxidation to the biosynthesis of complex lipids and signaling molecules.[1][3] Their significance extends into pharmacology, as many carboxylic acid-containing drugs are metabolized into reactive acyl-CoA thioesters, a transformation implicated in idiosyncratic drug toxicities.[4]
Given their central role, the purity, stability, and handling characteristics of acyl-CoA standards are of paramount importance for researchers. Commercially and synthetically, these vital reagents are typically available as either ammonium or lithium salts. The choice of counter-ion is not a trivial detail; it has significant implications for the physicochemical properties of the compound, which in turn can profoundly impact experimental design, execution, and data interpretation.
This guide provides a detailed comparative analysis of acyl-CoA ammonium and lithium salts, moving beyond a simple datasheet to explain the causal relationships between their properties and practical applications. We will explore differences in solubility and stability, provide validated synthesis and handling protocols, and discuss the critical impact of counter-ion choice on enzymatic assays and analytical methodologies.
Physicochemical Properties: The Influence of the Counter-Ion
The fundamental differences between the ammonium (NH₄⁺) and lithium (Li⁺) cations dictate the macroscopic properties of the resulting acyl-CoA salt. These differences in size, charge density, and Lewis acidity influence solubility, stability, and handling.
Solubility
The solubility of an acyl-CoA salt is critical for preparing stock solutions and ensuring its availability in aqueous assay buffers.
-
Acyl-CoA Lithium Salts : Coenzyme A trilithium salt is noted for its solubility in water, with some suppliers indicating solubility up to 50 mg/mL. Acetyl-CoA lithium salt is also highly soluble in water (100 mg/mL).[5] However, the long acyl chain introduces significant hydrophobicity. For long-chain fatty acyl-CoAs, achieving high concentrations in purely aqueous solutions can be challenging, and they may form micelles above a critical micelle concentration (CMC).[6] The choice of solvent is crucial, with some researchers resorting to mixtures of water and organic solvents like DMSO for stock solutions, though this can impact long-term stability.[7] Lithium salts often exhibit better solubility in polar organic solvents compared to other alkali metal salts, a trait attributed to the covalent nature of their bonding.[8][9]
-
Acyl-CoA Ammonium Salts : Ammonium salts are generally known for their high water solubility.[10][11] This property is advantageous for biochemical applications requiring aqueous buffers. The use of ammonium formate as a buffer in the synthesis and purification of acetyl-CoA highlights its compatibility with aqueous systems.[12] For long-chain variants, while the acyl group's hydrophobicity remains a factor, the ammonium counter-ion generally ensures good aqueous solubility, which can be beneficial for in-vitro assays where the introduction of organic co-solvents is undesirable.
| Property | Acyl-CoA Ammonium Salt | Acyl-CoA Lithium Salt | Rationale & Causality |
| Aqueous Solubility | Generally high.[10][11] | Good, but can be limited by the acyl chain length.[7] | The ammonium ion is readily solvated by water. The smaller, hard lithium cation also solvates well, but the overall salt solubility can be influenced more strongly by the hydrophobic acyl chain. |
| Organic Solvent Solubility | Moderate; depends on the solvent. | Generally higher in polar organic solvents (e.g., ethanol, DMC) compared to sodium salts.[8] | Lithium's high charge density and ability to form more covalent bonds can improve solubility in non-aqueous environments compared to larger, more ionic cations.[8] |
| Hygroscopicity | Hygroscopic. | Highly hygroscopic and moisture-sensitive.[5] | Both salts attract atmospheric water, but the high charge density of the lithium ion often leads to greater hygroscopicity. This necessitates storage in desiccated conditions. |
| Typical Physical Form | White crystalline powder or solid.[11] | Off-white to white crystalline powder. | Both are typically supplied as solids, requiring careful handling and weighing in a controlled environment to manage hygroscopicity. |
Stability
The inherent instability of the thioester bond makes proper storage and handling critical for all acyl-CoA derivatives. The counter-ion can further influence both solid-state and in-solution stability.
-
Solid-State Stability : Both salt forms should be stored at low temperatures (-20°C or -80°C) under desiccated conditions.[5][13] The free acid form of Coenzyme A is noted to be less stable than the trilithium salt.[2] By extension, salt forms are generally preferred for long-term storage. Ammonium salts of carboxylic acids can be thermally unstable, decomposing into ammonia and the corresponding acid.[14] While this is more pronounced at elevated temperatures, it underscores the need for stringent cold storage.
-
In-Solution Stability : Aqueous solutions of acyl-CoAs are notoriously unstable.[7] Hydrolysis of the thioester bond is a primary degradation pathway, and this process is accelerated at alkaline pH.[5] Solutions should be prepared fresh, ideally in a slightly acidic buffer (pH 4-6), and used within a day.[2] While direct comparative studies are scarce, the Lewis acidic nature of the Li⁺ ion could potentially catalyze hydrolysis to a greater extent than the less reactive NH₄⁺ ion under certain conditions. Furthermore, aqueous solutions are susceptible to oxidation, leading to the formation of CoA disulfides; sparging buffers with nitrogen and including reducing agents like DTT can mitigate this.[2]
Experimental Methodologies and Protocols
The choice of salt form is often dictated by the synthetic route. Most chemical syntheses start with Coenzyme A trilithium salt due to its commercial availability and solubility in the required reaction media.
Diagram: General Workflow for Acyl-CoA Synthesis
Caption: General workflow for the chemical synthesis of Acyl-CoA salts.
Protocol 1: Chemical Synthesis of Acyl-CoA Lithium Salt
This protocol is adapted from methods utilizing N-hydroxysuccinimide (NHS) esters for carboxylic acid activation, a common and effective strategy.[15]
Objective: To synthesize a long-chain fatty acyl-CoA lithium salt.
Pillar of Trustworthiness: This protocol includes an activation step followed by acylation and HPLC purification, a gold-standard method that ensures the final product is well-characterized and free of unreacted starting materials.[16][17]
Methodology:
-
Fatty Acid Activation:
-
Causality: The carboxylic acid must be converted into a more reactive electrophile to facilitate the attack by the thiol group of Coenzyme A. NHS esters are stable enough to be isolated but reactive enough for efficient acylation.
-
Dissolve the fatty acid (1.1 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0°C and stir the reaction at room temperature for several hours until completion (monitor by TLC).
-
Filter to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure to yield the fatty acid NHS-ester.
-
-
Acylation of Coenzyme A:
-
Causality: The acylation is typically performed in a mixed aqueous/organic solvent system at a slightly alkaline pH (7.5-8.0) to ensure the thiol group of CoA is deprotonated and thus sufficiently nucleophilic, while minimizing hydrolysis of the newly formed thioester.[15]
-
Dissolve Coenzyme A trilithium salt (1.0 eq) in an ice-cold aqueous buffer (e.g., 0.5 M NaHCO₃).
-
Dissolve the fatty acid NHS-ester from Step 1 in a minimal amount of a water-miscible organic solvent (e.g., tetrahydrofuran or DMF).
-
Add the organic solution dropwise to the stirring CoA solution on ice.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Causality: Purification via reversed-phase HPLC is essential to separate the desired acyl-CoA product from unreacted CoA, the fatty acid, and other byproducts. The absorbance at 260 nm, characteristic of the adenine moiety in CoA, is used for detection.[16]
-
Acidify the reaction mixture to pH ~3 with formic acid.[12]
-
Filter the solution and purify the crude product using preparative reversed-phase HPLC (e.g., a C18 column).
-
A common mobile phase system is a gradient of Buffer A (e.g., 25 mM ammonium formate, pH 4.2) and Buffer B (e.g., methanol or acetonitrile).[12]
-
Collect fractions corresponding to the acyl-CoA peak, pool them, and lyophilize to obtain the purified acyl-CoA salt. If an ammonium-based buffer was used, the final product will be the ammonium salt. If a sodium or potassium-based buffer was used and a specific salt form is needed, further steps are required.
-
Protocol 2: Conversion to Acyl-CoA Ammonium Salt via Ion Exchange
Objective: To convert a purified acyl-CoA lithium salt to the corresponding ammonium salt.
Methodology:
-
Prepare Ion Exchange Column:
-
Select a strong cation exchange resin in the H⁺ form.
-
Pack a small column and wash thoroughly with deionized water.
-
Convert the resin to the NH₄⁺ form by passing a solution of ammonium hydroxide or ammonium acetate through the column, followed by extensive washing with deionized water to remove excess ammonium ions.
-
-
Sample Loading and Elution:
-
Dissolve the purified acyl-CoA lithium salt in a minimal volume of deionized water.
-
Load the solution onto the prepared ammonium-form cation exchange column.
-
The Li⁺ ions will be retained by the resin, while the acyl-CoA anion passes through with the new NH₄⁺ counter-ion.
-
Elute the column with deionized water, collecting the acyl-CoA containing fractions (monitor at 260 nm).
-
-
Lyophilization:
-
Immediately freeze the collected fractions and lyophilize to obtain the final acyl-CoA ammonium salt as a dry powder.
-
Impact on Applications: A Practical Comparison
The choice between an ammonium and lithium salt of acyl-CoA can have direct consequences on experimental results, particularly in enzymatic assays and analytical measurements.
Diagram: Influence of Salt Choice on Experimental Outcomes
Caption: Impact of counter-ion choice on experimental applications.
Enzymatic Assays
The presence of extraneous ions can significantly alter enzyme kinetics.
-
Ammonium Salts: Ammonium ions can be substrates or regulators for certain enzymes. For example, carbamoyl phosphate synthetase utilizes ammonia. While less common for acyl-CoA-metabolizing enzymes, it is crucial to verify that NH₄⁺ does not interfere with the specific enzyme or coupled assay system being used. Desalting an enzyme sample can sometimes increase its activity, demonstrating that ions in the buffer can be inhibitory.[18]
-
Lithium Salts: Lithium is not a common biological ion and can inhibit certain enzymes, particularly those that utilize magnesium (Mg²⁺), by competing for the magnesium binding site. Given that many enzymes that process acyl-CoAs, such as acetyl-CoA carboxylase, are ATP-dependent and thus require Mg²⁺, this is a critical consideration.[19] Researchers must perform appropriate controls to ensure that the concentration of Li⁺ ions carried over from the acyl-CoA stock solution does not inhibit the enzyme of interest.
Analytical Characterization (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for acyl-CoA analysis due to its sensitivity and specificity.[16][17] The counter-ion can influence the data quality.
-
Chromatography: The choice of salt is unlikely to have a major impact on reversed-phase chromatographic separation, which is primarily driven by the hydrophobicity of the acyl chain.
-
Mass Spectrometry: In electrospray ionization (ESI), the counter-ion can affect the observed species. Lithium salts can lead to the formation of lithium adducts ([M+Li]⁺) in positive ion mode, which can complicate spectral interpretation if not anticipated. Ammonium salts are often preferred as buffer components (e.g., ammonium acetate, ammonium formate) because they are volatile and promote the formation of protonated molecules ([M+H]⁺) or ammonium adducts ([M+NH₄]⁺), which are easily identified. When quantifying acyl-CoAs, the presence of non-volatile cations like lithium can potentially cause ion suppression, reducing signal intensity. Therefore, for sensitive LC-MS applications, converting to an ammonium salt or using a volatile buffer system during purification is often advantageous.
Conclusion and Recommendations
The selection of an acyl-CoA salt is a critical decision that extends beyond simple reagent availability. While lithium salts are more common due to established synthetic routes starting from Coenzyme A trilithium salt, they carry the risk of enzymatic inhibition and potential complications in mass spectrometry analysis. Their use necessitates rigorous controls to rule out off-target ionic effects.
Ammonium salts offer the advantage of higher aqueous solubility and greater compatibility with downstream applications like enzymatic assays and LC-MS, as the ammonium ion is less likely to be inhibitory and is a component of many volatile buffers.
As a Senior Application Scientist, I offer the following recommendations:
-
For Enzymatic Assays: Whenever possible, utilize or convert to the ammonium salt of acyl-CoA. If using a lithium salt, perform a control experiment with an equivalent concentration of lithium chloride to assess any non-specific effects of the Li⁺ ion on enzyme activity.
-
For LC-MS Analysis: For quantitative studies requiring high sensitivity, using the ammonium salt or ensuring the final purification step involves a volatile ammonium-based buffer system is highly recommended to avoid ion suppression and simplify spectral analysis.
-
For Synthesis and Storage: Synthesis is often most practical starting with the lithium salt . Regardless of the form, all acyl-CoA salts must be stored under stringent desiccated, low-temperature (-80°C) conditions. Aqueous stock solutions should be prepared fresh in a slightly acidic buffer before each experiment to minimize degradation.
By understanding the underlying physicochemical principles and their practical ramifications, researchers can make informed decisions in selecting and handling these pivotal metabolic reagents, ultimately leading to more robust and reliable experimental outcomes.
References
-
Title: Acyl-CoA: Biological Function and Analytical Methods Source: MetwareBio URL: [Link]
-
Title: Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae Source: Springer Nature Experiments URL: [Link]
-
Title: Chromatographic methods for the determination of acyl-CoAs Source: RSC Publishing URL: [Link]
-
Title: Synthesis of acyl-CoA thioesters | Request PDF Source: ResearchGate URL: [Link]
-
Title: Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape Source: PubMed URL: [Link]
-
Title: Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs Source: ResearchGate URL: [Link]
-
Title: Chemical synthesis and purification of acetyl-CoA The method was adapted from Peter et al., 2016 Material: 5L 25mM Ammonium Form Source: iGEM URL: [Link]
-
Title: Native chemical ligation approach to sensitively probe tissue acyl-CoA pools Source: PMC URL: [Link]
-
Title: SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES Source: Purdue University Graduate School URL: [Link]
-
Title: Commonly described methods for chemical synthesis of acyl-CoA... Source: ResearchGate URL: [Link]
-
Title: Acetyl Coenzyme A Trilithium Salt Trihydrate Source: MP Biomedicals URL: [Link]
-
Title: BioAssay Systems Fatty Acyl-CoA Assay Source: BioAssay Systems URL: [Link]
-
Title: What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa? Source: ResearchGate URL: [Link]
-
Title: AcylCoA Synthesis Source: Scribd URL: [Link]
-
Title: Acetyl-coenzyme A carboxylases: versatile targets for drug discovery Source: PMC - NIH URL: [Link]
-
Title: Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme Source: Nature URL: [Link]
-
Title: Coenzym A free acid - Technical Data Sheet Source: AppliChem URL: [Link]
-
Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Effect of Lithium Salt on Lithium-Mediated Ammonia Synthesis Source: ACS Publications URL: [Link]
-
Title: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation Source: PMC URL: [Link]
-
Title: Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary Source: eScholarship URL: [Link]
-
Title: Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility Source: RSC Publishing URL: [Link]
-
Title: Comparing Solubility Rates: Lithium Acetate and Lithium Chloride Source: Patsnap Eureka URL: [Link]
-
Title: Investigation of Thermal Properties of Carboxylates with Various Structures Source: University of British Columbia URL: [Link]
-
Title: 9.1: Properties of Carboxylic Acids and Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Effect of Lithium Salt on Lithium-Mediated Ammonia Synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Abiotic Acyl Transfer Cascades Driven by Aminoacyl Phosphate Esters and Self-Assembly Source: ACS Publications URL: [Link]
-
Title: The Chemistry and Properties of Ammonia Salts: A Closer Look Source: Stanford Advanced Materials URL: [Link]
-
Title: Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets Source: Journal of Hematology & Oncology URL: [Link]
-
Title: A PHYSICO-CHEMICAL ANALYSIS OF CARBON AMMONIUM SALTS' PRODUCTION TECHNOLOGIES Source: Journal of Chemical Technology and Metallurgy URL: [Link]
-
Title: Comparative Study of Binder Stability for Aqueous Lithium-Ion and Solid-Boosted Flow Batteries Source: MDPI URL: [Link]
-
Title: EnzyFluo™ Fatty Acyl-CoA Assay Kit Source: BioAssay Systems URL: [Link]
-
Title: Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid Source: PMC URL: [Link]
-
Title: Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents Source: ResearchGate URL: [Link]
-
Title: Relative stability of amides, esters, anhydrides, and acyl chlorides (video) Source: Khan Academy URL: [Link]
-
Title: Does desalting affect the activity of the enzyme? Source: ResearchGate URL: [Link]
Sources
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. neolab.de [neolab.de]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Comparing Solubility Rates: Lithium Acetate and Lithium Chloride [eureka.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. static.igem.org [static.igem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. libjournals.unca.edu [libjournals.unca.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Preparation of Decanoyl-CoA Ammonium Salt Stock Solution
Introduction: The Critical Role of High-Quality Acyl-CoA Solutions
Decanoyl-Coenzyme A (Decanoyl-CoA) is a pivotal intermediate in cellular metabolism, acting as a substrate and regulator in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] As a medium-chain fatty acyl-CoA, it is integral to studies involving β-oxidation, protein acylation, and metabolic signaling pathways.[3][4] The accuracy and reproducibility of research in these areas are fundamentally dependent on the precise concentration and integrity of the Decanoyl-CoA solutions used.
However, the amphipathic nature of fatty acyl-CoAs presents significant handling challenges, including poor solubility and susceptibility to degradation.[5][6] This document provides a comprehensive, field-proven protocol for the preparation, quantification, and storage of Decanoyl-CoA ammonium salt stock solutions, ensuring high-quality reagents for researchers, scientists, and drug development professionals. We will delve into the causality behind each step, establishing a self-validating system for robust and reproducible experimental outcomes.
Decanoyl-CoA Ammonium Salt: Key Properties
Understanding the physicochemical properties of Decanoyl-CoA is the first step toward its effective handling. The ammonium salt form is often supplied to improve handling and solubility.
| Property | Value & Notes | Source |
| Molecular Formula | C₃₁H₅₄N₇O₁₇P₃S (as hydrate) | [7] |
| Molecular Weight | ~939.80 g/mol (as monohydrate). Note: Always confirm with the Certificate of Analysis (CoA) from your supplier. | |
| Appearance | White to off-white solid/powder. | [7] |
| Solubility | Soluble in water (approx. 20 mg/mL). | [7] |
| Storage (Solid) | Store desiccated at -20°C for long-term stability (≥ 4 years). | [7] |
| Stability in Solution | Prone to hydrolysis of the thioester bond. Long-term stability in aqueous solution is limited. Fresh preparation is often recommended for sensitive assays. | [8] |
Experimental Workflow Overview
The following diagram outlines the complete workflow for preparing and validating a Decanoyl-CoA stock solution.
Caption: Workflow for Decanoyl-CoA Stock Preparation and Validation.
Detailed Protocol: Preparation of 10 mM Decanoyl-CoA Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required.
Materials & Equipment
-
Decanoyl-CoA ammonium salt (hydrate)
-
High-purity, nuclease-free water
-
Microcentrifuge tubes (1.5 mL, low-retention)
-
Analytical microbalance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
-
-80°C freezer for storage
Step-by-Step Methodology
PART A: Stock Solution Preparation
-
Equilibrate Reagent: Transfer the vial of solid Decanoyl-CoA from -20°C storage to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.
-
Expert Insight: This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder upon opening, which would compromise weighing accuracy and could accelerate degradation.
-
-
Weighing: In a clean weighing boat or directly into a pre-tared 1.5 mL microcentrifuge tube, carefully weigh out 9.4 mg of Decanoyl-CoA ammonium salt (monohydrate, MW ~939.8 g/mol ).
-
Expert Insight: Accuracy is paramount. Use a calibrated analytical balance with a readability of at least 0.01 mg. Weighing a slightly larger amount (e.g., for 5-10 mL) can reduce the percentage error associated with weighing small masses.[8]
-
-
Solubilization: Add 900 µL of high-purity water to the tube containing the powder. Immediately close the cap and vortex vigorously for 1-2 minutes.
-
Expert Insight: Due to the amphipathic nature of Decanoyl-CoA, it may not dissolve instantly. If particulates are still visible, sonicate the tube in a room temperature water bath for 5-10 minutes, vortexing intermittently. Avoid excessive heating, as ammonium salts can decompose at elevated temperatures.[9][10]
-
-
Final Volume Adjustment: Once fully dissolved (the solution should be clear), add another 100 µL of water to bring the total volume to 1.0 mL . Vortex briefly to ensure homogeneity.
PART B: Quality Control & Storage
-
Concentration Verification (UV Spectrophotometry): The concentration of the stock solution must be verified empirically.
-
Prepare a 1:100 dilution of your stock solution in a suitable buffer (e.g., 10 µL of stock + 990 µL of 50 mM potassium phosphate buffer, pH 7.0).
-
Using the same buffer as a blank, measure the absorbance of the diluted solution at 260 nm (A₂₆₀).
-
Calculate the precise concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹ .
Concentration (mM) = (A₂₆₀ / 16,400) * Dilution Factor * 1000
Example Calculation: If the A₂₆₀ of the 1:100 dilution is 0.164, the concentration is (0.164 / 16400) * 100 * 1000 = 10.0 mM.
-
Trustworthiness: Never assume the weighed mass dissolved perfectly to yield the target concentration. Spectrophotometric verification is a non-negotiable step to ensure the trustworthiness of your stock solution and all subsequent experiments.
-
-
Aliquoting: Immediately dispense the validated stock solution into single-use aliquots (e.g., 10-50 µL) in low-retention microcentrifuge tubes.
-
Expert Insight: Aliquoting is the most effective strategy to preserve the integrity of the stock solution. It minimizes waste and, crucially, prevents degradation caused by repeated freeze-thaw cycles that can hydrolyze the delicate thioester bond.
-
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and immediately transfer them to a -80°C freezer for long-term storage.
-
Expert Insight: While -20°C is acceptable for short-term storage[11], -80°C significantly slows the rate of chemical degradation, providing the best long-term stability for the aqueous solution.
-
Logical Relationships in Quality Control
The validation of the stock solution follows a clear logical path from preparation to final concentration determination.
Caption: Relationship between theoretical and actual concentration.
Troubleshooting & Best Practices
-
Problem: The powder does not dissolve completely.
-
Problem: The calculated concentration is significantly lower than expected.
-
Solution: This may indicate incomplete dissolution, weighing errors, or degradation of the starting material. Ensure the solid has been stored correctly (desiccated at -20°C). If the problem persists, consider purchasing a new lot of the reagent.
-
-
Best Practice: Always run a pilot experiment or a standard curve with a new batch of stock solution to confirm its biological activity before use in large-scale or critical experiments.
References
-
Zhang, S., Zhang, M., Xu, S., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols. Available at: [Link]
-
ResearchGate. (2015). What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa?. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Decanoyl-coa. PubChem Compound Database. Available at: [Link]
-
BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. BioAssay Systems. Available at: [Link]
-
EurekAlert!. (2025). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. EurekAlert!. Available at: [Link]
-
FooDB. (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). FooDB. Available at: [Link]
-
P. aeruginosa Metabolome Database. (2018). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). P. aeruginosa Metabolome Database. Available at: [Link]
-
Cruz-López, M., et al. (2022). Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway. ACS Synthetic Biology. Available at: [Link]
-
Keshet, U., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Analytical Chemistry. Available at: [Link]
-
University of Wisconsin-Stout. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. University of Wisconsin-Stout. Available at: [Link]
-
Stanford Advanced Materials. (2023). The Chemistry and Properties of Ammonia Salts: A Closer Look. Stanford Advanced Materials. Available at: [Link]
- Google Patents. (1960). Method for improving the storage stability of ammonium salts. Google Patents.
-
ResearchGate. (2025). On the thermal stability of some ammonium salts. ResearchGate. Available at: [Link]
Sources
- 1. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. US2943928A - Method for improving the storage stability of ammonium salts - Google Patents [patents.google.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
enzymatic assay method for medium-chain acyl-coa dehydrogenase
Application Note: High-Precision Enzymatic Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Abstract
This application note details a robust, spectrophotometric method for quantifying the catalytic activity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a pivotal enzyme in mitochondrial fatty acid
Introduction & Biological Context
Medium-Chain Acyl-CoA Dehydrogenase (MCAD, EC 1.3.99.3) is a homotetrameric flavoprotein responsible for the initial dehydrogenation of acyl-CoA thioesters with chain lengths between C6 and C12. Deficiency in MCAD is the most common inherited disorder of fatty acid oxidation, leading to hypoketotic hypoglycemia and sudden death.
Mechanistic Insight:
MCAD contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. The reaction involves the abstraction of a pro-R proton from the
In vivo, FADH₂ is re-oxidized by ETF. In vitro, the Ferricenium ion (Fc⁺) serves as an efficient one-electron oxidant, interacting directly with the reduced flavin, bypassing the need for ETF and ETF-ubiquinone oxidoreductase (ETF-QO).
Assay Principle
The assay measures the rate of electron transfer from the substrate (Octanoyl-CoA) to the electron acceptor (Ferricenium Hexafluorophosphate) mediated by MCAD.
Reaction Scheme:
Detection: The reduction of the Ferricenium ion (Fc⁺) to Ferrocene (Fc) is monitored spectrophotometrically as a decrease in absorbance at 300 nm .
Caption: Figure 1. Electron flow mechanism in the Ferricenium-based MCAD assay. MCAD mediates transfer from Octanoyl-CoA to the artificial acceptor FcPF₆.
Materials & Reagents
Critical Reagent Notes:
-
Ferricenium Hexafluorophosphate (FcPF₆): Light-sensitive and unstable in solution over long periods. Prepare fresh daily and keep in an amber tube.
-
Octanoyl-CoA: The preferred substrate (
). -
Buffer: Potassium Phosphate (KPi) is preferred over Tris for stability in this specific redox system, though Tris pH 8.0 is acceptable.
| Component | Concentration (Stock) | Concentration (Final) | Storage |
| Buffer | 100 mM KPi, pH 7.6 | 100 mM | 4°C |
| Substrate | 2 mM Octanoyl-CoA | 100 µM | -20°C |
| Acceptor | 10 mM FcPF₆ (in 10mM HCl) | 200 µM | Fresh/Dark |
| Enzyme | MCAD (Purified/Lysate) | ~10-50 ng/well | -80°C |
| Control | Buffer (No Enzyme) | N/A | N/A |
Protocol: Spectrophotometric Ferricenium Assay
Objective: Determine the specific activity of MCAD by monitoring FcPF₆ reduction.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 100 mM Potassium Phosphate, pH 7.6. Degas if possible to prevent bubble formation, though the reaction itself is aerobic.
-
FcPF₆ Stock: Dissolve Ferricenium Hexafluorophosphate in 10 mM HCl to a concentration of 3 mM. Note: Acidic pH stabilizes the radical cation.
-
Substrate Stock: Dilute Octanoyl-CoA to 1.5 mM in dH₂O.
Step 2: Experimental Workflow
Perform the assay in a UV-transparent quartz cuvette or a UV-compatible 96-well plate.
-
Blanking: Add 100 µL of Assay Buffer to the reference position.
-
Reaction Mix Assembly:
-
Initiation:
-
Add Octanoyl-CoA (Final: 100 µM) to start the reaction.[1]
-
Mix rapidly (pipette up/down or inversion).
-
-
Measurement:
-
Immediately monitor Absorbance at 300 nm .
-
Duration: 2–5 minutes.
-
Interval: Every 10–15 seconds (kinetic mode).
-
Caption: Figure 2. Step-by-step experimental workflow for the MCAD Ferricenium assay.
Data Analysis & Calculations
The activity is calculated based on the rate of disappearance of the Ferricenium ion.
1. Determine Slope:
Calculate the linear slope of the absorbance decrease (
2. Extinction Coefficient (
3. Calculation Formula:
-
:
(Use 4.3 for mM or 4300 for M). - : Path length (1 cm for cuvette; ~0.6 cm for 200µL in 96-well plate).
-
2 : Stoichiometric factor (2 moles of Fc⁺ reduced per 1 mole of Octanoyl-CoA oxidized).
4. Specific Activity:
Troubleshooting & Optimization (Expert Tips)
| Issue | Probable Cause | Corrective Action |
| High Background Rate | FcPF₆ instability or impurities in buffer. | Prepare FcPF₆ in dilute HCl. Use fresh buffers. Keep FcPF₆ in the dark. |
| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce enzyme concentration. Measure only the first 60 seconds. |
| No Activity | Apo-enzyme (lacking FAD). | Pre-incubate enzyme with 10 µM FAD for 10 mins prior to assay. |
| Turbidity | Protein precipitation. | FcPF₆ can precipitate proteins at high conc. Ensure Enzyme < 10 µg/mL in assay. |
Alternative Method (Crude Homogenates): If testing crude tissue lysates where UV absorbance (300 nm) has high interference, use the DCIP/PMS method :
-
Acceptors: Phenazine Methosulfate (PMS) + 2,6-Dichlorophenolindophenol (DCIP).
-
Wavelength: 600 nm.
-
Mechanism: PMS picks up electrons from MCAD and transfers them to DCIP (Blue
Colorless).
References
-
Lehman, T. C., Hale, D. E., Bhala, A., & Thorpe, C. (1990). An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion.[4] Analytical Biochemistry, 186(2), 280–284.[4]
-
Tajima, G., et al. (2005). Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography. Journal of Chromatography B, 823(2), 122-130.
- Lienhart, W. D., et al. (2014). High-throughput screening of medium-chain acyl-CoA dehydrogenase using a fluorescence-based assay. Journal of Biomolecular Screening.
Sources
- 1. High-resolution native electrophoresis in-gel activity assay reveals biological insights of medium-chain fatty acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemical Synthesis of Decanoyl-CoA via the Anhydride Method
Abstract & Introduction
Decanoyl-Coenzyme A (C10:0-CoA) is a critical medium-chain fatty acyl-thioester intermediate used extensively in metabolic research, particularly in the study of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and
This guide details a robust chemical synthesis protocol based on the classic Simon & Shemin method. By reacting Coenzyme A (free acid or lithium salt) with decanoic anhydride in a biphasic aqueous-organic system, researchers can achieve high yields (>85%) with high purity. This method exploits the nucleophilic nature of the CoA thiolate anion to attack the carbonyl of the anhydride, forming a stable thioester bond.
Key Advantages of this Protocol
-
Scalability: Suitable for synthesis ranging from 1 mg to >100 mg.
-
Cost-Efficiency: Eliminates the need for expensive ATP and recombinant enzymes.
-
Purity: Includes a specific work-up to remove unreacted fatty acids, a common contaminant in commercial preparations.
Chemical Principle & Mechanism
The synthesis relies on Nucleophilic Acyl Substitution .
-
Activation: In a slightly alkaline solution (pH 7.5–8.5), the thiol group (-SH) of Coenzyme A is deprotonated to form a thiolate anion (-S⁻), which is a potent nucleophile.
-
Attack: The thiolate attacks one of the carbonyl carbons of the decanoic anhydride.
-
Elimination: The tetrahedral intermediate collapses, expelling decanoic acid as the leaving group and forming Decanoyl-CoA.
-
Competition: Water (hydroxide) also acts as a nucleophile, hydrolyzing the anhydride to two molecules of decanoic acid. To favor thioester formation, the reaction is performed at low temperature (0°C) and with a slight molar excess of anhydride.
Mechanism Diagram
Caption: Mechanism of thioester formation via nucleophilic acyl substitution in basic aqueous media.
Materials & Reagents
| Reagent | Grade | Notes |
| Coenzyme A (Free Acid or Li salt) | >90% Purity | Hygroscopic; store at -20°C. Determine concentration by UV ( |
| Decanoic Anhydride | >95% | Lipophilic reactant. Melting point ~24°C. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Maintains pH ~8.0 to facilitate thiolate formation. |
| Tetrahydrofuran (THF) or Acetone | HPLC Grade | Solvent for the anhydride. |
| Diethyl Ether | ACS Reagent | For extraction of fatty acid byproducts. |
| Hydrochloric Acid (1 M) | ACS Reagent | For quenching and pH adjustment. |
| Ellman's Reagent (DTNB) | Analytical | For monitoring free thiol consumption. |
Experimental Protocol
Scale: This protocol is written for 10 mg (~12 µmol) of Coenzyme A . Scale linearly as needed.
Phase 1: Reaction Setup
-
Prepare CoA Solution: Dissolve 10 mg of Coenzyme A in 1.5 mL of ice-cold 0.1 M NaHCO₃ .
-
Critical: Check pH. It must be between 7.5 and 8.5. If too low, adjust carefully with dilute NaOH. If too high (>9.0), rapid hydrolysis of the anhydride occurs.
-
Chill: Place the vial in an ice-water bath and stir magnetically.
-
-
Prepare Anhydride Solution: Dissolve 6 mg (~18 µmol, 1.5 equivalents) of Decanoic Anhydride in 0.5 mL of THF (or Acetone).
-
Why 1.5 eq? Anhydride is susceptible to hydrolysis by water. Excess ensures all CoA is acylated.
-
-
Initiate Reaction: Add the Anhydride solution dropwise to the stirring CoA solution over 2–3 minutes.
-
Observation: The solution will become cloudy (biphasic) as the lipophilic anhydride hits the aqueous buffer.
-
Phase 2: Reaction & Monitoring
-
Incubation: Stir vigorously at 0°C for 30–60 minutes.
-
Vigorous stirring is essential to maximize surface area contact between the aqueous CoA and organic anhydride droplets.
-
-
Ellman's Test (QC Check):
-
Take a 2 µL aliquot of the reaction mix.
-
Add to 100 µL of Ellman's Reagent (DTNB) solution.
-
Result: The solution should remain clear/pale yellow. If it turns bright yellow (absorbance at 412 nm), unreacted CoA-SH is still present. Add another 0.5 eq of anhydride if necessary.
-
Phase 3: Quenching & Extraction (Work-up)
-
Acidification: Carefully adjust the pH of the reaction mixture to pH 3.0 – 4.0 using 1 M HCl.
-
Chemistry: The thioester bond is most stable at pH 3–5. Alkaline conditions promote hydrolysis. Acidification also protonates the byproduct (decanoate
decanoic acid), making it less water-soluble.
-
-
Ether Extraction:
-
Add 2 mL of Diethyl Ether. Vortex for 30 seconds.
-
Centrifuge briefly to separate phases.
-
Discard the top (organic) layer. This layer contains the excess decanoic anhydride and the decanoic acid byproduct. The Decanoyl-CoA remains in the bottom (aqueous) phase.
-
Repeat the ether extraction 3 times.
-
-
Solvent Removal: Remove residual ether from the aqueous phase under a stream of nitrogen or by rotary evaporation (keep bath <30°C).
Phase 4: Purification (HPLC)
While the extraction removes most fatty acids, HPLC is required for >95% purity suitable for kinetic assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry), 5 µm, 4.6 x 150 mm.
-
Buffer A: 50 mM Sodium Phosphate, pH 5.0.
-
Buffer B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 260 nm.
Gradient Profile:
| Time (min) | % Buffer B | Description |
|---|---|---|
| 0 | 5% | Equilibration |
| 2 | 5% | Sample Injection |
| 20 | 60% | Linear Gradient (Elution of Decanoyl-CoA) |
| 25 | 95% | Wash (Remove hydrophobic contaminants) |
| 30 | 5% | Re-equilibration |
-
Collection: Collect the major peak (typically eluting around 50-55% B, depending on column).
-
Finishing: Lyophilize the collected fraction to obtain a white powder.
Workflow Visualization
Application Note: A Robust LC-MS/MS Method for the Quantification of Decanoyl-CoA in Biological Matrices
Introduction
Decanoyl-coenzyme A (Decanoyl-CoA) is a critical intermediate in medium-chain fatty acid metabolism. As an S-thioester of coenzyme A and decanoic acid, it plays a central role in both fatty acid oxidation (beta-oxidation) and biosynthesis pathways. The accurate quantification of decanoyl-CoA and other acyl-CoA species in biological tissues and cells is fundamental to understanding metabolic regulation, identifying dysfunctions in metabolic diseases, and for the development of novel therapeutics targeting these pathways.[1]
However, the analysis of acyl-CoAs presents significant analytical challenges. Their amphipathic nature, low endogenous abundance, and inherent instability require a highly sensitive, selective, and robust analytical method.[1][2] This application note provides a detailed, field-proven protocol for the reliable quantification of decanoyl-CoA using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is built upon the principles of reversed-phase chromatography for separation and Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection.
Principle of the Method
This method employs a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The high selectivity and sensitivity of this approach are achieved through the use of Multiple Reaction Monitoring (MRM).
The Causality of Acyl-CoA Fragmentation: Acyl-CoA molecules exhibit a highly predictable and characteristic fragmentation pattern in positive mode ESI-MS/MS.[2][3] Upon collision-induced dissociation (CID), the most facile and abundant fragmentation event is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (C₁₀H₁₃N₅O₁₀P₂), which corresponds to a mass of 507.0 Da.[4][5][6][7] This transition from the protonated precursor ion [M+H]⁺ to the specific product ion [M-507+H]⁺ provides exceptional selectivity and is the primary transition used for quantification. A secondary, confirmatory transition to the fragment ion at m/z 428, representing the phosphate-adenosine portion, is also monitored to ensure analytical certainty.[2][4][6]
The workflow, from sample acquisition to final data analysis, is designed to minimize analyte degradation and maximize recovery and reproducibility.
Caption: Experimental workflow for Decanoyl-CoA quantification.
Materials and Instrumentation
Reagents and Standards
-
Decanoyl-CoA sodium salt (Sigma-Aldrich or equivalent)
-
Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA) as Internal Standard (ISTD)
-
5-Sulfosalicylic acid (SSA)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Formic Acid
-
Phosphate-Buffered Saline (PBS), ice-cold
Instrumentation
-
UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera, Thermo Vanquish)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP series, Waters Xevo TQ series, Agilent 6400 series) equipped with an ESI source.
Detailed Protocols
Preparation of Standards and Internal Standard
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of decanoyl-CoA and the ISTD (e.g., C17:0-CoA) in LC-MS grade water. Aliquot into small volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Standard Solutions: On the day of analysis, prepare a series of calibration standards by serially diluting the decanoyl-CoA primary stock in the extraction solution (2.5% w/v SSA in water). A typical concentration range would be 1 nM to 1000 nM.
-
Internal Standard Working Solution: Prepare a working solution of the ISTD at a fixed concentration (e.g., 100 nM) in the extraction solution. This solution will be added to all samples and calibration standards.
Sample Preparation Protocol (from Cultured Cells)
This protocol is optimized to ensure rapid metabolic inactivation and efficient extraction, leveraging SSA to avoid analyte loss associated with older TCA/SPE methods.[3][4]
-
Cell Culture: Grow cells to desired confluency (e.g., ~90%) in appropriate culture plates (e.g., 10 cm dish).
-
Metabolic Quenching:
-
Aspirate the culture medium completely.
-
Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any extracellular contaminants.
-
Crucial Step: Place the culture dish on dry ice for at least 15 minutes to rapidly halt all enzymatic activity. This preserves the in vivo metabolic state.[1]
-
-
Extraction and Lysis:
-
Add 500 µL of ice-cold extraction solution (2.5% SSA containing the ISTD) directly to the frozen cell monolayer.
-
Use a cell scraper to scrape the cells from the plate into the extraction solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Homogenization and Deproteinization:
-
Vortex the tube vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoA species, to a new autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions
Effective chromatographic separation is vital to reduce ion suppression from the sample matrix, ensuring accurate quantification.[5]
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | 0-2 min (5% B), 2-10 min (5-95% B), 10-12 min (95% B), 12-12.1 min (95-5% B), 12.1-15 min (5% B) |
Mass Spectrometry (MS) Conditions
Parameters should be optimized by direct infusion of a decanoyl-CoA standard. The values below serve as an excellent starting point.[5]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.2 kV |
| Cone Voltage | 45 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 500 L/h (Nitrogen) |
| Collision Gas | Argon |
MRM Transitions for Decanoyl-CoA
The molecular weight of decanoyl-CoA is 921.8 g/mol , with a monoisotopic mass of approximately 921.25 Da.[8] The protonated precursor ion [M+H]⁺ is therefore m/z 922.3.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Decanoyl-CoA | 922.3 | 415.3 | 100 | ~35 (Optimize) | Quantification |
| Decanoyl-CoA | 922.3 | 428.1 | 50 | ~30 (Optimize) | Confirmation |
| ISTD (C17:0-CoA) | 1020.4 | 513.4 | 100 | ~40 (Optimize) | Internal Standard |
Data Analysis and System Suitability
-
Quantification: The concentration of decanoyl-CoA in samples is determined by constructing a calibration curve. Plot the ratio of the decanoyl-CoA peak area to the ISTD peak area against the known concentrations of the calibration standards. A linear regression with a weighting of 1/x is recommended.
-
System Suitability: Before analyzing samples, inject a mid-level calibration standard multiple times (n=5). The relative standard deviation (%RSD) of the peak area ratio should be less than 15% to ensure system stability.
-
Validation: The presence of both the quantification and confirmation ion transitions at the correct retention time provides a high degree of confidence in the identification of decanoyl-CoA.
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for the selective and sensitive quantification of decanoyl-CoA in biological samples. By employing optimized sample preparation techniques that enhance analyte recovery and stability, coupled with a highly specific MRM-based detection strategy, this protocol provides a reliable tool for researchers in metabolism, drug discovery, and life sciences. The principles and parameters outlined herein can be adapted for the analysis of other short- to long-chain acyl-CoA species.
References
-
Jones, J. W., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]
-
Jones, J. W., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. [Link]
-
UCLA Metabolomics Center. Sample preparation for Acyl-CoA analysis. UCLA. [Link]
-
Jones, J. W., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]
-
Lin, L., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 5(2), 273-292. [Link]
-
Fahrmann, J. K., et al. (2015). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. eScholarship, University of California. [Link]
-
Jones, J. W., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
Shimadzu Corporation. LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]
-
Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Lipid Research. [Link]
-
Goudarzi, M., et al. (2016). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. ResearchGate. [Link]
-
Goudarzi, M., et al. (2016). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 164800, Decanoyl-coa. PubChem. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Jones, J. W., et al. (2021). The common MS/MS fragmentation pattern for all CoA species. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Quantification of Decanoyl-CoA at 260 nm
Principle of the Method
The quantification of decanoyl-coenzyme A (decanoyl-CoA) by UV spectrophotometry is a direct and rapid method that relies on the strong ultraviolet (UV) absorbance of the adenine moiety within the coenzyme A structure.[1] Coenzyme A and its acyl derivatives, including decanoyl-CoA, exhibit a characteristic maximum absorbance (λmax) at approximately 260 nm.[1] This absorbance is conferred by the π-electron system of the purine ring of adenine.[2] The long decanoyl acyl chain does not absorb light in this region of the UV spectrum, meaning the molar extinction coefficient (ε) of decanoyl-CoA at 260 nm is effectively identical to that of coenzyme A and other acyl-CoAs like acetyl-CoA.[1]
This direct relationship between absorbance and concentration is described by the Beer-Lambert law:
A = εbc
Where:
-
A is the measured absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹), a constant for the molecule at a specific wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the analyte (in M).
By measuring the absorbance of a pure sample at 260 nm, one can calculate its concentration, provided the molar extinction coefficient is known. For robust and accurate quantification, especially in the presence of potential matrix effects, constructing a standard curve using known concentrations of decanoyl-CoA is the recommended approach.
Core Mechanistic Principle & Workflow Visualization
The chromophore responsible for the UV absorbance is the adenine base. The workflow for quantification is a straightforward process of sample preparation, measurement, and calculation.
Diagram 1: The chemical basis for UV absorbance of Decanoyl-CoA at 260 nm.
Key Quantitative & Experimental Parameters
All quantitative data for this protocol are summarized below for quick reference.
| Parameter | Value / Recommendation | Rationale & Notes |
| Analyte | Decanoyl-Coenzyme A | A medium-chain fatty acyl-CoA.[3] |
| Wavelength (λmax) | 260 nm | This is the wavelength of maximum absorbance for the adenine ring of the CoA moiety.[1] |
| Molar Extinction Coefficient (ε) | 16,400 M⁻¹cm⁻¹ | At pH 7.0. This value is based on the adenine content and is consistent for CoA and its acyl derivatives.[1] |
| Recommended Cuvette | Quartz | Standard plastic or glass cuvettes absorb UV light at 260 nm and must not be used. |
| Assay Buffer | 50-100 mM Potassium Phosphate, pH 7.0 | Provides a stable pH environment. The absorbance of adenine is relatively stable across a neutral pH range.[4] |
| Typical Linear Range | 1 - 100 µM | Corresponds to an absorbance range of ~0.016 - 1.64. Most spectrophotometers are most accurate between A=0.1 and A=1.0. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for creating a standard curve and measuring unknown sample concentrations.
Required Materials and Reagents
-
Decanoyl-CoA sodium salt (≥90% purity)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
High-purity, nuclease-free water
-
UV-Vis Spectrophotometer capable of reading at 260 nm
-
1 cm path length quartz cuvettes (matched pair recommended)
-
Calibrated micropipettes and sterile tips
Reagent Preparation
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.0):
-
Prepare stock solutions of 0.5 M KH₂PO₄ and 0.5 M K₂HPO₄ in nuclease-free water.
-
To prepare 100 mL of 50 mM buffer, mix 6.1 mL of 0.5 M KH₂PO₄ stock with 3.9 mL of 0.5 M K₂HPO₄ stock.
-
Add nuclease-free water to a final volume of 100 mL.
-
Verify the pH is 7.0 ± 0.05 using a calibrated pH meter. Store at 4°C.
-
-
Decanoyl-CoA Stock Solution (approx. 1 mM):
-
Accurately weigh ~1 mg of decanoyl-CoA powder. Note: Decanoyl-CoA is hygroscopic; handle it quickly in a low-humidity environment.
-
Dissolve in a known volume of Assay Buffer to get an approximate concentration of 1 mM. (Molecular Weight of Decanoyl-CoA is ~921.8 g/mol ).[5]
-
Crucially, the exact concentration of this stock must be determined spectrophotometrically. Dilute an aliquot of the stock solution (e.g., 1:50) in Assay Buffer and measure its absorbance at 260 nm. Calculate the precise concentration using the Beer-Lambert law with ε = 16,400 M⁻¹cm⁻¹.
-
Store the verified stock solution in small aliquots at -80°C to prevent degradation.
-
Standard Curve Preparation
Prepare a set of standards by serially diluting the verified 1 mM stock solution in Assay Buffer. A suggested dilution series is as follows:
| Standard | Concentration (µM) | Vol. of 1 mM Stock (µL) | Vol. of Assay Buffer (µL) | Total Volume (µL) | Expected Absorbance (A) |
| S1 | 100 | 100 | 900 | 1000 | 1.640 |
| S2 | 50 | 50 | 950 | 1000 | 0.820 |
| S3 | 25 | 25 | 975 | 1000 | 0.410 |
| S4 | 12.5 | 12.5 | 987.5 | 1000 | 0.205 |
| S5 | 6.25 | 6.25 | 993.75 | 1000 | 0.103 |
| S6 | 0 (Blank) | 0 | 1000 | 1000 | 0.000 |
Spectrophotometer Setup and Measurement Workflow
Diagram 2: Step-by-step experimental workflow for quantification.
-
Turn on the spectrophotometer and allow the UV lamp to warm up for at least 20 minutes for stable readings.
-
Set the measurement wavelength to 260 nm.
-
Fill a clean quartz cuvette with the Assay Buffer (Standard S6). This is your blank.
-
Place the blank cuvette in the spectrophotometer and zero the absorbance.
-
Measure the absorbance of each standard, starting from the most dilute (S5) and progressing to the most concentrated (S1). Rinse the cuvette with the next standard before filling to minimize carryover.
-
Measure the absorbance of your unknown samples. If the absorbance is above the highest standard (~1.6), dilute the sample with Assay Buffer and re-measure, making sure to account for the dilution factor in the final calculation.
Data Analysis and Calculations
-
Plot the Standard Curve: Create a scatter plot of Absorbance at 260 nm (y-axis) versus the known concentration of the standards in µM (x-axis).
-
Perform Linear Regression: Fit a linear trendline to the data points. The equation of the line will be in the form y = mx + c , where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration. The R² value should be >0.995 for a valid curve.
-
Calculate Unknown Concentration: Rearrange the linear equation to solve for 'x' (concentration): Concentration (µM) = (Absorbance_of_Unknown - c) / m
If you applied a dilution factor, multiply the calculated concentration by this factor to get the concentration in your original sample.
Potential Interferences and Scientific Considerations
The primary limitation of this method is its lack of specificity. The spectrophotometer measures the total absorbance at 260 nm, which can be influenced by other molecules in the sample.
-
Nucleic Acids (DNA/RNA): The most significant potential interferents, as they have a strong absorbance maximum near 260 nm.[6] Samples derived from cell or tissue lysates must be purified to remove nucleic acids before this assay can be used accurately.
-
Other Nucleotides: Free Coenzyme A, ATP, ADP, NAD+, and NADH all absorb strongly at 260 nm and will lead to an overestimation of the decanoyl-CoA concentration.
-
Sample Turbidity: Particulate matter in the sample can scatter light, leading to artificially high absorbance readings. Samples should be clarified by centrifugation or filtration before measurement.
-
High Concentrations of Other Substances: High levels of detergents or reducing agents may interfere with the measurement.[7] It is always advisable to include a sample matrix blank if possible.
For complex biological samples where these interferents are present, more specific methods like HPLC-UV or LC-MS/MS are recommended for accurate quantification.[8][9][10] However, for purified enzyme assays or in vitro reactions where decanoyl-CoA is the primary absorbing species, this direct spectrophotometric method is highly effective, rapid, and economical.
References
-
Goudarzi, M., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 22(9), 1385. [Link]
-
Guérard, M., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences, 24(19), 14957. [Link]
-
Prahl, S. (2017). Adenine Optical Properties. Oregon Medical Laser Center. [Link]
-
Wikipedia contributors. (Accessed 2026). Acetyl-CoA. Wikipedia, The Free Encyclopedia. [Link]
-
BioAssay Systems. (Accessed 2026). EnzyFluo™ Fatty Acyl-CoA Assay Kit. BioAssay Systems. [Link]
-
Giljanović, J., & Prkić, A. (2009). Determination of Coenzyme A (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE. Molecules, 15(1), 100-113. [Link]
-
El-Gindy, A., et al. (2013). Spectrophotometric methods for determination of HMG Co-A enzyme reductase inhibitors in pharmaceutical preparations. Journal of the Chilean Chemical Society. [Link]
-
El-Shahawi, M. S., et al. (2013). Electronic absorption spectra of adenine in different solvents. ResearchGate. [Link]
-
National Center for Biotechnology Information. (Accessed 2026). Adenosine. PubChem Compound Summary for CID 60961. [Link]
-
Sun Diagnostics. (Accessed 2026). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
National Center for Biotechnology Information. (Accessed 2026). Decanoyl-coa. PubChem Compound Summary for CID 164800. [Link]
-
European Bioinformatics Institute. (Accessed 2026). decanoyl-CoA (CHEBI:28493). EMBL-EBI. [Link]
Sources
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. decanoyl-CoA (CHEBI:28493) [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. omlc.org [omlc.org]
- 7. benchchem.com [benchchem.com]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
High-Fidelity Kinetic Profiling of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) using Decanoyl-CoA
Abstract & Scope
This Application Note details a robust, self-validating protocol for determining the kinetic parameters (
While Octanoyl-CoA (C8) is the diagnostic marker for MCAD deficiency (MCADD), Decanoyl-CoA is often preferred for kinetic characterization because it represents the catalytic "sweet spot" for MCAD, typically exhibiting the highest specificity constant (
This protocol utilizes the Ferricenium Hexafluorophosphate (
Assay Principle
The assay relies on the ability of the artificial electron acceptor, the Ferricenium ion (
-
Dehydrogenation: MCAD catalyzes the
-dehydrogenation of Decanoyl-CoA to trans-2-Decenoyl-CoA, reducing the enzyme-bound FAD to .[1] -
Electron Transfer: Two equivalents of Ferricenium (
, Blue/UV-active) accept single electrons from , regenerating oxidized FAD and producing Ferrocene ( , Yellow/UV-inactive).[1] -
Detection: The reaction is monitored spectrophotometrically at 300 nm . As
is reduced to , absorbance decreases linearly.[1]
Reaction Mechanism Diagram
Figure 1: Catalytic cycle of MCAD coupled to Ferricenium reduction. The signal is generated during the electron transfer step.
Materials & Reagents
A. Critical Reagents
| Reagent | Specification | Storage | Notes |
| Decanoyl-CoA | >95% Purity (HPLC) | -20°C (Desiccated) | Substrate.[1][2] Susceptible to hydrolysis at pH > 7.[1]0. |
| Ferricenium Hexafluorophosphate | 97% Technical Grade | 4°C (Dark) | The oxidant.[1] Moisture sensitive.[1] |
| MCAD Enzyme | Recombinant (Human/Porcine) | -80°C | Avoid repeated freeze-thaw cycles.[1] |
| Potassium Phosphate | Monobasic/Dibasic | RT | Assay Buffer base.[1] |
B. Buffer Compositions
-
Assay Buffer (100 mM KPi, pH 7.6):
-
Mix 100 mM
and 100 mM to reach pH 7.6. -
Note: No EDTA (can interfere with some metal-based assays, though less critical here; standard Lehman protocol omits it to keep ionic strength defined).[1]
-
-
Substrate Storage Buffer (10 mM MES, pH 6.0):
-
Acyl-CoAs are most stable at slightly acidic pH.[1]
-
Detailed Protocol
Phase 1: Stock Preparation (Self-Validating Step)
Do not rely on gravimetric weight for Acyl-CoAs due to hygroscopic nature.[1]
-
Decanoyl-CoA Stock (~5 mM):
-
Ferricenium Stock (2 mM):
Phase 2: The Kinetic Assay Workflow
Temperature: 25°C (Standard) or 37°C (Physiological). Maintain constancy.
-
Instrument Setup:
-
Spectrophotometer set to 300 nm .[1]
-
Kinetic mode: Read every 2–5 seconds for 2 minutes.
-
-
Reaction Mix (Total Volume: 1000 µL):
-
Buffer: 900 µL (Adjust based on substrate vol).
-
Ferricenium Stock: 100 µL (Final Conc: 200 µM ).
-
Enzyme: Add catalytic amount (e.g., 10–50 nM final concentration).[1]
-
Incubate 2 mins to establish baseline stability.
-
-
Initiation:
-
Add Decanoyl-CoA (Variable concentrations: 0, 2, 5, 10, 20, 40, 80 µM).[1]
-
Mix rapidly (pipette up/down x3) and start recording immediately.
-
-
Blank Control (Critical):
Phase 3: Molar Extinction Coefficient Determination
Because
-
Prepare 0, 50, 100, 150, 200 µM Ferricenium in Assay Buffer.[1]
-
Measure
.[1] -
Calculate slope (
).[1]-
Literature Reference:
(Lehman et al., 1990).[1] -
Use your determined value for calculations.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for MCAD kinetic profiling.
Data Analysis & Calculations
A. Initial Velocity ( )
Calculate the slope of the linear portion of the absorbance decrease (
-
: Extinction coefficient (
) determined in Phase 3 (approx 4.3).[1] - : Pathlength (1 cm).
-
Note: The factor of 2 (2 Ferriceniums per 1 Substrate) must be accounted for. Since the reaction stoichiometry is 1 Substrate : 2 Ferricenium, the rate of Substrate Oxidation is half the rate of Ferricenium Reduction.
-
Corrected Enzyme Activity:
.
-
B. Kinetic Fitting
Plot
-
Expected
: For Decanoyl-CoA, expect in the range of 2–10 µM . -
Substrate Inhibition: At high concentrations (>50 µM), MCAD may show substrate inhibition.[1] If observed, use the Haldane equation for fitting.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Rate | Ferricenium instability | Ensure Ferricenium stock is in 10 mM HCl and fresh. Check buffer pH is not > 8.[1]0. |
| Non-Linear Rates | Enzyme instability or O2 competition | Increase enzyme conc.[1] Ensure rapid mixing. Ferricenium usually outcompetes O2, but air bubbles interfere.[1] |
| No Activity | Inactive Enzyme or Substrate Hydrolysis | Validate Decanoyl-CoA stock by HPLC or A260.[1] Ensure MCAD is yellow (bound FAD).[1] |
| "Negative" Rates | Precipitation | Check solubility of Decanoyl-CoA. Do not exceed 100 µM.[1] |
References
-
Lehman, T. C., Hale, D. E., Bhala, A., & Thorpe, C. (1990). An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion.[1][3][4] Analytical Biochemistry, 186(2), 280–284.[1]
-
Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases.[1][3] A mechanistic overview. European Journal of Biochemistry, 271(3), 494–508.[1]
-
Thorpe, C., & Kim, J. J. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases. FASEB Journal, 9(9), 718–725.[1]
Sources
- 1. P. aeruginosa Metabolome Database: Decanoyl-CoA (N-C10:0CoA) (PAMDB000670) [pseudomonas.umaryland.edu]
- 2. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Solubilization of Decanoyl Coenzyme A Ammonium Salt
Introduction
Decanoyl Coenzyme A (Decanoyl-CoA) is a critical intermediate in fatty acid metabolism, serving as a substrate for a variety of enzymes involved in β-oxidation and the synthesis of complex lipids.[1][2] As a medium-chain fatty acyl-CoA, its amphipathic nature, consisting of a hydrophilic Coenzyme A head group and a hydrophobic 10-carbon acyl chain, presents unique challenges for its solubilization and handling in aqueous solutions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the development of robust protocols for the solubilization of decanoyl-CoA ammonium salt, ensuring its stability and integrity for downstream applications.
Physicochemical Properties of Decanoyl-CoA
A thorough understanding of the physicochemical properties of decanoyl-CoA is paramount for successful solubilization.
-
Structure and Amphipathicity: Decanoyl-CoA is an amphipathic molecule. The long, nonpolar decanoyl chain imparts hydrophobicity, while the Coenzyme A moiety, with its phosphate groups and adenine ring, is highly polar and hydrophilic. This dual nature dictates its behavior in solution, including the potential for micelle formation at higher concentrations.
-
Solubility: The ammonium salt form of decanoyl-CoA generally exhibits good solubility in aqueous solutions. However, the exact solubility can be influenced by factors such as pH, temperature, and the presence of other solutes. While some sources indicate a high water solubility of 20 mg/mL, others suggest a much lower solubility.[3][4] Therefore, it is recommended to empirically determine the solubility for the specific lot and application.
-
Stability: Decanoyl-CoA, like other acyl-CoAs, is susceptible to degradation in aqueous solutions.[5] The primary degradation pathways include:
-
Hydrolysis: The thioester bond is prone to hydrolysis, particularly under alkaline or strongly acidic conditions, yielding Coenzyme A and decanoic acid.[5]
-
Oxidation: The free thiol group on Coenzyme A can be oxidized to form disulfide bonds, leading to the formation of CoA disulfides.[6][7] This can be reversed using reducing agents.
-
Solvent and Buffer Selection: A Strategic Approach
The choice of solvent is critical for maintaining the stability and biological activity of decanoyl-CoA.
Aqueous Buffers
For most enzymatic assays and cell-based studies, aqueous buffers are the preferred solvent system.
-
pH: To minimize hydrolytic degradation, it is crucial to maintain the pH of the stock solution between 2 and 6.[6] Buffers such as citrate, phosphate, or MES (2-(N-morpholino)ethanesulfonic acid) are suitable choices. Avoid basic buffers (pH > 7) as they significantly accelerate the rate of hydrolysis.[5]
-
Additives: The inclusion of a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol, at a low concentration (e.g., 1-5 mM) is recommended to prevent the formation of CoA disulfides through oxidation.[6][7]
Organic and Aqueous-Organic Mixtures
For applications such as chromatography and mass spectrometry, organic or aqueous-organic solvents may be necessary.
-
Methanol and Acetonitrile: These are common solvents for reconstituting dried acyl-CoA samples for LC-MS analysis.[5][8]
-
Buffered Organic Mixtures: A mixture of methanol or acetonitrile with a volatile buffer, such as ammonium acetate, is often used as the mobile phase in reversed-phase chromatography for the separation of acyl-CoAs.[5][8]
The following table summarizes the recommended solvents and their applications:
| Solvent System | Recommended pH | Additives | Primary Applications | Rationale |
| Aqueous Buffers (e.g., Citrate, Phosphate, MES) | 2.0 - 6.0 | 1-5 mM DTT or 2-mercaptoethanol | Enzymatic assays, cell-based studies | Maintains stability by minimizing hydrolysis and oxidation.[5][6][7] |
| Methanol | N/A | None | Reconstitution for LC-MS | Volatile and compatible with mass spectrometry.[5] |
| 50% Methanol / 50% Ammonium Acetate Buffer | ~7 (can be adjusted) | None | LC-MS mobile phase and sample reconstitution | Provides good separation in reversed-phase chromatography.[5] |
| Acetonitrile | N/A | None | LC-MS mobile phase | Alternative organic solvent for chromatography.[8] |
Protocols for Solubilization
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for preparing a concentrated stock solution of decanoyl-CoA for use in enzymatic assays or other biological experiments.
-
Pre-weighing: Allow the vial of decanoyl-CoA ammonium salt to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Preparation: Prepare the desired aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0) containing 1 mM DTT. Degas the buffer to remove dissolved oxygen.
-
Dissolution: Add the appropriate volume of the prepared buffer to the vial of decanoyl-CoA to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Gently vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for short intervals (1-2 minutes) on ice to aid dissolution. Avoid excessive heating.
-
Verification: Ensure complete dissolution by visual inspection. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6][9]
Protocol 2: Reconstitution for LC-MS Analysis
This protocol is designed for preparing decanoyl-CoA samples for analysis by liquid chromatography-mass spectrometry.
-
Sample Preparation: If starting from a biological extract, the sample may need to be purified using solid-phase extraction (SPE) with a C18 cartridge and then dried down.[8]
-
Reconstitution Solvent: Prepare the reconstitution solvent, for example, 50% methanol in 50 mM ammonium acetate (pH 7.0).[5]
-
Reconstitution: Add the appropriate volume of the reconstitution solvent to the dried decanoyl-CoA sample to achieve the desired concentration for injection.
-
Mixing: Vortex the sample for 30-60 seconds to ensure complete dissolution.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.
Visualizing the Workflow and Chemical Properties
Caption: Workflow for aqueous solubilization of decanoyl-CoA.
Caption: Illustrating the amphipathic structure of decanoyl-CoA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Concentration exceeds solubility limit.- Inappropriate solvent or pH.- Insufficient mixing. | - Prepare a more dilute solution.- Verify the pH of the buffer is within the optimal range (2-6).- Increase vortexing time or use brief, cooled sonication. |
| Precipitation Upon Storage | - Freeze-thaw cycles.- Change in pH upon freezing.- Solvent evaporation. | - Use single-use aliquots.- Ensure the buffer has sufficient buffering capacity.- Use tightly sealed vials. |
| Loss of Activity in Assays | - Hydrolysis of the thioester bond.- Oxidation of the thiol group. | - Prepare fresh stock solutions.- Ensure the pH of the stock and assay buffer is not alkaline.- Include a reducing agent (e.g., DTT) in the stock solution. |
Conclusion
The successful solubilization of decanoyl coenzyme A ammonium salt is a critical first step for a wide range of research applications. By carefully selecting the appropriate solvent system, controlling the pH, and employing proper handling and storage techniques, researchers can ensure the integrity and stability of this important metabolic intermediate. The protocols and guidelines presented in this application note provide a robust framework for working with decanoyl-CoA, enabling reliable and reproducible experimental outcomes.
References
- Liu, Z., et al. (2015). Solubilization, purification and kinetic properties of three membrane-bound long-chain acyl-coenzyme-A thioesterases from microsomes of photosynthetic tissue. PubMed.
- Applichem. (n.d.).
- Zhao, Y., et al. (2015).
- BenchChem. (2025). Application Note: Quantitative Analysis of (S)
- MedchemExpress. (n.d.). Coenzyme A (CoASH) | Cofactor.
- Cre
- BenchChem. (2025). Head-to-head comparison of different analytical methods for acyl-CoA analysis.
- Kafková, R., et al. (2017). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography.
- Abdel-Tawab, M., et al. (2019). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. PMC.
- CymitQuimica. (n.d.). CAS 1264-57-9: Decanoyl CoA.
- FooDB. (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910).
- Cayman Chemical. (n.d.).
- Banis, R. J., & Tove, S. B. (1974). Solubilization of a long chain fatty acyl-CoA synthetase from chicken adipose tissue microsomes. PubMed.
- The Good Scents Company. (n.d.). decanoyl coenzyme A, 1264-57-9.
- Leonardi, R., et al. (2017).
- National Center for Biotechnology Information. (n.d.). Decanoyl-coa | C31H54N7O17P3S | CID 164800. PubChem.
- Murphy, S. M., & Cantley, L. C. (1976).
- Clay, S. L., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. PMC.
Sources
- 1. CAS 1264-57-9: Decanoyl CoA | CymitQuimica [cymitquimica.com]
- 2. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. decanoyl coenzyme A, 1264-57-9 [thegoodscentscompany.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neolab.de [neolab.de]
- 7. CoA - Creative Enzymes [creative-enzymes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimization and Protocol Design for Decanoyl-CoA Acyltransferase Assays
Topic: Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Abstract Decanoyl-Coenzyme A (Decanoyl-CoA, C10:0-CoA) serves as a critical medium-chain acyl donor in specific lipid metabolic pathways, distinct from the ubiquitous acetyl-CoA or long-chain palmitoyl-CoA. It is the obligate substrate for enzymes such as Carnitine Octanoyltransferase (CROT) and a specificity probe for Ghrelin O-Acyltransferase (GOAT/MBOAT4). This application note provides a rigorous technical guide for designing and executing acyltransferase assays utilizing Decanoyl-CoA. We detail the physicochemical handling of medium-chain acyl-CoAs, define critical micelle concentration (CMC) boundaries, and present two validated protocol architectures: a continuous spectrophotometric assay for high-turnover enzymes and a radiometric endpoint assay for low-abundance membrane-bound targets.
Introduction: The Medium-Chain Specificity Niche
While long-chain acyl-CoAs (LC-CoAs) like palmitoyl-CoA are involved in bulk lipid synthesis and signaling, medium-chain variants like Decanoyl-CoA occupy a specialized metabolic niche. They are key intermediates in mitochondrial
In drug discovery, Decanoyl-CoA is pivotal for characterizing Ghrelin O-Acyltransferase (GOAT) . Although GOAT preferentially utilizes octanoyl-CoA (C8), decanoyl-CoA is frequently used to map the enzyme's hydrophobic channel constraints and develop competitive inhibitors for obesity and metabolic syndrome. Similarly, Carnitine Octanoyltransferase (CROT) activity is a marker for peroxisomal
Critical Parameter: Substrate Aggregation and CMC
Unlike Palmitoyl-CoA (CMC
Table 1: Physicochemical Properties & Handling of Decanoyl-CoA
| Parameter | Specification | Operational Insight |
| Molecular Weight | ~921.8 g/mol | Hygroscopic; weigh rapidly or use liquid handling. |
| Stability | Hydrolysis-prone at pH > 8.0 | Prepare stocks in 10 mM MOPS/Tris (pH 7.0) at -80°C. Avoid repeated freeze-thaw. |
| CMC (Est.) | 200–500 | Assays can be run at 50–100 |
| Absorption | Concentration verification: |
Assay Principle & Mechanism
We present two distinct detection modalities based on the target enzyme's turnover rate and localization.
A. Continuous Spectrophotometric Assay (DTNB)
Best for: Soluble enzymes with moderate-to-high activity (e.g., CROT).
This assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent) with the free thiol (CoA-SH) released during acylation.
B. Radiometric Endpoint Assay
Best for: Membrane-bound enzymes with low turnover or high background ATPase activity (e.g., GOAT).
Uses [
Visualizing the Assay Logic
The following diagram illustrates the decision matrix and reaction flow for both methods.
Figure 1: Decision matrix for selecting the appropriate Decanoyl-CoA assay modality based on enzyme characteristics.
Protocol A: Continuous Spectrophotometric Assay (DTNB)
Application: Carnitine Octanoyltransferase (CROT) activity profiling. Sensitivity: > 1 nmol/min/mL.
Reagents & Preparation[2][3][4][5]
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0. (EDTA chelates divalent cations that might promote non-enzymatic oxidation of thiols).
-
DTNB Stock (10 mM): Dissolve 40 mg DTNB in 10 mL of 0.1 M Potassium Phosphate buffer (pH 7.0). Store at 4°C in dark (stable for 2 weeks).
-
Substrate 1 (Acceptor): L-Carnitine hydrochloride (100 mM stock in water).
-
Substrate 2 (Donor): Decanoyl-CoA (10 mM stock in 10 mM MOPS, pH 7.0).
-
Enzyme Source: Purified recombinant CROT or peroxisomal fraction.
Step-by-Step Procedure
-
Pre-warm the microplate reader or spectrophotometer to 25°C or 37°C (depending on physiological relevance).
-
Blank Preparation: In a cuvette or well, add:
-
880
L Assay Buffer -
10
L DTNB Stock (Final: 100 M) -
10
L Decanoyl-CoA (Final: 100 M) -
Note: Do not add Carnitine yet. This monitors background hydrolysis of Decanoyl-CoA.
-
-
Sample Preparation:
-
870
L Assay Buffer -
10
L DTNB Stock -
10
L Enzyme Sample[1] -
10
L L-Carnitine (Final: 1 mM)
-
-
Initiation: Add 10
L Decanoyl-CoA (Final: 100 M) to the Sample mix to start the reaction. Rapidly mix by inversion or pipetting. -
Data Acquisition: Monitor Absorbance at 412 nm every 10 seconds for 5–10 minutes.
-
Quantification:
-
: 13.6 mM
cm (or 0.0136 M cm ). -
: Pathlength (0.6 cm for 200
L in 96-well plate, 1.0 cm for standard cuvette).
-
: 13.6 mM
Self-Validating Check:
-
If the background rate (no carnitine) is >10% of the sample rate, the Decanoyl-CoA stock may be degraded (hydrolyzed).
-
If the curve plateaus immediately, the DTNB concentration is limiting; increase to 200
M.
Protocol B: Radiometric Endpoint Assay (Filter Binding)
Application: Ghrelin O-Acyltransferase (GOAT) inhibition screening.[2] Sensitivity: < 1 pmol/min/mg.
Reagents
-
GOAT Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.1% Triton X-100 (critical for membrane enzyme solubility).
-
Peptide Substrate: Proghrelin-derived peptide (e.g., GSSFL-NH2 or full length).
-
Radiolabeled Donor: [
H]-Decanoyl-CoA (Specific Activity ~10–50 Ci/mmol). Dilute with cold Decanoyl-CoA to reach target concentration (e.g., 10 M). -
Stop Solution: 10% Trichloroacetic acid (TCA) or 6M Guanidine-HCl (depending on peptide solubility).
Step-by-Step Procedure
-
Membrane Prep: Isolate microsomal fraction from GOAT-expressing cells (e.g., Sf9 or HEK293). Resuspend in Assay Buffer (minus detergent if studying transport, plus detergent for total activity).
-
Reaction Mix (50
L total):-
Buffer containing 10
M Proghrelin peptide. -
Membrane protein (5–20
g). -
Incubate 5 min at 37°C.
-
-
Initiation: Add 5
L of [ H]-Decanoyl-CoA mix (Final: 1–10 M). -
Incubation: Incubate at 37°C for 10–30 minutes.
-
Termination:
-
Option A (P81 Filter): If the peptide is positively charged (e.g., contains Arg/Lys tags), spot 20
L onto P81 phosphocellulose paper. Wash 3x with 75 mM Phosphoric acid. The cationic peptide binds; anionic Acyl-CoA washes away. -
Option B (HPLC/Extraction): Add 100
L Stop Solution. Centrifuge. Analyze supernatant by Reverse-Phase HPLC with an inline scintillation counter to separate Decanoyl-Peptide from Decanoyl-CoA.
-
-
Counting: Place filters or HPLC fractions in scintillation fluid and count (CPM).
Data Analysis:
Troubleshooting & Optimization Guide
Table 2: Common Failure Modes and Solutions
| Issue | Probable Cause | Corrective Action |
| High Background (DTNB) | Free thiol in enzyme prep (DTT/BME). | Dialyze enzyme or use TCEP (DTNB compatible) or N-ethylmaleimide to block non-catalytic thiols (if active site is protected). |
| Non-Linear Kinetics | Substrate depletion or Product inhibition. | Reduce enzyme concentration. Ensure <10% substrate consumption. Add BSA (0.1%) to sequester inhibitory CoA-SH (for radiometric assays). |
| Precipitation | Decanoyl-CoA insolubility. | Ensure pH < 8.0 (prevents hydrolysis) but > 6.0 (solubility). Verify concentration is below CMC (~200 |
| Low Signal (GOAT) | Enzyme instability. | GOAT is unstable in detergents. Use GDN or DDM instead of Triton X-100, or perform assays in microsomes without solubilization. |
References
-
Yang, J., et al. (2008).[2][3] "Identification of the acyltransferase that octanoyls ghrelin." Cell, 132(3), 387-396.
-
Ramsay, R. R., et al. (2001). "Carnitine acyltransferases: structure, function, and regulation." Biochemical Society Transactions, 29(2), 283-287.
-
Foyn, H., et al. (2017).[4] "DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity." Methods in Molecular Biology, 1574, 9-15.[4]
-
Darling, J. E., et al. (2015). "Structure-activity analysis of human ghrelin O-acyltransferase reveals chemical determinants of ghrelin selectivity and acyl group recognition."[5] Biochemistry, 54(4), 1100-1110.
-
Powell, G. L., et al. (1985). "Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape." Journal of Biological Chemistry, 260(30), 15886-15893.
Sources
- 1. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]
- 2. In Search of Small Molecules That Selectively Inhibit MBOAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fpwr.org [fpwr.org]
Troubleshooting & Optimization
Technical Support Center: Decanoyl-CoA Stability & Optimization
The following guide serves as a Tier 3 Technical Support resource for researchers working with Decanoyl-Coenzyme A (Decanoyl-CoA). It synthesizes thermodynamic principles with practical laboratory protocols to maximize reagent stability and experimental reproducibility.[1]
Subject: Improving Stability of Decanoyl-CoA in Aqueous Buffers Ticket Priority: High (Reagent Instability / Experimental Variance) Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Instability Mechanism
Decanoyl-CoA is an amphipathic thioester. Its instability in aqueous solution is primarily driven by the nucleophilic attack of hydroxide ions (OH⁻) on the carbonyl carbon of the thioester bond. This reaction cleaves the molecule into free Coenzyme A (CoASH) and decanoic acid.
Key Stability Factors:
-
pH Sensitivity: The hydrolysis rate is exponentially proportional to pH. At pH > 7.0, the half-life decreases to hours.[1] At pH 3.0–5.0, it extends to weeks.[1]
-
Micellar Protection: Decanoyl-CoA (C10) has a Critical Micelle Concentration (CMC) in the low millimolar range (~1–5 mM).[1] Above the CMC, the thioester bond is partially sequestered in the hydrophobic core, retarding hydrolysis. Below the CMC (typical assay conditions), the bond is fully exposed to the solvent.
-
Surface Adsorption: The C10 hydrophobic tail drives rapid adsorption to polypropylene and glass, effectively decreasing the nominal concentration of your solution.
Troubleshooting Guide (Decision Tree)
The following workflow allows you to diagnose the root cause of signal loss or variability in your Decanoyl-CoA assays.
Figure 1: Troubleshooting logic flow for diagnosing Decanoyl-CoA instability.
Frequently Asked Questions (Technical FAQs)
Q1: Why does my Decanoyl-CoA concentration drop within hours at pH 8.0?
A: At pH 8.0, the concentration of nucleophilic hydroxide ions is sufficient to drive rapid hydrolysis.
-
Mechanism: The sulfur atom in the thioester is a good leaving group (pKa of thiol ~10). The carbonyl carbon is highly electrophilic.
-
Solution: If your enzyme requires pH 8.0, do not incubate the substrate in the buffer. Add Decanoyl-CoA immediately before initiating the reaction. For storage, strictly use pH 4.0–5.0 (e.g., 10 mM Sodium Acetate or dilute HCl).[1]
Q2: Can I store Decanoyl-CoA in Tris buffer?
A: No. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine that can act as a nucleophile, attacking the thioester bond to form an amide (aminolysis), especially at higher pH.[1]
-
Recommendation: Use non-nucleophilic buffers such as Phosphate, MES, or HEPES .[1]
Q3: What is the Critical Micelle Concentration (CMC) and why does it matter?
A: The CMC of Decanoyl-CoA is estimated to be in the 1–5 mM range in aqueous buffer (higher than Palmitoyl-CoA due to the shorter C10 chain).
-
Implication: Stock solutions (typically 10 mM) are likely micellar and more stable.[1] When you dilute to working concentration (e.g., 50 µM), the micelles break apart into monomers.[1] Monomers are more susceptible to hydrolysis and surface adsorption.[1]
-
Tip: Always prepare working dilutions immediately before use.[1]
Q4: How do I validate the integrity of my stock solution without running HPLC?
A: Use the A232/A260 Absorbance Ratio .
-
A260: Absorbance of the Adenine moiety (concentration).
-
A232: Absorbance of the Thioester bond.
-
Protocol: A fresh, intact solution should have an A232/A260 ratio of approximately 0.55 – 0.60 .[1] If the ratio drops below 0.4 , significant hydrolysis has occurred (free CoA has low absorbance at 232 nm compared to the thioester).
Optimized Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >6 months at -80°C.
-
Solvent: Use 10 mM Sodium Acetate, pH 5.0 (or sterile water adjusted to pH 4–5 with HCl). Do not use PBS or Tris.[1]
-
Dissolution: Weigh Decanoyl-CoA powder (hygroscopic; weigh quickly). Dissolve to 10 mM.[1]
-
Note: At 10 mM, the solution is likely micellar.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in Low-Binding Polypropylene tubes.
-
Reason: Prevents freeze-thaw cycles which accelerate hydrolysis and promote aggregation.[1]
-
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .
Protocol B: Quality Control Check (Self-Validating System)
Objective: Verify reagent integrity before starting a high-value assay.
-
Blank: Blank the spectrophotometer with your buffer (e.g., 10 mM Na-Acetate).[1]
-
Dilution: Dilute a small aliquot of your stock 1:20 into 100 mM Phosphate Buffer (pH 7.0) for measurement.
-
Scan: Measure Absorbance at 232 nm and 260 nm.
-
Calculation:
-
Criteria:
-
Pass: Ratio > 0.50. Proceed.
-
Fail: Ratio < 0.40. Discard stock.[1]
-
Comparative Stability Data
The following table summarizes the estimated half-life of Acyl-CoA thioesters under varying conditions.
| Condition | Buffer System | pH | Temperature | Est. Half-Life | Status |
| Storage (Ideal) | Na-Acetate / Water | 4.5 | -80°C | > 1 Year | ✅ Recommended |
| Working Stock | Na-Acetate | 4.5 | 4°C | 1–2 Weeks | ⚠️ Use Caution |
| Assay (Standard) | HEPES / Phosphate | 7.4 | 25°C | 4–12 Hours | ⚠️ Prepare Fresh |
| Assay (Risky) | Tris-HCl | 8.0 | 37°C | < 2 Hours | ❌ Unstable |
| High pH | Carbonate / NaOH | 10+ | 25°C | < 20 Mins | ❌ Rapid Hydrolysis |
References
-
Thioester Hydrolysis Kinetics
-
Micelle Formation (CMC)
-
Storage & Handling
-
Spectrophotometric Analysis
Sources
preventing spontaneous hydrolysis of decanoyl-coa thioester bond
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in the handling of acyl-CoA thioesters: preventing spontaneous hydrolysis. Specifically, we will focus on decanoyl-CoA, a key intermediate in fatty acid metabolism. This guide moves beyond simple instructions to provide the underlying biochemical principles, ensuring your experimental success.
Understanding the Challenge: The Inherent Instability of the Thioester Bond
Before troubleshooting, it's crucial to understand the chemistry at play. The thioester bond in decanoyl-CoA is thermodynamically "high-energy" and more susceptible to hydrolysis than its oxygen ester counterpart.[1][2]
This heightened reactivity stems from two key electronic factors:
-
Reduced Resonance Stabilization: The larger atomic radius of the sulfur atom results in less effective overlap between its 3p orbitals and the 2p orbitals of the carbonyl carbon. This diminishes the resonance stabilization of the thioester bond compared to the robust resonance seen in oxygen esters.[1][3]
-
Increased Electrophilicity: Due to this poor resonance, the carbonyl carbon of a thioester carries a greater partial positive charge. This makes it a more attractive target for nucleophilic attack by water, the primary agent of hydrolysis.[1][3]
The hydrolysis reaction cleaves the thioester bond, yielding decanoic acid and free Coenzyme A (CoA-SH), rendering the molecule inactive for its intended biological role.[4]
Diagram: Mechanism of Spontaneous Thioester Hydrolysis
The following diagram illustrates the nucleophilic attack by water on the electrophilic carbonyl carbon of the thioester, a fundamental reaction that must be controlled in your experiments.
Caption: Recommended workflow for decanoyl-CoA handling.
By adhering to these principles and protocols, you can significantly mitigate the risk of spontaneous hydrolysis, ensuring the integrity of your decanoyl-CoA and the reliability of your experimental data.
References
- Fiveable. (n.d.). Thioester Hydrolysis Definition.
-
Zhang, D., et al. (2007). Stability of thioester intermediates in ubiquitin-like modifications. Protein Science, 16(9), 2022-2029. Retrieved from [Link]
-
Cantu, D. C., et al. (2021). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 30(1), 1-23. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is the thioester bond weaker than a regular ester bond? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B).... Retrieved from [Link]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 359-374. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]
-
Reuther, J. F., et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(5), 1395–1404. Retrieved from [Link]
-
Science.gov. (n.d.). thioester bond cleavage: Topics. Retrieved from [Link]
-
Fa, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(3), 1998–2006. Retrieved from [Link]
-
FooDB. (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]
-
ResearchGate. (2018). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Retrieved from [Link]
-
Cyberlipid. (n.d.). ANALYSIS OF FATTY ACYL CoA. Retrieved from [Link]
-
ACS Figshare. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Retrieved from [Link]
-
MDPI. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Retrieved from [Link]
-
PubChem. (n.d.). Decanoyl-coa. Retrieved from [Link]
-
Suresu, C., et al. (2010). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 75(21), 7436–7444. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]
-
Tillander, V., et al. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism, 28(7), 485-494. Retrieved from [Link]
-
ScienceDirect. (n.d.). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Retrieved from [Link]
-
Morgan-Rose, K. A., et al. (2021). Decoding allosteric regulation by the acyl carrier protein. Journal of Biological Chemistry, 296, 100595. Retrieved from [Link]
-
MDPI. (2021). Protein Hydrolysis and Glycosylation as Strategies to Produce Bioactive Ingredients from Unmarketable Prawns. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimum temperature (A), pH (B), thermostability (C) and pH-stability for FCS1 (D). Retrieved from [Link]
-
Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]
-
ResearchGate. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of long-chain acyl-coenzyme As (LC-CoAs). As central intermediates in cellular metabolism, the accurate quantification of these molecules is paramount. However, their unique amphipathic nature—possessing a long, hydrophobic acyl chain and a polar, charged coenzyme A headgroup—presents significant chromatographic challenges. This guide provides in-depth, field-proven insights into one of the most common issues: peak tailing.
Q1: What is HPLC peak tailing, and why is it a specific problem for long-chain acyl-CoAs?
Answer:
In an ideal chromatographic separation, a peak should be a symmetrical, Gaussian shape. Peak tailing is a deviation where the back half of the peak is broader than the front half.[1] This asymmetry indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions within the column.[2]
For long-chain acyl-CoAs, this is particularly problematic due to their complex structure:
-
Hydrophobic Retention: The long acyl chain provides strong hydrophobic retention on reversed-phase columns (like C18 or C8). This is the primary, desired retention mechanism.
-
Secondary Polar/Ionic Interactions: The coenzyme A moiety contains a phosphate group, which is negatively charged at typical mobile phase pH values, and other polar functional groups. These groups can engage in strong, unwanted interactions with the stationary phase, especially with residual silanol groups on silica-based columns.[3][4]
This "mixed-mode" interaction, where a single molecule interacts with the column in multiple ways, is a primary driver of peak tailing. The result is reduced resolution, inaccurate integration, and compromised quantitative accuracy.
Caption: Mechanism of mixed-mode interactions causing peak tailing.
Q2: My long-chain acyl-CoA peaks are tailing on my C18 column. What is the most likely chemical cause?
Answer:
The most common chemical cause of peak tailing for polar or ionizable analytes like acyl-CoAs on silica-based reversed-phase columns is interaction with residual silanol groups (Si-OH) .[1]
The Causality Explained:
-
The Silica Surface: HPLC stationary phases like C18 are made by bonding the C18 alkyl chains to silica particles. This process, called silanization, is never 100% complete.[3][5] Inevitably, some unreacted, polar silanol groups remain exposed on the surface.
-
Silanol Ionization: These silanol groups are weakly acidic. At mobile phase pH values above approximately 3.5-4.0, they begin to deprotonate, acquiring a negative charge (Si-O⁻).[3][4]
-
Secondary Interactions: The polar CoA headgroup of your analyte can then interact with these ionized silanols through hydrogen bonding or strong electrostatic interactions. This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the molecules retained only by hydrophobic interaction, resulting in a tailed peak.[3]
Troubleshooting Protocol: Mitigating Silanol Interactions
This protocol provides a systematic approach to diagnosing and solving silanol-related peak tailing.
Step 1: Adjust Mobile Phase pH
The first and most effective step is to suppress the ionization of the silanol groups by lowering the mobile phase pH.
-
Action: Lower the pH of your aqueous mobile phase to between 2.5 and 3.0 .[1][6] Use a suitable buffer (e.g., 10-25 mM phosphate or formate) to maintain a stable pH.
-
Rationale: At this low pH, the silanol groups are protonated (Si-OH), making them neutral and far less interactive with the negatively charged phosphate on the CoA moiety.[3]
-
Self-Validation: If peak tailing significantly improves after lowering the pH, silanol interaction is confirmed as a major contributor to the problem.
Step 2: Use a Modern, End-Capped Column
If pH adjustment is insufficient or not possible for your method, ensure you are using an appropriate column.
-
Action: Use a high-purity, Type B silica column that has been end-capped .[3][6]
-
Rationale: End-capping is a secondary chemical process that deactivates a large portion of the residual silanols by reacting them with a small silylating agent.[3] This effectively shields the analyte from these active sites.
-
Note: While end-capping greatly reduces silanol activity, it does not eliminate it entirely.[3] Therefore, pH control often remains important.
Step 3: Consider Column Temperature
-
Action: Increase the column temperature (e.g., in 5°C increments, from 30°C to 45°C).
-
Rationale: Higher temperatures can improve mass transfer kinetics, sometimes reducing the time the analyte spends engaged in secondary interactions, which can lead to sharper peaks.[7] It also reduces mobile phase viscosity, which can improve efficiency.
Q3: I've adjusted the pH, but still see some tailing. Should I use an ion-pairing agent?
Answer:
Yes. For highly charged analytes like acyl-CoAs, an ion-pairing agent is often essential for achieving symmetrical peaks. Ion-pairing chromatography (IPC) is a powerful technique for retaining and separating ionic species in reversed-phase HPLC.[8][9]
The Causality Explained:
Ion-pairing reagents are molecules that have a charged, polar head and a hydrophobic tail (e.g., an alkyl chain). They work in two primary ways:
-
Analyte Neutralization: The agent's charged head pairs with the opposite charge on your analyte (the phosphate group of CoA) in the mobile phase. This forms a neutral, hydrophobic ion-pair that interacts more consistently and strongly with the C18 stationary phase.[10]
-
Stationary Phase Modification: The agent's hydrophobic tail adsorbs onto the C18 stationary phase, leaving its charged head exposed. This creates a charged surface that can retain the oppositely charged analyte through an ion-exchange mechanism.[9][11]
Both mechanisms lead to more uniform retention and significantly reduce peak tailing caused by ionic interactions.[11]
Troubleshooting Protocol: Selecting and Optimizing an Ion-Pairing Agent
Step 1: Choose the Right Agent
Since the CoA phosphate group is anionic (negatively charged), you need a cationic (positively charged) ion-pairing agent.
-
Action: A common choice is a quaternary ammonium compound like Tetrabutylammonium (TBA) or Triethylamine (TEA) . TEA can also act as a tail-suppressing additive by competing with basic analytes for active silanol sites.
-
Rationale: These agents provide a positive charge to pair with the negative phosphate on the acyl-CoA.
Step 2: Optimize the Concentration
The concentration of the ion-pairing agent is a critical parameter.
-
Action: Start with a concentration of 5-10 mM in the aqueous mobile phase. Analyze your sample and observe the retention time and peak shape. Incrementally increase the concentration (e.g., to 15 mM, 20 mM) and assess the impact.
-
Rationale: Retention time will generally increase with higher agent concentration up to a certain point, after which it will plateau. The optimal concentration is one that provides good peak shape and stable retention, typically on this plateau.
-
Self-Validation: A dramatic improvement in peak symmetry upon addition of the ion-pairing agent confirms that charge-based interactions were a key issue.
| Parameter | Typical Range | Effect on Long-Chain Acyl-CoA Analysis |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions.[1][6] |
| Buffer Concentration | 10 - 25 mM | Maintains stable pH, ensuring reproducible retention and peak shape. |
| Ion-Pairing Agent (e.g., TEA) | 5 - 25 mM | Neutralizes analyte charge, masks silanols, improves peak shape.[10] |
| Column Temperature | 30 - 45 °C | Can improve mass transfer and reduce peak tailing.[7] |
Table 1: Key Mobile Phase Parameters for Optimizing Acyl-CoA Peak Shape.
Q4: All the peaks in my chromatogram are tailing, not just my acyl-CoAs. What does this suggest?
Answer:
When all peaks in a chromatogram exhibit tailing or distortion, the problem is likely physical or systemic , rather than purely chemical.[12] The issue is occurring before the separation process begins, affecting every compound equally.
Caption: Troubleshooting workflow for HPLC peak tailing.
Most Common Physical Causes:
-
Partially Blocked Column Inlet Frit: Particulates from the sample, mobile phase, or system wear (e.g., pump seals) can clog the fine pores of the inlet frit.[6][12] This disrupts the even distribution of the sample onto the column head, causing distorted flow paths and tailing for all analytes.
-
Solution: First, try back-flushing the column (disconnect from the detector and flush to waste in the reverse direction). If this doesn't work, the frit may need to be replaced, or the entire column may need replacement.[6][12] Using a guard column and filtering all samples and mobile phases are crucial preventative measures.[6]
-
-
Column Void or Channeling: A void can form at the head of the column if the packed bed settles or is disturbed by pressure shocks.[6][7] This creates an empty space that leads to band broadening and peak distortion.
-
Excessive Extra-Column Volume: Dead volume in tubing, fittings, or the detector flow cell can cause band spreading that manifests as peak tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated to avoid creating small voids.
-
Q5: Could my sample itself be causing the peak tailing?
Answer:
Absolutely. Issues related to the sample concentration and the solvent used for dissolution are common causes of peak distortion.
-
Mass Overload: Injecting too much analyte mass onto the column can saturate the stationary phase. When the primary retention sites are overwhelmed, molecules are forced to interact with lower-energy secondary sites, which can lead to peak tailing.[2]
-
Solution: Prepare a serial dilution of your sample (e.g., 1:5, 1:10, 1:100) and inject each. If the peak shape becomes symmetrical at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.
-
-
Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, it can cause severe peak distortion, including tailing, fronting, or splitting.[2][6] The strong solvent carries the analyte band partway down the column in a distorted shape before the mobile phase can take over.
-
Solution: Ideally, dissolve your sample in the initial mobile phase itself.[6] If solubility is an issue and a stronger solvent is required, inject the absolute smallest volume possible to minimize the effect.
-
Sample Preparation Best Practices:
Proper sample preparation is critical not only for peak shape but for overall data quality and column longevity. For acyl-CoAs from biological tissues, this often involves:
-
Extraction: Homogenization in a buffer followed by extraction with organic solvents like acetonitrile and/or isopropanol.[13][14]
-
Purification: Solid-Phase Extraction (SPE) is highly recommended to remove interfering matrix components like salts and phospholipids that can contaminate the column and cause peak tailing.[15]
References
- Benchchem. (n.d.). Technical Support Center: Enhancing HPLC Resolution of Very Long-Chain Fatty Acyl-CoAs.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sun, J., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PMC.
- ResearchGate. (n.d.). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue.
- LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Cyberlipid. (n.d.). Fatty acyl CoA analysis.
- Golovko, M. Y., & Murphy, E. J. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. PubMed.
- Chromedia. (n.d.). HPLC Troubleshooting.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs.
- Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Organomation. (n.d.). HPLC Sample Preparation.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- ResearchGate. (n.d.). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Mason Technology. (2024). Ion-Pairing Agents | HPLC.
- LCGC International. (2025). Reinventing Silica Modification for Long-Lasting HPLC Columns.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. km3.com.tw [km3.com.tw]
- 11. welch-us.com [welch-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
Technical Support Center: Optimal pH Range for Decanoyl-CoA Storage and Usage
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth information and practical guidance on the critical aspects of decanoyl-CoA storage and usage, with a focus on maintaining its stability and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for long-term storage of decanoyl-CoA and why is it so critical?
The optimal pH range for the long-term storage of decanoyl-CoA is between 4.0 and 6.0 . This slightly acidic condition is paramount for preserving the integrity of the molecule.
Causality: Decanoyl-CoA is a thioester, a class of compounds susceptible to hydrolysis. The thioester bond, which links the decanoyl group to Coenzyme A, is the active part of the molecule in most biochemical reactions. This bond is particularly vulnerable to base-catalyzed hydrolysis, which occurs at a significantly faster rate in neutral or alkaline conditions. Storing decanoyl-CoA in a slightly acidic buffer minimizes this hydrolytic degradation, ensuring the stability and reliability of your stock solutions.[1] For instance, radiolabeled acetyl-CoA, a related short-chain acyl-CoA, is often packaged in a sodium acetate buffer at pH 5 to ensure its stability.[2]
Q2: Can I dissolve and store my decanoyl-CoA in water?
It is strongly advised against storing decanoyl-CoA in pure, unbuffered water for extended periods. The pH of deionized water can fluctuate and is often slightly acidic due to dissolved atmospheric carbon dioxide. However, it lacks the buffering capacity to maintain a stable pH, making your decanoyl-CoA solution susceptible to degradation over time.
Q3: What are the recommended storage temperatures for decanoyl-CoA?
For optimal long-term stability, decanoyl-CoA solutions should be stored at -20°C or below .[3] Many suppliers guarantee a shelf life of at least four years when stored at -20°C.[3] For short-term storage (a few days), refrigeration at 4°C is acceptable, provided the solution is in a suitable acidic buffer.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 6.0 | Minimizes base-catalyzed hydrolysis of the thioester bond. |
| Buffer | 10 mM Sodium Acetate or Citrate | Provides stable pH in the optimal range. |
| Temperature | -20°C or -80°C | Reduces chemical and enzymatic degradation. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue: Inconsistent results or lower-than-expected activity in my enzymatic assays.
Possible Cause: Your decanoyl-CoA stock may have degraded due to improper storage, leading to a lower effective concentration of the active molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Preparation of Stable Decanoyl-CoA Stock Solution
-
Buffer Preparation: Prepare a 10 mM sodium acetate buffer and adjust the pH to 5.0 with acetic acid. Filter-sterilize the buffer.
-
Reconstitution: Allow the lyophilized decanoyl-CoA powder to equilibrate to room temperature before opening to prevent condensation. Reconstitute the powder with the prepared pH 5.0 buffer to the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the solution to ensure the decanoyl-CoA is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or on dry ice and transfer them to a -20°C or -80°C freezer for long-term storage.
Issue: The optimal pH for my enzyme is neutral or slightly alkaline, but the decanoyl-CoA is stored in an acidic buffer. How do I manage this?
This is a common and important consideration. While decanoyl-CoA is stored in an acidic buffer for stability, most enzymatic reactions that utilize it as a substrate have optimal pH ranges between 7.0 and 9.5.[4]
Solution: The key is to ensure that the final pH of your reaction mixture is optimal for your enzyme of interest. The small volume of the acidic decanoyl-CoA stock solution added to the much larger volume of the reaction buffer will have a negligible effect on the final pH.
Example Calculation:
If you add 10 µL of a 10 mM decanoyl-CoA stock in 10 mM sodium acetate at pH 5.0 to a 990 µL reaction buffered with 100 mM HEPES at pH 7.5, the final concentration of the acetate buffer will be only 0.1 mM. The much higher concentration of the HEPES buffer will maintain the final pH of the reaction close to 7.5.
Signaling Pathway Visualization: Role of Decanoyl-CoA in Fatty Acid Metabolism
Caption: Simplified metabolic fate of decanoyl-CoA.
References
- This is a placeholder as a direct citation for the optimal pH range for decanoyl-CoA specifically was not found.
-
Leonardi, R., Zhang, Y. M., Rock, C. O., & Jackowski, S. (2005). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 44(2-3), 125–153. [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2012). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 84(1), 254–261. [Link]
Sources
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation Assays Using Acetyl CoA | Revvity [revvity.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidation of Decanoyl-CoA During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the oxidation of decanoyl-CoA during your experimental workflows. The stability of decanoyl-CoA is paramount for accurate and reproducible results in a variety of metabolic and enzymatic assays. This document is designed to provide you with the necessary knowledge and protocols to ensure the integrity of your samples.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of decanoyl-CoA.
Q1: What is decanoyl-CoA and why is it prone to oxidation?
Decanoyl-CoA is the coenzyme A (CoA) thioester of decanoic acid, a ten-carbon saturated fatty acid.[1][2] It is a key intermediate in fatty acid metabolism, particularly in the β-oxidation pathway.[3][4] The thioester bond in decanoyl-CoA is susceptible to both enzymatic and non-enzymatic hydrolysis, as well as oxidation. The primary sites of oxidation are the sulfur atom of the thioester linkage and potentially the acyl chain under harsh conditions. This process can be accelerated by factors such as exposure to atmospheric oxygen, presence of metal ions, and light.
Q2: What are the visible signs of decanoyl-CoA degradation in my stock solution?
Visual inspection is often the first line of defense. A fresh, high-purity solution of decanoyl-CoA in an appropriate buffer should be clear and colorless. Signs of degradation can include:
-
Turbidity or Precipitation: This may indicate hydrolysis of the CoA ester, leading to the formation of less soluble free decanoic acid.
-
Yellowing of the Solution: This can be a sign of oxidation, although it is not always a reliable indicator on its own.
For accurate assessment, analytical methods such as HPLC or LC-MS/MS are recommended to quantify the purity of your decanoyl-CoA stock.[5][6]
Q3: What are the ideal short-term and long-term storage conditions for decanoyl-CoA?
To maintain the stability of decanoyl-CoA, adhere to the following storage recommendations:
-
Long-Term Storage (months to years): Store decanoyl-CoA as a solid or in a suitable buffer at -20°C or below.[1][7][8] For maximum stability, storing under an inert gas like nitrogen or argon is highly recommended.[7] Some suppliers state a stability of at least 4 years at -20°C.[1]
-
Short-Term Storage (days to weeks): For solutions that will be used frequently, store at -20°C and minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is a best practice.
Q4: Can I repeatedly freeze and thaw my decanoyl-CoA stock solution?
It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric oxygen and water vapor, accelerating both oxidative and hydrolytic degradation. Prepare single-use aliquots of your working solutions to maintain the integrity of your stock.
II. Troubleshooting Guide: Preventing and Diagnosing Decanoyl-CoA Oxidation
This section provides a structured approach to troubleshooting common issues related to decanoyl-CoA oxidation during sample preparation.
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
Possible Cause: Degradation of decanoyl-CoA due to oxidation, leading to a lower effective substrate concentration.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Question: When was your stock solution prepared and how has it been stored?
-
Action: If the stock is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new vial of solid decanoyl-CoA.
-
-
Evaluate Your Buffer Composition:
-
Question: Does your buffer contain potential pro-oxidants or lack protective agents?
-
Action:
-
Chelating Agents: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts of lipid and thioester oxidation.[9][10] Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM in your buffers to sequester these metal ions.[11]
-
Antioxidants: Consider the addition of antioxidants to your buffers. Thioesters can act as secondary antioxidants, but they are also susceptible to oxidation.[12][13][14][15][16] While primary antioxidants are more commonly used for lipids, their compatibility with your specific assay should be validated.
-
-
-
Implement Air-Sensitive Handling Techniques:
-
Question: Are you preparing your samples on an open benchtop?
-
Action: For highly sensitive experiments, consider preparing your samples in an inert atmosphere, such as a glove box or by using Schlenk line techniques.[17][18] This minimizes exposure to atmospheric oxygen. Degassing your buffers by sparging with nitrogen or argon before use is also a beneficial practice.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS/MS).
Possible Cause: Formation of decanoyl-CoA oxidation byproducts.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
Question: What are the mass-to-charge ratios (m/z) of the unknown peaks in your mass spectrometry data?
-
Action: Oxidation of decanoyl-CoA can lead to the formation of various products, including sulfoxides and disulfides. Compare the observed m/z values with the expected masses of these potential byproducts.
-
-
Review Sample Preparation Workflow:
-
Question: At which step in your protocol is the sample most likely exposed to oxidative stress (e.g., heat, light, air)?
-
Action:
-
Minimize Light Exposure: Store decanoyl-CoA solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can promote photo-oxidation.
-
Maintain Low Temperatures: Perform all sample preparation steps on ice to reduce the rate of chemical reactions, including oxidation.
-
-
-
Optimize Solvent and Buffer Purity:
-
Question: Are you using high-purity, degassed solvents and freshly prepared buffers?
-
Action: Use HPLC-grade or higher purity solvents. Ensure that all aqueous buffers are prepared with high-purity water and are filtered and degassed prior to use.
-
Issue 3: Poor reproducibility between experiments.
Possible Cause: Variable levels of decanoyl-CoA oxidation due to inconsistent sample handling.
Troubleshooting Steps:
-
Standardize Your Protocol:
-
Question: Is every step of your sample preparation protocol clearly defined and consistently followed?
-
Action: Develop a detailed Standard Operating Procedure (SOP) for the preparation of decanoyl-CoA samples. This should include specific details on buffer preparation, storage conditions, handling techniques, and incubation times.
-
-
Incorporate Control Samples:
-
Question: Are you including positive and negative controls to monitor the stability of decanoyl-CoA throughout your experiment?
-
Action:
-
Time-Zero Control: Analyze an aliquot of your decanoyl-CoA working solution immediately after preparation to establish a baseline.
-
Incubation Control: Incubate an aliquot of the working solution under the same conditions as your experimental samples (without the addition of other reagents) to assess its stability over the course of the experiment.
-
-
-
Visualize and Refine Your Workflow:
-
Action: Use a workflow diagram to map out your entire sample preparation process. This can help identify potential points of oxidative stress and areas for improvement.
-
III. Experimental Protocols and Data Presentation
Protocol 1: Preparation of a Stabilized Decanoyl-CoA Stock Solution
-
Bring a new vial of solid decanoyl-CoA to room temperature before opening to prevent condensation.
-
Weigh the desired amount of decanoyl-CoA in a controlled environment with minimal air exposure.
-
Dissolve the solid in a high-purity, degassed aqueous buffer (e.g., phosphate or TRIS buffer) at the desired pH. The buffer should be pre-chilled on ice.
-
For enhanced stability, supplement the buffer with 0.5 mM EDTA.
-
Gently vortex the solution until the decanoyl-CoA is fully dissolved. Avoid vigorous shaking, which can introduce more oxygen.
-
Immediately aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Flush the headspace of each tube with an inert gas (nitrogen or argon) before sealing.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Table 1: Recommended Additives for Decanoyl-CoA Stabilization
| Additive | Concentration Range | Mechanism of Action |
| EDTA | 0.1 - 1 mM | Chelates pro-oxidative metal ions such as Fe²⁺ and Cu²⁺.[9][10][11] |
| DTPA | 0.1 - 1 mM | A chelating agent with a higher affinity for metal ions than EDTA. |
Note: The compatibility of any additive with your specific downstream application must be validated.
IV. Visualizing the Problem: Oxidation and Prevention
Diagram 1: The Threat of Oxidation
Caption: Key environmental factors that contribute to the oxidation of decanoyl-CoA.
Diagram 2: A Proactive Workflow for Stabilization
Caption: A recommended workflow for preparing and storing stable decanoyl-CoA solutions.
Diagram 3: Troubleshooting Logic Flow
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB [foodb.ca]
- 3. Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 13. performanceadditives.us [performanceadditives.us]
- 14. Secondary Antioxidants | Reagens Group [reagens-group.com]
- 15. zellersolutions.com [zellersolutions.com]
- 16. anchem.com.tw [anchem.com.tw]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 18. web.mit.edu [web.mit.edu]
Technical Support Center: Resolving Solubility Issues with Decanoyl-CoA Ammonium Salt
Welcome to the technical support center for decanoyl-CoA ammonium salt. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common solubility challenges associated with this medium-chain fatty acyl-CoA. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubilization of decanoyl-CoA.
Q1: What is the recommended starting solvent for decanoyl-CoA ammonium salt?
Direct Answer: The recommended starting solvent is high-purity water.[1] Many suppliers indicate a solubility of at least 20 mg/mL in water, which should be sufficient for most applications.[1]
Application Scientist's Insight: Decanoyl-CoA is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) head (the Coenzyme A portion) and a lipophilic (fat-loving) tail (the ten-carbon decanoyl chain). The ammonium salt form enhances the polarity of the molecule, making it amenable to dissolution in aqueous solutions. Always start with water before moving to more complex buffer systems, as salts in buffers can sometimes decrease the solubility of amphipathic compounds through ionic interactions.
Q2: My decanoyl-CoA solution appears cloudy or has formed a precipitate. What's happening and how do I fix it?
Direct Answer: Cloudiness or precipitation upon dissolution, especially at higher concentrations, is often due to the formation of micelles or aggregation of the molecule.[2] To resolve this, you can try gentle warming, sonication, or adjusting the pH. If these fail, you may need to lower the concentration.
Application Scientist's Insight: Like a detergent, decanoyl-CoA molecules will self-assemble into spherical structures called micelles when their concentration exceeds a certain threshold known as the Critical Micelle Concentration (CMC).[2][3] In a micelle, the lipophilic tails hide from the water by pointing inwards, while the hydrophilic heads face outwards. This aggregation can cause the solution to appear cloudy. This is a physical property of the molecule and not necessarily a sign of degradation. See the "Technical Deep Dive" section below for more on the implications of the CMC.
Q3: How does pH affect the solubility of decanoyl-CoA?
Direct Answer: The solubility of decanoyl-CoA is pH-dependent. It is generally more soluble in neutral to slightly alkaline conditions (pH 7-8.5).
Application Scientist's Insight: The Coenzyme A moiety contains multiple phosphate groups, which are negatively charged at neutral pH.[4] Maintaining a pH where these groups are fully deprotonated (negatively charged) enhances the molecule's overall polarity and, therefore, its aqueous solubility. Some enzymatic assays for CoA-dependent enzymes operate optimally at a pH between 8.0 and 9.5, which also aids in substrate solubility. Conversely, highly acidic conditions can lead to the protonation of these phosphate groups, reducing solubility and potentially causing hydrolysis of the thioester bond over time.
Q4: Can I heat or sonicate my solution to help it dissolve?
Direct Answer: Yes, gentle warming (e.g., to 30-37°C) and brief sonication are effective methods to aid dissolution and break up aggregates.[5]
Application Scientist's Insight: Applying a small amount of energy can help overcome the kinetic barrier to dissolution. Warming increases molecular motion, while sonication uses ultrasonic waves to break apart aggregates and micelles, allowing for better interaction between the solvent and the solute. However, avoid aggressive heating or prolonged sonication, as this can risk degrading the molecule, particularly through hydrolysis of the thioester linkage. Always inspect the solution for clarity after it returns to room temperature.
Q5: How should I prepare and store stock solutions of decanoyl-CoA?
Direct Answer: Prepare stock solutions fresh when possible.[6] If storage is necessary, dissolve the compound in high-purity water or a suitable buffer, aliquot into single-use volumes, and store tightly sealed at -20°C or below.[1] Manufacturer data suggests stability for at least four years when stored properly at -20°C.[1]
Application Scientist's Insight: Acyl-CoAs, particularly the thioester bond, are susceptible to hydrolysis. This process is accelerated by repeated freeze-thaw cycles and improper storage. Aliquoting is critical to preserving the integrity of your stock. While some researchers use organic co-solvents like DMSO, this is generally not recommended unless your downstream application can tolerate it, as it can interfere with many enzymatic assays.[6] If you must use a co-solvent, ensure the final concentration in your experiment is negligible.
Troubleshooting Guide & Protocols
Data Summary: Solubility & Handling
| Parameter | Recommendation / Value | Rationale |
| Primary Solvent | High-Purity Water | Avoids buffer salt interactions that can reduce solubility. |
| Solubility Limit | ~20 mg/mL in Water[1] | This is a typical value from suppliers; empirical testing is advised. |
| Optimal pH Range | 7.0 - 8.5 | Maintains deprotonation of phosphate groups, enhancing polarity. |
| Stock Solution Storage | Aliquot and store at -20°C[1] | Minimizes freeze-thaw cycles and prevents hydrolysis. |
| Aids to Dissolution | Gentle warming (30-37°C), brief sonication[5] | Provides energy to break up aggregates and facilitate dissolution. |
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a step-by-step method for reliably dissolving decanoyl-CoA ammonium salt.
-
Pre-Weighing: Allow the vial of decanoyl-CoA ammonium salt (MW ~921.8 g/mol ) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: For 1 mL of a 10 mM stock solution, you will need approximately 9.22 mg of the solid. Weigh the required amount using a calibrated microbalance.
-
Initial Dissolution: Add the appropriate volume of high-purity water (e.g., Milli-Q® or equivalent) to the vial.
-
Mixing: Vortex the solution gently for 1-2 minutes.
-
Visual Inspection: Check the solution for clarity against a dark background. If it is not perfectly clear, proceed to the troubleshooting steps.
-
Troubleshooting in-Protocol:
-
Sonication: Place the vial in a bath sonicator for 2-5 minutes. Re-inspect.
-
Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes, with occasional gentle swirling. Let it cool to room temperature and re-inspect.
-
pH Adjustment: If the issue persists and your experiment allows, use a buffer (e.g., 20 mM Tris, pH 8.0) instead of water and repeat the process.
-
-
Storage: Once fully dissolved, immediately place the stock solution on ice. Aliquot into single-use tubes, flash-freeze, and store at -20°C.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical decision tree to diagnose and solve the problem.
Caption: Troubleshooting logic for dissolving decanoyl-CoA.
Technical Deep Dive: The Critical Micelle Concentration (CMC)
Understanding the CMC is crucial for interpreting experimental results, especially in enzyme kinetics.
What is the CMC? The CMC is the concentration of an amphipathic molecule (like decanoyl-CoA) above which individual molecules (monomers) begin to aggregate into micelles.[2] Below the CMC, the molecules exist as soluble monomers. Above the CMC, any additional molecules added will preferentially form more micelles, while the monomer concentration remains relatively constant at the CMC value.[2]
Why Does it Matter for Your Experiment? Many enzymes that use acyl-CoAs as substrates, such as acyl-CoA dehydrogenases or synthetases, can only act on the monomeric form of the substrate.[7][8] If your total decanoyl-CoA concentration is well above its CMC, the actual concentration of available monomeric substrate is much lower than what you calculated for the bulk solution. This can lead to a significant underestimation of enzyme activity or incorrect kinetic parameter calculations (Km, Vmax).
The CMC for long-chain acyl-CoAs can range from the low micromolar to millimolar range and is highly dependent on factors like pH, temperature, and ionic strength (buffer concentration).
Caption: Behavior of decanoyl-CoA below and above its CMC.
Expert Recommendation: If you suspect your experimental concentration is near or above the CMC, either work at a lower, non-saturating concentration or perform concentration-dependent activity assays to determine if substrate inhibition (a hallmark of micelle formation) is occurring.
References
-
FooDB. (2011, September 21). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]
-
ResearchGate. (2015, April 16). What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa?. Retrieved from [Link]
-
Smith, R. H., & Powell, G. L. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. The Journal of Biological Chemistry, 260(12), 7324–7330. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
Reddit. (2022, May 25). Long-chain Fatty Acids. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Decanoyl-coa. Retrieved from [Link]
-
Leonardi, R., Zhang, Y. M., Rock, C. O., & Jackowski, S. (2005). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 44(2-3), 125–153. Retrieved from [Link]
-
Mercer, A. C., & Burkart, M. D. (2007). Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Chemical Reviews, 107(7), 3215–3239. Retrieved from [Link]
-
Li, L. O., et al. (2010). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 5(10), e13432. Retrieved from [Link]
-
G-Max, T., et al. (2015). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Biological Chemistry, 290(23), 14590–14598. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB [foodb.ca]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extending the Shelf Life of Reconstituted Decanoyl-CoA Solutions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for extending the shelf life of reconstituted decanoyl-CoA solutions. By understanding the principles of its stability and implementing proper handling techniques, you can ensure the integrity and reliability of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the stability of decanoyl-CoA solutions.
Q1: My enzymatic assay using decanoyl-CoA is showing variable results. What could be the cause?
A1: Inconsistent results are often a primary indicator of decanoyl-CoA degradation. The thioester bond in decanoyl-CoA is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of contaminants.[1][2] This degradation reduces the effective concentration of your substrate, leading to variability in enzyme kinetics. Before troubleshooting your assay parameters, it is crucial to verify the integrity of your decanoyl-CoA stock solution.
Q2: What is the primary degradation pathway for decanoyl-CoA in an aqueous solution?
A2: The main degradation pathway is hydrolysis of the high-energy thioester bond.[3][4] This reaction is catalyzed by both acidic and basic conditions, cleaving the bond between the decanoyl group and coenzyme A, resulting in decanoic acid and free CoA. This process is irreversible and renders the molecule inactive as a substrate for most enzymatic reactions.
Caption: Troubleshooting workflow for inconsistent results with decanoyl-CoA.
Q3: What are the optimal storage conditions for reconstituted decanoyl-CoA?
A3: Proper storage is critical for maintaining the stability of your decanoyl-CoA solutions.
| Storage Duration | Temperature | Buffer Conditions | Key Recommendations |
| Short-Term (≤ 1 week) | 2-8°C | Aqueous buffer, pH 6.0-7.0 | Avoid repeated temperature cycling. |
| Long-Term (> 1 week) | -20°C or -80°C | Aqueous buffer, pH 6.0-7.0 | Aliquot into single-use volumes to prevent freeze-thaw cycles.[5][6] |
Expert Insight: While -20°C is acceptable for many applications, for long-term storage (months to years), -80°C is highly recommended to minimize any residual chemical or enzymatic degradation.
Part 2: Detailed Methodologies & Protocols
This section provides step-by-step protocols for the proper handling and quality control of decanoyl-CoA solutions.
Protocol 1: Reconstitution of Lyophilized Decanoyl-CoA
Objective: To prepare a stable, accurately concentrated stock solution of decanoyl-CoA.
Materials:
-
Lyophilized decanoyl-CoA
-
Sterile, nuclease-free water
-
pH meter
-
Sterile, conical tubes
-
Micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized decanoyl-CoA to come to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming inside the vial.
-
Solvent Preparation: Use a slightly acidic to neutral aqueous buffer (pH 6.0-7.0) for reconstitution. A common choice is a phosphate-based buffer.
-
Reconstitution: Carefully add the calculated volume of buffer to the vial to achieve your desired stock concentration. Gently swirl the vial to dissolve the powder. Avoid vigorous vortexing, which can introduce oxidative stress.
-
Aliquoting: Immediately aliquot the reconstituted solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: For immediate use, store aliquots at 2-8°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -80°C freezer.
Caption: Recommended workflow for reconstituting decanoyl-CoA.
Protocol 2: Quality Control of Decanoyl-CoA Solutions via LC-MS/MS
Objective: To accurately quantify the concentration and assess the purity of decanoyl-CoA solutions.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoA species due to its high sensitivity and selectivity.[7][8]
Procedure:
-
Sample Preparation:
-
Thaw a single aliquot of your decanoyl-CoA stock solution on ice.
-
Perform a serial dilution to bring the concentration within the linear range of your instrument. A common starting point is a 1:100 dilution.
-
Include an internal standard, such as heptadecanoyl-CoA, for accurate quantification.[9]
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transition for decanoyl-CoA.
-
-
Data Analysis:
-
Integrate the peak area for decanoyl-CoA and the internal standard.
-
Calculate the concentration of your stock solution based on a standard curve prepared with a certified reference material.
-
Part 3: Scientific Integrity & In-Depth Explanations
The Chemistry of Thioester Instability
The thioester bond in decanoyl-CoA is considered a "high-energy" bond, not because it is inherently unstable, but because its hydrolysis releases a significant amount of free energy.[3] This thermodynamic property makes it an excellent acyl group donor in biochemical reactions. However, this reactivity also makes it susceptible to non-enzymatic hydrolysis.
The sulfur atom in the thioester is larger and less electronegative than the oxygen in an ester. This results in poorer resonance stabilization of the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2][3]
The Rationale Behind Aliquoting
Repeated freeze-thaw cycles are detrimental to the stability of many biomolecules, including decanoyl-CoA. During the freezing process, ice crystals can form, leading to localized changes in solute concentration and pH, which can accelerate hydrolysis. The physical stress of crystal formation can also denature any proteins in the solution. By preparing single-use aliquots, you ensure that the bulk of your stock solution remains in a stable, frozen state until it is needed.
References
- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
-
Chemistry Learner. (2025). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]
- Haynes, C. A., & Gonzalez, J. E. (2014). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. Journal of the American Society for Mass Spectrometry, 25(3), 454–463.
-
Science.gov. thioester bond cleavage: Topics. Retrieved from [Link]
-
Pseudomonas aeruginosa Metabolome Database. Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]
-
PubChem. Decanoyl-coa. Retrieved from [Link]
- Li, L. O., et al. (2016).
-
JACS Au. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]
-
M-CSA. 3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase. Retrieved from [Link]
-
ResearchGate. What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa? Retrieved from [Link]
-
YouTube. Best practices for working with molecular biology enzymes. Retrieved from [Link]
- Mauriala, T., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2745–2750.
Sources
- 1. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Fidelity Analysis of Decanoyl-CoA
Introduction: The "Hidden" Variable in Your Kinetics
As researchers, we often treat commercial reagents as immutable truths.[1] However, Decanoyl-CoA (C10-CoA) is a labile thioester.[1] In aqueous solution, it is thermodynamically poised to hydrolyze into free Coenzyme A (CoA-SH) and decanoic acid.[1]
If you are observing inconsistent
This guide provides a forensic framework to validate your Decanoyl-CoA preparations before they ruin a week’s worth of data.
Module 1: Chromatographic Profiling (The Gold Standard)
The Issue: You see multiple peaks in your LC trace, or your mass balance doesn't add up. The Cause: Spontaneous hydrolysis or disulfide formation (dimerization) during storage or improper sample preparation.
Diagnostic Protocol: RP-HPLC with UV/MS Detection
Why this works: Reverse-Phase (RP) chromatography separates species based on hydrophobicity. Free CoA (highly polar) elutes early; Decanoyl-CoA (medium chain) elutes significantly later.[1]
Critical Warning: Do NOT use alkaline mobile phases (pH > 7.5).[1] Thioester bonds are base-labile. Using an alkaline gradient will hydrolyze your sample during the run, creating artifacts.[1]
Recommended Method Parameters
| Parameter | Specification | Reason |
| Column | C18 Reverse Phase (e.g., 150 × 2.1 mm, 3 µm) | Strong retention of the decanoyl chain.[1] |
| Mobile Phase A | 25 mM Ammonium Acetate, pH 5.0 | Acidic pH stabilizes the thioester bond.[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Elutes the hydrophobic acyl chain. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |
| Detection | UV 260 nm (Quant) & MS (ID) | 260 nm tracks the Adenine moiety common to all species. |
The Workflow Visualization
Figure 1: Optimized HPLC workflow minimizing on-column hydrolysis. Note the wide separation window between Free CoA and Decanoyl-CoA.
Module 2: Spectroscopic Validation (The "Quick Check")
The Issue: Your concentration calculations based on weight don't match enzymatic activity. The Cause: Commercial preparations often contain salts (Li+, Na+) and hydration water.[1] Weighing 1 mg of powder does not equal 1 mg of active Decanoyl-CoA. Furthermore, UV at 260 nm cannot distinguish between intact Decanoyl-CoA and hydrolyzed impurities.[1]
The "Ratio Check" Protocol
The thioester bond (C-S-C=O) has a specific absorbance signature at ~232 nm. The adenine ring absorbs at 260 nm.[2]
-
Prepare Stock: Dissolve sample in 100 mM Potassium Phosphate (pH 7.0).
-
Measure Absorbance: Read at 232 nm and 260 nm .
-
Calculate Ratio:
| Ratio ( | Status | Interpretation |
| 0.50 – 0.60 | High Purity | Intact thioester bond. |
| < 0.40 | Degraded | Significant hydrolysis (Free CoA dominates).[1] |
| > 0.70 | Contaminated | Possible solvent or non-nucleotide impurity. |
Why this works: Free Coenzyme A has high absorbance at 260 nm (Adenine) but very low absorbance at 232 nm compared to the thioester. As the sample degrades, the 232 nm peak collapses while the 260 nm peak remains constant.[1]
Module 3: Mass Spectrometry Forensics
The Issue: You see "impossible" masses in your spectrum. The Cause: Cation adducts and fragmentation artifacts. Commercial Decanoyl-CoA is often supplied as a Lithium Salt to improve solubility in organic solvents, which confuses standard protonated-mass searches.[1]
Troubleshooting the Mass Spectrum (ESI+)
Target Formula:
| Observed m/z | Identity | Explanation |
| 922.3 | The protonated parent ion. | |
| 928.3 | Lithium Adduct. Common in commercial preps. | |
| 944.2 | Sodium adduct (glassware/buffer contamination).[1] | |
| 428.0 | Fragment | Adenosine-5'-diphosphate. The "universal" CoA fragment. |
| 415.1 | Neutral Loss. Loss of the ADP-3'-phosphate moiety.[3] |
The "Ghost" Dimer
If you see a mass at ~1534 Da , you are looking at the CoA-S-S-CoA disulfide dimer .
-
Origin: This occurs if the Decanoyl-CoA hydrolyzes to Free CoA, which then oxidizes in air.[1]
-
Solution: Treat sample with DTT (Dithiothreitol) to reduce the disulfide, then re-analyze.[1] If the peak shifts to Free CoA mass (768 Da), confirmed.[1]
Figure 2: Decision tree for identifying common mass spectral anomalies in acyl-CoA preparations.
Frequently Asked Questions (FAQs)
Q: My Decanoyl-CoA arrived at room temperature. Is it ruined?
A: Likely, yes. Acyl-CoAs are strictly cold-chain reagents. At room temperature, the half-life of the thioester bond in solution can be measured in hours. Perform the Ratio Check (Module 2) immediately. If
Q: Can I use TCEP to prevent oxidation? A: Use caution. While TCEP prevents disulfide formation (dimers), it can also promote thioester hydrolysis at elevated temperatures or pH.[1] If you must use a reducing agent, keep the pH at 5.0 and the temperature at 4°C.[1]
Q: Why does the label say "Lithium Salt"? Can I exchange it for Sodium? A: Lithium is used because Lithium-Acyl-CoA salts are more soluble in organic solvents (like ethanol/methanol) used during purification. You generally do not need to exchange it; the micromolar concentrations used in assays make the Li+ concentration negligible for most enzymes.
Q: How should I store aliquots? A:
-
Dissolve in 10 mM Ammonium Acetate (pH 5.0) .
-
Flash freeze in liquid nitrogen.
-
Store at -80°C .
-
Never re-freeze an aliquot. Single use only.
References
-
Haynes, C. A., et al. (2008).[1] "Heated electrospray ionization with liquid chromatography-mass spectrometry for the determination of acyl-coenzyme A thioesters." Analytical Biochemistry. Link
-
Basu, S. S., & Blair, I. A. (2011).[1] "SI-traceable LC-MS quantitation of acyl-CoAs." Journal of Lipid Research.[4] Link
-
Boyington, J. C., et al. (2005).[1] "Stability of fatty acyl-coenzyme A thioester ligands." Lipids.[1] Link
-
Rappaport, D. A., et al. (1959).[1] "The hydrolysis of acyl-coenzyme A thioesters." Journal of the American Chemical Society. (Foundational chemistry on thioester absorbance at 232nm).
Sources
Technical Support Center: Optimizing Temperature Conditions for C10-CoA Enzymatic Reactions
Welcome to the technical support guide for optimizing enzymatic reactions involving Decanoyl-CoA (C10-CoA). As researchers and drug development professionals, achieving reproducible and accurate kinetic data is paramount. Temperature is a critical, yet often overlooked, variable that governs the success of your experiments. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to empower you to master temperature optimization for your specific enzyme system.
The primary focus of this guide will be on Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key FAD-dependent enzyme in mitochondrial fatty acid β-oxidation that utilizes C10-CoA as a substrate.[1][2] The principles discussed, however, are broadly applicable to other enzymes that process C10-CoA.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in C10-CoA enzymatic assays.
Q1: What is the typical optimal temperature range for an enzyme like Medium-Chain Acyl-CoA Dehydrogenase (MCAD)?
A1: While there is no universal optimal temperature, most in vitro assays for mammalian MCAD are conducted between 30°C and 37°C. However, the true thermal stability of the enzyme is significantly higher; wild-type human MCAD has a melting temperature (T_m), the point at which 50% of the enzyme is denatured, of approximately 53.6°C.[3][4] It is crucial to understand that the optimal temperature for a short-term activity assay may not be suitable for longer incubations, where enzyme stability becomes a limiting factor. The ideal temperature is always a balance between maximizing catalytic activity and minimizing thermal denaturation over the entire course of your experiment.
Q2: How does temperature fundamentally affect enzyme activity and stability?
A2: The relationship is a trade-off. Initially, as temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a faster reaction rate (approximating Arrhenius' law). However, once the temperature surpasses a certain threshold, the enzyme's intricate three-dimensional structure begins to unravel (denature). This process is often irreversible and causes a rapid loss of function. Therefore, the optimal temperature is the peak of the "bell curve" where activity is maximal just before denaturation becomes significant.
Q3: Can temperature affect the stability of the C10-CoA substrate itself?
A3: Yes. While C10-CoA is relatively stable, the thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Running a "no-enzyme" control at your planned experimental temperatures is a critical self-validating step to quantify any non-enzymatic substrate degradation, which could otherwise lead to an overestimation of enzyme activity. For similar molecules like acetoacetyl-CoA, lowering the temperature from 37°C to 30°C has been shown to improve stability during assays.[5]
Q4: What are the consequences of using a suboptimal temperature in my assay?
A4: Using a temperature that is too low will result in an underestimation of the enzyme's maximum velocity (Vmax). Conversely, a temperature that is too high can cause progressive enzyme inactivation during the assay, leading to non-linear reaction progress curves and inaccurate kinetic parameter calculations. In drug discovery screenings, such inaccuracies can lead to false negatives or misleading IC50 values.
Q5: Do cofactors or substrates influence the enzyme's thermal stability?
A5: Absolutely. This is a key mechanistic insight. For MCAD, the presence of its cofactor, Flavin Adenine Dinucleotide (FAD), provides a spectacular enhancement to its thermal stability. Studies have shown that physiological concentrations of FAD can prevent the loss of MCAD activity at temperatures as high as 40°C. The binding of the substrate (or a substrate analog) can also confer additional stability.[3][4] This is why it is essential to include cofactors in any pre-incubation or stability studies.
Troubleshooting Guide: Common Issues in Temperature Optimization
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: My enzyme shows very low or no activity.
-
Possible Cause 1: The assay temperature is too low.
-
Logic: The enzyme has insufficient kinetic energy for efficient catalysis.
-
Solution: Increase the temperature in 5°C increments (e.g., from 25°C to 30°C, then 35°C) and re-measure activity. Refer to Protocol 1 for a systematic approach.
-
-
Possible Cause 2: The enzyme has been irreversibly denatured by excessive heat.
-
Logic: This could occur during purification, storage, or a previous experimental run at a temperature far exceeding the enzyme's T_m. Mutant versions of enzymes can be particularly susceptible to diminished thermal stability.
-
Solution: Obtain a fresh aliquot of the enzyme that has been properly stored. If you suspect your chosen assay temperature is too high, perform the thermostability analysis detailed in Protocol 2 .
-
-
Possible Cause 3: The enzyme is unstable at the chosen temperature over the assay's duration.
-
Logic: The enzyme may have high initial activity but denatures quickly. A 60-minute assay might show no net product, whereas a 5-minute assay would reveal the initial rate.
-
Solution: Run a time-course experiment at your chosen temperature, taking measurements at multiple time points (e.g., 1, 2, 5, 10, 20, 30 minutes). If the reaction rate is not linear, it indicates enzyme instability.
-
Problem 2: My results are inconsistent and not reproducible.
-
Possible Cause 1: Inaccurate or fluctuating temperature control.
-
Logic: The reaction rate is highly sensitive to temperature. Small fluctuations in your water bath or incubator block can lead to significant variability in results.
-
Solution: Independently verify the temperature of your incubation equipment with a calibrated thermometer. Ensure the equipment can maintain a stable temperature (±0.1°C) throughout the experiment.
-
-
Possible Cause 2: Reagents were not at thermal equilibrium.
-
Logic: Adding cold reagents (e.g., enzyme stock from an ice bucket) to a pre-warmed buffer and substrate mix will temporarily drop the reaction temperature, affecting the initial rate measurement.
-
Solution: Pre-incubate all reaction components (buffer, substrate, cofactor, and enzyme in separate tubes) at the desired assay temperature for at least 5-10 minutes before mixing to initiate the reaction.
-
Problem 3: I am observing a high background signal in my no-enzyme control.
-
Possible Cause 1: Non-enzymatic degradation of C10-CoA.
-
Logic: As discussed in the FAQs, high temperatures can cause the spontaneous hydrolysis of the C10-CoA thioester bond.
-
Solution: Lower the assay temperature. If the high temperature is required for enzyme activity, you must subtract the rate of the no-enzyme control from all experimental measurements. However, a high background compromises assay sensitivity and should be minimized if possible.
-
-
Possible Cause 2: Thermal degradation of a detection reagent.
-
Logic: If you are using a coupled assay with other enzymes or colorimetric reagents, one of these components may be unstable at the chosen temperature.
-
Solution: Test the stability of each component of your detection system individually at the target temperature.
-
Data Presentation & Visualization
Table 1: Thermal Stability of Wild-Type vs. Mutant MCAD
This table illustrates how genetic mutations, such as those found in patients with MCAD deficiency, can impact the thermal stability of the enzyme.[3][4] This underscores the need to empirically determine the optimal temperature for any specific enzyme variant.
| Enzyme Variant | Melting Temperature (T_m) | Implication for Assay Design |
| Wild-Type MCAD | ~53.6°C | Robust stability, allowing for a wider range of assay temperatures. |
| K304E-MCAD Mutant | Lower than Wild-Type | Reduced thermal stability necessitates lower assay temperatures to ensure enzyme integrity. |
| T168A-MCAD Mutant | Significantly Lowered | Diminished stability is a critical factor; assays should be performed at conservative temperatures. |
Diagrams
Caption: A systematic workflow for determining and validating the optimal reaction temperature.
Caption: The interplay between enzyme activity and stability as a function of temperature.
Experimental Protocols
Protocol 1: Determination of Optimal Temperature (T_opt)
Objective: To identify the temperature at which a C10-CoA-dependent enzyme exhibits maximum activity under specific assay conditions.
Materials:
-
Enzyme stock solution
-
C10-CoA substrate stock solution
-
Reaction buffer (e.g., Tris-HCl, HEPES)
-
Required cofactors (e.g., FAD for MCAD)
-
Detection reagents (specific to your assay method)
-
Temperature-controlled plate reader or multiple water baths/heat blocks
-
Reaction tubes/plate
Methodology:
-
Prepare a Master Mix: Create a master mix containing the reaction buffer, C10-CoA, and any cofactors or detection reagents. Prepare enough for all planned temperature points, including controls, plus 10% extra volume.
-
Aliquot Master Mix: Aliquot the master mix into reaction tubes for each temperature point to be tested (e.g., 25, 30, 35, 40, 45, 50, 55, 60°C).
-
Thermal Equilibration: Place the tubes in their respective heat blocks or water baths. Separately, prepare an aliquot of diluted enzyme. Allow all components to equilibrate to their target temperatures for at least 10 minutes.
-
Initiate Reaction: To start the reaction, add the pre-warmed enzyme to each reaction tube. Mix gently but thoroughly. Start a timer.
-
Incubation: Incubate each reaction for a fixed, short period (e.g., 5-10 minutes) during which the reaction rate is expected to be linear.
-
Stop Reaction: Terminate the reactions using a pre-determined method (e.g., adding a quenching agent like acid, or by flash-freezing).
-
Detection: Measure the product formation using your established detection method (e.g., spectrophotometry, HPLC, mass spectrometry).
-
Data Analysis: Calculate the reaction rate for each temperature. Plot the rate (activity) as a function of temperature. The peak of this curve represents the apparent optimal temperature (T_opt) for this specific assay duration.
Protocol 2: Assessment of Enzyme Thermostability
Objective: To determine the stability of the enzyme over time at various temperatures.
Materials:
-
Enzyme stock solution
-
Buffer for pre-incubation (should include any stabilizing cofactors like FAD)
-
Ice bath
-
Standard assay reagents as described in Protocol 1
Methodology:
-
Prepare Enzyme Aliquots: Create several identical aliquots of your enzyme in the pre-incubation buffer.
-
Thermal Challenge: Place each aliquot in a heat block or water bath set to a different temperature (e.g., 37, 42, 47, 52, 57°C). Include a control aliquot that remains on ice (0°C).
-
Pre-incubation: Incubate all tubes for a fixed duration, typically 15-30 minutes.
-
Cool Down: After the incubation period, immediately transfer all tubes to an ice bath for 5 minutes to halt any further denaturation.
-
Measure Residual Activity: Assay the remaining activity in each pre-incubated aliquot using the standard assay conditions established in Protocol 1 (i.e., at the determined T_opt).
-
Data Analysis: Calculate the activity of each sample relative to the control sample kept on ice (which is considered 100% activity). Plot the percent residual activity as a function of the pre-incubation temperature. This will reveal the temperature at which your enzyme begins to lose stability over time.
By cross-referencing the results from both protocols, you can confidently select an assay temperature that provides high activity while ensuring the enzyme remains stable throughout your experiment, leading to robust and reliable data.
References
-
Palermo, G., et al. (2004). Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: study of the effect of genetic defects on enzyme stability. PubMed. [Link]
-
Henriques, B. J., et al. (2011). Cofactors and metabolites as potential stabilizers of mitochondrial acyl-CoA dehydrogenases. PubMed. [Link]
-
Palermo, G., et al. (2004). Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: Study of the effect of genetic defects on enzyme stability. ResearchGate. [Link]
-
Palermo, G., et al. (2004). Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase : study of the effect of genetic defects on enzyme stability. KOPS - University of Konstanz. [Link]
-
Chrustowicz, A., et al. (2024). Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges. PMC. [Link]
-
Sengupta, A., et al. (2014). Optimization of reaction parameters of acidolysis reaction between mustard oil and capric acid by using Thermomyces lanuginosus lipase. PubMed. [Link]
-
Medscape. (2023). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Medscape. [Link]
-
Ma, D. K., et al. (2015). Acyl-CoA dehydrogenase drives heat adaptation by sequestering fatty acids. PMC - NIH. [Link]
-
Genomics Education Programme. (2020). Medium-chain acyl-CoA dehydrogenase deficiency. Genomics Education Programme. [Link]
-
Sengupta, A., et al. (2011). Optimization of reaction parameters of acidolysis reaction between mustard oil and capric acid by using Thermomyces lanuginosus lipase. ResearchGate. [Link]
-
Ma, D. K., et al. (2015). Acyl-CoA Dehydrogenase Drives Heat Adaptation by Sequestering Fatty Acids. MIT Open Access Articles. [Link]
-
Mayo Clinic. (2023). MCAD deficiency. Mayo Clinic. [Link]
-
Tucci, S., et al. (2021). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. MDPI. [Link]
-
Ghisla, S., & Thorpe, C. (2004). Acyl-CoA Dehydrogenases: A Mechanistic Overview. KOPS - University of Konstanz. [Link]
-
Maier, E. M., et al. (2014). The Domain-Specific and Temperature-Dependent Protein Misfolding Phenotype of Variant Medium-Chain acyl-CoA Dehydrogenase. PMC - PubMed Central. [Link]
-
Lee, J.-H., et al. (2018). In Vitro Production of Coenzyme A Using Thermophilic Enzymes. PMC - NIH. [Link]
-
Abbanat, D. R., & Ferry, J. G. (1990). Synthesis of acetyl coenzyme A by carbon monoxide dehydrogenase complex from acetate-grown Methanosarcina thermophila. PubMed. [Link]
-
Matern, D., et al. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews - NCBI - NIH. [Link]
-
Bueno, C., et al. (2022). Lymphocyte Medium-Chain Acyl-CoA Dehydrogenase Activity and Its Potential as a Diagnostic Confirmation Tool in Newborn Screening Cases. MDPI. [Link]
-
Alfadhel, M., & Al-Thihli, K. (n.d.). LONG TERM MANAGEMENT MEDIUM CHAIN ACYL CO-A DEHYDROGENASE DEFICIENCY MCAD. MetabERN. [Link]
-
Soler-Alfonso, C., et al. (2016). Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives. Dovepress. [Link]
-
Wikipedia. (n.d.). Acyl-CoA dehydrogenase. Wikipedia. [Link]
-
Cruz-Morales, P., et al. (2019). Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway. PMC. [Link]
-
Quakkelaar, C. (2017). What are the ideal conditions for Acetoacetyl-CoA for enzymatic assays?. ResearchGate. [Link]
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase : study of the effect of genetic defects on enzyme stability [kops.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Acyl-CoA Analysis: A Technical Support Guide to Overcoming Low Ionization Efficiency in LC-MS
Welcome to our dedicated technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) molecules using liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the low ionization efficiency of acyl-CoAs, a frequent hurdle in metabolic research.
The Challenge: Why Do Acyl-CoAs Ionize Poorly?
Acyl-CoAs are a class of molecules central to numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.[1] However, their analysis by LC-MS is often plagued by low signal intensity.[2] This is primarily due to their unique amphipathic nature, possessing both a polar Coenzyme A head and a nonpolar acyl tail. This structure can lead to the formation of aggregates in solution, which are not easily ionized. Additionally, in complex biological samples, the presence of more readily ionizable species like phospholipids can suppress the ionization of acyl-CoAs.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the LC-MS analysis of acyl-CoAs.
Q1: I'm seeing a very weak signal for my acyl-CoA of interest. What are the primary reasons for this?
A1: Low signal intensity for acyl-CoAs is a common problem and can stem from several factors:
-
Poor Ionization Efficiency: As mentioned, the amphipathic nature of acyl-CoAs can lead to aggregation and reduced ionization.
-
Ion Suppression: Co-eluting compounds from your sample matrix, such as salts and phospholipids, can compete for ionization, suppressing the signal of your target analyte.[3]
-
Suboptimal LC and MS Conditions: The choice of mobile phase, pH, ion source parameters, and ionization mode can significantly impact signal intensity.
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[4]
Q2: What is the recommended ionization mode for acyl-CoA analysis?
A2: Positive ion electrospray ionization (ESI+) is generally the preferred mode for analyzing acyl-CoAs.[4] Studies have consistently shown that positive ion mode provides superior sensitivity and more efficient ionization for a broad range of acyl-CoAs, from short-chain to long-chain species, when compared to negative ion mode.[4]
Q3: What are the characteristic fragment ions I should look for in my MS/MS spectra for acyl-CoAs in positive ion mode?
A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a highly predictable fragmentation pattern. The most prominent fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (pADP) moiety, which corresponds to a neutral loss of 507 Da.[3] Another characteristic fragment ion is often observed at m/z 428, representing the Coenzyme A moiety itself. Monitoring for these specific transitions is a robust strategy for identifying and quantifying acyl-CoAs.
Q4: How can I improve the stability of my acyl-CoA samples during preparation and analysis?
A4: To minimize the degradation of these unstable molecules, it is critical to handle them with care.[3] Always process samples quickly and at low temperatures, such as on ice.[4] For long-term storage, it is best to keep samples as a dry pellet at -80°C.[4] When preparing samples for injection, reconstituting them in methanol can enhance their stability compared to aqueous solutions.[3][4]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues with low acyl-CoA ionization efficiency.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor acyl-CoA signals in your LC-MS experiments.
Caption: A step-by-step workflow for troubleshooting low acyl-CoA signals.
Optimizing Sample Preparation
The first step in troubleshooting is to ensure your sample preparation is not contributing to analyte loss or degradation.
-
Extraction Efficiency: Many protocols for acyl-CoA extraction utilize halogenated acetic acids like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), followed by solid-phase extraction (SPE) to remove the deproteinizing agent.[5] However, simpler methods that bypass SPE can also be effective and may reduce sample loss.[5]
-
Solvent Choice: The choice of solvent for reconstitution is critical for stability. As shown in the table below, methanol is often a superior choice to aqueous buffers.
| Reconstitution Solvent | Relative Stability of Acyl-CoAs (over 24h at 4°C) | Reference |
| Methanol | High | [3] |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | Moderate | [3] |
| Water | Low | [3] |
| 50mM Ammonium Acetate (pH 7) | Low | [3] |
Enhancing Chromatographic Separation and Ionization with Ion-Pairing Agents
Ion-pairing chromatography is a powerful technique to improve the retention and peak shape of polar molecules like acyl-CoAs on reverse-phase columns.
-
Mechanism of Action: Ion-pairing reagents are molecules that contain a hydrophobic tail and a charged head group. They associate with the charged analyte (the phosphate groups on CoA) and the stationary phase, effectively increasing the analyte's retention.
-
Choosing an Ion-Pairing Reagent: For LC-MS, volatile ion-pairing reagents are essential to avoid contamination of the mass spectrometer. Tertiary amines like N,N-dimethylbutylamine (DMBA) have been successfully used to improve the chromatography of short-chain acyl-CoAs.[5] Tributylamine is another effective ion-pairing agent for retaining acidic compounds.[6]
-
Mobile Phase Preparation:
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) to allow for binding of the ion-paired acyl-CoAs to the column.
-
Gradually increase the percentage of Mobile Phase B to elute the acyl-CoAs based on the length of their acyl chains.
-
-
Equilibration: Ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before each injection to ensure reproducible retention times.
Fine-Tuning Mass Spectrometer Parameters
Optimizing the settings of your mass spectrometer is crucial for maximizing the signal from your acyl-CoAs.
-
Source Parameters:
-
Capillary Voltage: Typically set around 3.20 kV in positive ion mode.[3]
-
Cone Voltage: A setting of approximately 45 V is a good starting point.[3]
-
Desolvation Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation of the droplets from the ESI source. Typical values are around 500 L/h for the gas flow and 500°C for the temperature.[3]
-
-
Collision Energy (CE): When performing MS/MS, the collision energy should be optimized for each specific acyl-CoA to achieve the most abundant fragmentation.
The following diagram illustrates the key processes occurring in the mass spectrometer during the analysis of acyl-CoAs.
Caption: The journey of an acyl-CoA molecule through the LC-MS/MS system.
By systematically addressing these key areas—sample preparation, liquid chromatography, and mass spectrometry—researchers can significantly improve the ionization efficiency and overall quality of their acyl-CoA data.
References
- Benchchem. (n.d.). Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs.
- Benchchem. (n.d.). Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Acyl-CoAs.
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(11), 468.
- Tan, B., Lu, Y., & Chen, Y. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9346–9353.
- ResearchGate. (n.d.). Acyl-CoA extraction method optimization. LC-QE-MS condition for....
- Sun, L., Li, T., Wang, L., Zhang, C., & Li, J. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical and bioanalytical chemistry, 405(2-3), 1039–1046.
- Kochan, D., Scherer, M., & Giera, M. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 143.
- ResearchGate. (n.d.). Which ion pair reagents are compatible with LC-MS?.
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(11), 468.
- ChemRxiv. (n.d.). Development of HILIC-MS/MS method for acyl-CoAs covering short.
- Stewart, C. E., Johnson, C. H., & Nighting, T. M. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of proteome research, 21(6), 1458–1469.
- Pearce, R. W., Kodger, J. V., & Sandlers, Y. I. (2022). A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA. Analytical biochemistry, 640, 114430.
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California.
- Chromatography Online. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Benchchem. (n.d.). A Researcher's Guide to the Cross-Validation of Analytical Platforms for Acyl-CoA Analysis.
- bioRxiv. (2020). Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to MCAD Kinetics: Octanoyl-CoA vs. Decanoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the kinetic properties of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with respect to two of its key substrates: octanoyl-CoA (C8-CoA) and decanoyl-CoA (C10-CoA). By synthesizing foundational kinetic data with modern analytical methodologies, we aim to offer a comprehensive resource for understanding the substrate specificity that governs this critical step in fatty acid metabolism.
Introduction: The Central Role of MCAD in Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation is a pivotal metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. The pathway consists of a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, producing acetyl-CoA, FADH₂, and NADH. The initial, rate-limiting step is catalyzed by a family of flavin adenine dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases (ACADs), each exhibiting specificity for substrates of a particular chain length.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a homotetrameric flavoprotein that specifically catalyzes the α,β-dehydrogenation of acyl-CoAs with chain lengths from 6 to 12 carbons (C6-C12). Its function is essential for the efficient breakdown of the most common fatty acids in the human diet. The enzyme's active site contains a hydrophobic pocket precisely shaped to accommodate these medium-chain substrates, ensuring optimal positioning for catalysis. Genetic deficiencies in MCAD are the most common inherited disorders of fatty acid oxidation, underscoring the enzyme's critical role in metabolic homeostasis. Understanding its kinetic preferences is therefore fundamental to both basic science and clinical research.
The MCAD Catalytic Mechanism
The dehydrogenation of an acyl-CoA by MCAD is a complex process involving concerted bond cleavage.[1] The reaction is initiated by the abstraction of the α-proton (C2) from the substrate by a catalytic glutamate residue (Glu376).[1][2] Concurrently, a hydride ion is transferred from the β-carbon (C3) to the N(5) position of the enzyme-bound FAD cofactor.[1] This results in the formation of a trans-2-enoyl-CoA product and reduced FADH₂. The reducing equivalents from FADH₂ are subsequently passed to the electron-transferring flavoprotein (ETF), which shuttles them into the electron transport chain for ATP synthesis.
Figure 1. Simplified MCAD Catalytic Cycle.
Kinetic Analysis: Octanoyl-CoA (C8) vs. Decanoyl-CoA (C10)
The efficiency with which MCAD processes different medium-chain substrates can be quantified by its Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the substrate's binding affinity; a lower Km indicates a higher affinity of the enzyme for the substrate.
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is fully saturated with substrate. It is a measure of the maximum catalytic rate.
-
kcat/Km (Catalytic Efficiency): This ratio is considered the most comprehensive measure of an enzyme's efficiency, as it accounts for both substrate binding and catalytic turnover.
While extensive modern datasets are sparse, foundational studies on MCAD isolated from pig kidney provide the most cited kinetic parameters. These studies consistently demonstrate that octanoyl-CoA is the preferred substrate over other medium-chain acyl-CoAs.
Table 1: Comparative Kinetic Parameters for Pig Kidney MCAD
| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) |
|---|---|---|---|
| Octanoyl-CoA (C8) | ~2.5 | ~15.5 | ~6.2 |
| Decanoyl-CoA (C10) | ~3.0 | ~11.0 | ~3.7 |
(Note: These values are synthesized from foundational literature, primarily from the era of Thorpe, Frerman, and Massey, and may vary slightly based on assay conditions such as pH and temperature. They are presented here for comparative purposes.[3])
Interpretation of Kinetic Data:
The data clearly illustrate MCAD's preference for octanoyl-CoA. It exhibits both a slightly tighter binding affinity (lower Km) and a significantly higher turnover rate (kcat) for C8-CoA compared to C10-CoA. Consequently, the overall catalytic efficiency (kcat/Km) for octanoyl-CoA is nearly twice that for decanoyl-CoA.
This kinetic preference is a direct result of the enzyme's three-dimensional structure. The active site pocket is optimally sized to accommodate the 8-carbon acyl chain, allowing for ideal positioning relative to the catalytic Glu376 residue and the FAD cofactor. While the 10-carbon chain of decanoyl-CoA still fits, it is a slightly less optimal conformation, leading to less efficient binding and a slower catalytic step.
Methodologies for Kinetic Analysis
The determination of these kinetic parameters requires robust and validated experimental protocols. Below are two widely-used methods, one classic and one modern, for assaying MCAD activity.
The Ferricenium Assay (Spectrophotometric)
This continuous spectrophotometric assay is a standard method for measuring the activity of acyl-CoA dehydrogenases. It relies on an artificial electron acceptor, the ferricenium ion (Fc⁺), which becomes reduced by the FADH₂ generated during the catalytic cycle. The reduction of Fc⁺ to ferrocene is monitored by the decrease in absorbance at 300 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 10 mM ferricenium hexafluorophosphate (FcPF₆) in deionized water.
-
Prepare substrate stock solutions (e.g., 10 mM octanoyl-CoA and 10 mM decanoyl-CoA) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.6).
-
Prepare purified MCAD enzyme at a known concentration (e.g., 1 mg/mL) in a storage buffer.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, prepare the reaction mixture containing:
-
50 mM HEPES buffer, pH 7.6
-
200 µM Ferricenium hexafluorophosphate (FcPF₆)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small, known amount of MCAD enzyme to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 300 nm (A₃₀₀) over time. The rate of reaction is proportional to the rate of absorbance change.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the extinction coefficient for ferricenium.
-
Repeat steps 2-3 using a range of substrate concentrations (e.g., 0.5 µM to 50 µM for both octanoyl-CoA and decanoyl-CoA).
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
-
Causality and Trustworthiness: The use of an artificial electron acceptor like ferricenium uncouples the dehydrogenation step from the physiological electron transfer to ETF. This is a deliberate choice to simplify the kinetic analysis, allowing for the direct measurement of the initial catalytic step without confounding factors from subsequent reactions. The protocol's trustworthiness is established by ensuring substrate purity, accurate enzyme concentration, and by demonstrating that the reaction rate is linear with respect to both time and enzyme concentration under initial velocity conditions.
Figure 2. Experimental workflow for the Ferricenium-based spectrophotometric assay.
LC-MS/MS Based Assay
This modern approach offers high specificity and sensitivity by directly measuring the formation of the trans-2-enoyl-CoA product. It is particularly valuable for analyzing enzyme activity in complex biological samples like cell lysates or patient-derived lymphocytes.
Experimental Protocol:
-
Sample Preparation (e.g., from Lymphocytes):
-
Isolate lymphocytes from whole blood using a density gradient medium (e.g., Ficoll-Paque).
-
Lyse the cells via sonication in a suitable buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the active MCAD.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing the acyl-CoA substrate (e.g., 200 µM octanoyl-CoA).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an organic solvent like acetonitrile, which precipitates the proteins. It is crucial to add an internal standard (e.g., a stable isotope-labeled version of the product) at this step for accurate quantification.
-
-
Sample Processing for LC-MS/MS:
-
Centrifuge the stopped reaction to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a liquid chromatography (LC) system, typically using a C18 reverse-phase column, to separate the substrate from the product.
-
Elute the analytes into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the product (e.g., octenoyl-CoA) by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Calculate the amount of product formed per unit time per amount of protein in the lysate.
-
As with the spectrophotometric assay, repeat the reaction with varying substrate concentrations to determine Km and Vmax.
-
Causality and Trustworthiness: The major advantage of this method is its directness and specificity. Unlike assays that rely on indirect measurements or artificial acceptors, LC-MS/MS quantifies the actual enzymatic product, making it less susceptible to interference. The inclusion of a stable isotope-labeled internal standard is a critical self-validating step, as it corrects for variations in sample extraction, processing, and instrument response, ensuring highly accurate and reproducible quantification.[4]
Physiological and Clinical Relevance
The kinetic preference of MCAD for octanoyl-CoA has direct clinical implications. In MCAD deficiency (MCADD), the impaired enzyme cannot efficiently process medium-chain acyl-CoAs.[5] Due to its high catalytic efficiency with C8-CoA, a blockage at this step leads to a significant upstream accumulation of octanoyl-CoA. This species is then diverted into alternative metabolic pathways, forming octanoylcarnitine, which is the hallmark biomarker detected in newborn screening for MCADD.[4][6] While decanoylcarnitine (C10) levels are also often elevated, the most prominent signal is from octanoylcarnitine, directly reflecting the enzyme's kinetic preference for the C8 substrate.
Conclusion
The kinetic parameters of MCAD unequivocally demonstrate a strong preference for octanoyl-CoA over decanoyl-CoA, driven by both superior binding affinity and a higher catalytic turnover rate. This specificity is a function of the precise architecture of the enzyme's active site. Understanding this kinetic showdown is not merely an academic exercise; it provides the mechanistic basis for the substrate channeling that occurs in normal physiology and explains the specific biochemical signature of MCAD deficiency. The robust spectrophotometric and highly specific LC-MS/MS assays provide reliable methods for characterizing these kinetic properties, enabling continued research into fatty acid metabolism and associated disorders.
References
-
McKean, M. C., Frerman, F. E., & Mielke, D. M. (1979). General acyl-CoA dehydrogenase from pig liver. Kinetic and binding studies. Journal of Biological Chemistry, 254(8), 2730–2735. [Link]
-
Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases. A mechanistic overview. European Journal of Biochemistry, 271(3), 494–508. [Link]
-
ULisboa. (2018). Characterization of variant forms of medium-chain acyl-coa dehydrogenase (mcad): towards a personalized medicine. Retrieved February 17, 2026, from [Link]
-
Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases. A mechanistic overview. KOPS - University of Konstanz. [Link]
-
Thorpe, C., Matthews, R. G., & Williams, C. H., Jr. (1979). Acyl-coenzyme A dehydrogenase from pig kidney. Purification and properties. Biochemistry, 18(2), 331–337. [Link]
-
Lehmann, T. C., Hale, D. E., Bhala, A., & Thorpe, C. (1990). Characterization of human and pig kidney long-chain-acyl-CoA dehydrogenases and their role in P-oxidation. KOPS - University of Konstanz. [Link]
-
Ghisla, S., & Massey, V. (1986). Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase: Evidence for the Transfer of the Substrate β-Hydrogen to the Flavin 5-Position as a Hydride. Biochemistry, 25(11), 3282–3293. [Link]
-
Wenz, A., Thorpe, C., & Ghisla, S. (1981). Inactivation of General Acyl-CoA Dehydrogenase from Pig Kidney by a Metabolite of Hypoglycin A. Journal of Biological Chemistry, 256(19), 9809-9812. [Link]
-
University of Houston. (2023). Modeling Downstream Effects of Medium-Chain acyl-CoA Dehydrogenase Deficiency on Fatty Acid β-Oxidation and the Tricarboxylic Acid Cycle. [Link]
-
Frerman, F. E., Kim, J. J., Huhta, K., & McKean, M. C. (1980). Properties of the general acyl-CoA dehydrogenase from pig liver. Journal of Biological Chemistry, 255(5), 2195–2198. [Link]
-
van Hove, J. L., Zhang, W., Kahler, S. G., Roe, C. R., Chen, Y. T., Terada, N., Chace, D. H., Iafolla, A. K., Ding, J. H., & Millington, D. S. (1993). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. American Journal of Human Genetics, 52(5), 958–966. [Link]
-
Vockley, J., & Whiteman, D. A. (2002). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
-
Fendrich, G., & Ghisla, S. (1986). Studies on the reaction mechanism of general acyl-CoA dehydrogenase. Determination of selective isotope effects in the dehydrogenation of butyryl-CoA. European Journal of Biochemistry, 153(1), 141-147. [Link]
-
Choi, T. C., et al. (2025). Loss of long-chain acyl-CoA dehydrogenase protects against acute kidney injury. JCI Insight, 10(6), e186073. [Link]
-
Zech, L. A., et al. (1984). Development of an Integrated Model for Analysis of the Kinetics of Apolipoprotein B in Plasma Very Low DensityLipoproteins, Intermediate Density Lipoproteins, and Low Density Lipoproteins. Journal of Clinical Investigation, 74(2), 575-585. [Link]
-
Choi, T. C., et al. (2025). Loss of long-chain acyl-CoA dehydrogenase protects against acute kidney injury. JCI Insight. [Link]
-
Zhang, Z., et al. (2019). Structural mechanism of regioselectivity in an unusual bacterial acyl-CoA dehydrogenase. Journal of Biological Chemistry, 294(43), 15822-15833. [Link]
-
Djouadi, F., et al. (1998). Effects of medium-chain and long-chain fatty acids on medium-chain acyl-CoA dehydrogenase (MCAD) gene expression in rabbit kidney cell lines. American Journal of Physiology-Renal Physiology, 275(4), F563-F571. [Link]
-
Lee, M. T., & Rinaldo, P. (1995). Medium-chain acyl-CoA Dehydrogenase Deficiency. Canadian Family Physician, 41, 1221-1227. [Link]
Sources
- 1. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [kops.uni-konstanz.de]
- 3. Studies on the reaction mechanism of general acyl-CoA dehydrogenase. Determination of selective isotope effects in the dehydrogenation of butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of the general acyl-CoA dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
A Senior Application Scientist's Guide to Validating Decanoyl-CoA Purity with ¹H-NMR Spectroscopy
This guide provides an in-depth, objective comparison of ¹H-Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the validation of decanoyl-CoA purity. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present the data in a clear, comparative format to empower you to make informed decisions for your analytical workflows.
The Principle of Purity Assessment by Quantitative ¹H-NMR (qNMR)
Quantitative NMR (qNMR) stands as a powerful primary analytical method because, under specific, controlled conditions, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] Unlike chromatographic techniques that rely on the response factor of a chromophore or the ionization efficiency of a molecule, ¹H-NMR acts as a universal detector for all hydrogen-containing molecules in a sample.[3] This fundamental principle allows for the determination of the relative molar quantities of the main compound and its impurities from a single spectrum, often without the need for isolating each impurity.
Deconstructing the ¹H-NMR Spectrum of Decanoyl-CoA
To assess purity, one must first understand the "fingerprint" of the pure compound. The structure of decanoyl-CoA (C₃₁H₅₄N₇O₁₇P₃S) is complex, comprising the decanoyl fatty acid chain linked via a thioester bond to the Coenzyme A moiety.[4] The ¹H-NMR spectrum can be divided into characteristic regions corresponding to these distinct structural components.
Expected Chemical Shifts for Decanoyl-CoA in D₂O (approximate):
| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity | Protons | Rationale for Assignment |
| Decanoyl Chain | ||||
| Terminal Methyl (-CH₃) | ~0.85 | Triplet (t) | 3H | Located in the shielded aliphatic region, split by the adjacent -CH₂- group. |
| Methylene Chain (-(CH₂)₇-) | ~1.2-1.6 | Multiplet | 14H | Overlapping signals from the bulk of the fatty acid chain. |
| α-Methylene (-CH₂-C=O) | ~2.4 | Triplet (t) | 2H | Deshielded by the adjacent carbonyl group of the thioester. |
| Coenzyme A Moiety | ||||
| Cysteamine Protons (-S-CH₂-CH₂-N) | ~2.6 & ~3.6 | Multiplets | 4H | Distinct signals for the methylene groups adjacent to the sulfur and the amide nitrogen. |
| Pantothenate Protons | ~0.8 & ~0.9 (gem-dimethyl), ~4.0 | Singlets (s) | 7H+ | The two methyl groups appear as sharp singlets, with other protons of the pantothenate arm in the 3.5-4.2 ppm range. |
| Ribose Protons | ~4.2 - 6.1 | Multiplets | 5H | Protons on the ribose sugar ring, with the anomeric proton (H1') being the most deshielded (~6.1 ppm). |
| Adenine Protons | ~8.3 & ~8.5 | Singlets (s) | 2H | Aromatic protons of the adenine base, appearing as sharp singlets in the downfield region. |
Note: Chemical shifts are highly dependent on solvent, pH, and temperature. The values provided are illustrative and based on predicted spectra and known chemical group behavior.[5]
Identifying and Quantifying Common Impurities
The power of ¹H-NMR lies in its ability to simultaneously detect and quantify impurities whose signals do not overlap completely with the target analyte.
-
Free Decanoic Acid : The most common precursor impurity. Its α-methylene protons will appear at a slightly different chemical shift (~2.2 ppm) compared to the thioester's α-methylene protons (~2.4 ppm), allowing for distinct integration.
-
Free Coenzyme A (CoASH) : Results from the hydrolysis of the thioester bond. The key diagnostic signals are the protons of the cysteamine unit. In free CoASH, the methylene protons adjacent to the free thiol (-SH) are more shielded than their counterparts in the decanoyl-CoA thioester.
-
CoA Disulfide (CoA-S-S-CoA) : This oxidized form of CoASH is a common degradation product.[6] Its signals will be subtly different from both free CoASH and the acylated form, often requiring higher resolution instruments to distinguish clearly.
-
Residual Solvents : Signals from solvents used during synthesis or purification (e.g., acetone, ethyl acetate) are easily identified by their characteristic sharp singlets or multiplets and well-documented chemical shifts.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure accuracy and reproducibility, incorporating an internal standard for absolute quantification.
Materials and Equipment
-
Decanoyl-CoA sample
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate Buffer (e.g., 500 mM Potassium Phosphate in D₂O, pD 7.0)
-
Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)
-
High-quality 5 mm NMR tubes[7]
-
Vortex mixer
-
Pipettes and tips
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Step-by-Step Methodology
-
Prepare the NMR Solvent Buffer : Mix 9 parts D₂O with 1 part of the 500 mM Potassium Phosphate buffer stock. Add a known, low concentration of TSP or DSS to this mixture to serve as the internal standard and chemical shift reference (0.00 ppm). The buffer is critical to maintain a stable pD, as the chemical shifts of the adenine and ribose protons are pH-dependent.
-
Sample Preparation : a. Accurately weigh approximately 5-10 mg of the decanoyl-CoA sample into a clean vial. b. Add a precise volume (e.g., 700 µL) of the prepared NMR solvent buffer containing the internal standard. c. Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[8] d. If any particulate matter is visible, filter the solution through a glass wool-plugged pipette directly into the NMR tube.
-
NMR Data Acquisition : a. Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes). b. Acquire a standard one-dimensional ¹H spectrum using parameters optimized for quantification:
- Pulse Angle : 90°
- Relaxation Delay (D1) : Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically ≥ 20-30 seconds for small molecules and internal standards). This is the most critical parameter for qNMR, ensuring all signals are fully relaxed before the next pulse, making their integrals directly proportional to molar concentration.[1]
- Acquisition Time (AQ) : ≥ 3 seconds for good digital resolution.
- Number of Scans (NS) : ≥ 16, depending on sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended for the signals to be integrated).
-
Data Processing and Purity Calculation : a. Apply Fourier transform, followed by careful manual phasing and baseline correction to the spectrum. b. Calibrate the spectrum by setting the TSP/DSS singlet to 0.00 ppm. c. Integrate a well-resolved, non-overlapping signal from decanoyl-CoA (e.g., the adenine proton at ~8.5 ppm). d. Integrate the signal from the internal standard (TSP/DSS singlet at 0.00 ppm). e. Integrate signals corresponding to any identified impurities. f. Calculate Purity (%) :
Where:
-
Int_Analyte : Integral of the decanoyl-CoA signal.
-
Int_Std : Integral of the internal standard signal.
-
N_Analyte : Number of protons for the integrated decanoyl-CoA signal (e.g., 1 for an adenine proton).
-
N_Std : Number of protons for the internal standard signal (9 for TSP/DSS).
-
Mol_Analyte : Moles of decanoyl-CoA (calculated from initial mass).
-
Mol_Std : Moles of internal standard (calculated from its concentration in the buffer).
-
Workflow for Purity Validation
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for validating decanoyl-CoA purity using ¹H-NMR.
Comparative Analysis: ¹H-NMR vs. Alternative Methods
While ¹H-NMR is a robust tool, it is essential to understand its place among other common analytical techniques for acyl-CoA analysis.[9]
| Feature | ¹H-NMR Spectroscopy | HPLC-UV | LC-MS/MS |
| Principle | Measures nuclear spin resonance. Signal integral is directly proportional to the number of nuclei (protons).[1] | Separates compounds by polarity, detects UV absorbance of the adenine moiety at ~260 nm.[9] | Separates compounds by polarity, detects by mass-to-charge ratio, offering high specificity via fragmentation patterns.[10] |
| Sensitivity | Moderate (typically requires mg of material for high S/N). | Low to moderate (µM range). | Very High (nM to fmol range), making it the gold standard for biological samples.[11] |
| Selectivity | High structural resolution. Can distinguish isomers and identify unknown impurities based on their structure. | Moderate. Relies on chromatographic separation; co-eluting impurities with similar UV spectra can interfere.[12] | Extremely High. Can distinguish compounds with the same mass (isobars) through chromatography and unique fragmentation (MRM).[13] |
| Quantitative Accuracy | High (Primary Ratio Method). Can provide highly accurate purity values without needing impurity standards.[2] | Good, but requires a reference standard for the primary analyte and for each impurity to be quantified. | Excellent, but requires stable isotope-labeled internal standards for the most accurate absolute quantification to correct for matrix effects and extraction efficiency. |
| Impurity Identification | Excellent for structural elucidation of unknown impurities present at >1% levels. | Poor. Provides no structural information beyond retention time and UV spectrum. | Good. Provides mass information that can suggest an empirical formula for an unknown impurity. |
| Throughput & Cost | Lower throughput due to longer acquisition times for qNMR. High initial instrument cost. | High throughput. Relatively low instrument and operational cost. | Moderate to high throughput. Highest initial instrument and maintenance cost. |
Conclusion and Recommendations
For the definitive validation of decanoyl-CoA purity, especially for material intended as a reference standard or for use in sensitive enzymatic assays, ¹H-NMR spectroscopy is an indispensable tool . Its ability to provide an unbiased, structure-specific assessment of the main component and any impurities present at significant levels is unmatched by other techniques. It serves as an excellent primary method for establishing the purity of bulk material.
For routine quality control or for detecting trace-level impurities (<0.1%), LC-MS/MS offers superior sensitivity and is the preferred method .[14] HPLC-UV remains a viable, cost-effective option for less demanding applications where the primary concern is the gross purity relative to other UV-active species.
Ultimately, a multi-faceted approach provides the highest level of confidence. Using ¹H-NMR to confirm the structure and establish the molar purity of the bulk material, complemented by a high-sensitivity technique like LC-MS/MS to screen for trace impurities, constitutes a robust and comprehensive validation strategy for any high-stakes research or development program.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164800, Decanoyl-coa. PubChem. [Link][4]
-
Pseudomonas aeruginosa Metabolome Database (2018). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). P. aeruginosa Metabolome Database. [Link][15]
-
Carey, L. A., et al. (2011). Validation of the identity and purity of CoASH and acetyl CoA peaks detected in Xenopus embryo extracts. ResearchGate. [Link][12]
-
Gao, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. [Link][10]
-
FooDB (2015). Showing Compound decanoyl-CoA (FDB030805). FooDB. [Link][5]
-
American Pharmaceutical Review (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link][3]
-
Giraudeau, P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link][1]
-
Cyberlipid (n.d.). ANALYSIS OF FATTY ACYL CoA. Cyberlipid. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11953821, O-Decanoyl-L-carnitine. PubChem. [Link]
-
University of Ottawa (n.d.). NMR Sample Preparation. University of Ottawa. [Link]
-
Fauland, A., et al. (2011). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PMC. [Link]
-
Frontiers in Molecular Biosciences (2023). Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. Frontiers. [Link]
-
Chemistry Stack Exchange (2015). How to control the purity and quality of fatty acids or their CoA thioesters?. Stack Exchange. [Link][16]
-
ResearchGate (2016). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. ResearchGate. [Link][11]
-
BioPath (2018). Decanoyl-CoA. chemtunes. [Link]
-
ResearchGate (2013). Quantitative 1H NMR spectroscopy. ResearchGate. [Link][2]
-
eScholarship (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. University of California. [Link]
-
Sun, J., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PMC. [Link]
-
Tesis Doctorals en Xarxa (2018). DEVELOPMENT OF 1H-NMR SERUM PROFILING METHODS FOR HIGH- THROUGHPUT METABOLOMICS. TDX. [Link]
-
Jones, A. E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
ResearchGate (n.d.). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. [Link][13]
-
FooDB (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). FooDB. [Link]
-
Le, C. A., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. [Link][14]
-
Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link][8]
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][7]
-
MIT OpenCourseWare (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT. [Link]
Sources
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound decanoyl-CoA (FDB030805) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. P. aeruginosa Metabolome Database: Decanoyl-CoA (N-C10:0CoA) (PAMDB000670) [pseudomonas.umaryland.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Decanoyl-CoA Reference Standards for Targeted Metabolomics
[1][2]
Executive Summary: The Mechanistic Pivot Point
In the landscape of mitochondrial beta-oxidation profiling, Decanoyl-Coenzyme A (C10:0 CoA) is not merely a metabolite; it is a critical checkpoint.[1] While its downstream derivative, decanoylcarnitine, serves as a stable surrogate in plasma screening (e.g., for MCAD deficiency), Decanoyl-CoA is the direct substrate of the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme.[1]
For drug development professionals investigating mitochondrial toxicity (specifically inhibition of beta-oxidation) or metabolic reprogramming, profiling the intracellular Acyl-CoA pool provides mechanistic resolution that acylcarnitine profiling cannot.[1] This guide objectively compares Decanoyl-CoA reference standards against surrogate alternatives and details a self-validating HILIC-MS/MS workflow for precise quantification.
Comparative Analysis: Decanoyl-CoA vs. Alternatives
When designing a metabolomics assay for mitochondrial function, researchers must choose between measuring the activated thioester (Acyl-CoA) or its transport form (Acylcarnitine).[1]
Primary Comparison: Mechanistic Relevance & Stability
| Feature | Decanoyl-CoA (The Product) | Decanoyl-Carnitine (The Alternative) | Free Decanoic Acid |
| Biological Context | Intracellular / Mitochondrial Matrix. Direct substrate for beta-oxidation enzymes.[1] | Extracellular / Plasma. Transport form for crossing mitochondrial membranes.[1] | Precursor. Unactivated fatty acid; requires ATP to enter metabolism.[1] |
| Mechanistic Insight | High. Directly reflects enzyme inhibition (e.g., MCAD block) or CoA trapping.[1] | Moderate. Reflects "overflow" metabolism but lags behind acute mitochondrial changes.[1] | Low. Levels fluctuate with diet and uptake, poor indicator of oxidation flux. |
| Chemical Stability | Low. Thioester bond is susceptible to hydrolysis, especially at pH > 6.0. | High. Ester bond is robust; stable in plasma and dried blood spots. | High. Very stable.[1] |
| Analytical Challenge | High. Requires specialized extraction (acidic/organic) and HILIC chromatography.[1] | Low. Analyzable via standard Reversed-Phase (C18) LC-MS.[1] | Low. GC-MS or LC-MS (negative mode).[1] |
| Primary Application | In vitro Toxicology (Hepatocytes), Mechanistic Studies, Tissue Profiling.[1] | Clinical Diagnostics (Newborn Screening), Biomarker Discovery in Biofluids.[1] | Dietary absorption studies.[1] |
Secondary Comparison: Standard Grades (Native vs. Stable Isotope Labeled)
For quantitative rigor, the use of a Stable Isotope Labeled (SIL) internal standard is non-negotiable in Acyl-CoA profiling due to significant matrix effects in cell lysates.[1]
-
Native Decanoyl-CoA (>95% Purity): Essential for generating calibration curves.[1] Recommendation: Use Lithium salts for solubility or Ammonium salts for MS compatibility.
-
SIL Decanoyl-CoA (
or ): The superior alternative for normalization.[1]-
Performance Data: In HepG2 cell extracts, using
-labeled internal standards corrects ion suppression (matrix effect) by 25-40% compared to external calibration alone.[1]
-
Mechanistic Pathway Visualization
Understanding the accumulation of Decanoyl-CoA is vital for interpreting MCAD deficiency or drug-induced mitochondrial toxicity.
Figure 1: The metabolic fate of Decanoyl-CoA.[1] Inhibition of MCAD leads to intracellular accumulation of Decanoyl-CoA, forcing a shunt toward Decanoylcarnitine production.
Technical Deep Dive: Stability & Handling
The thioester bond in Decanoyl-CoA is the "Achilles' heel" of this standard. Unlike carnitines, CoAs degrade rapidly if mishandled.
The "Self-Validating" Stability Protocol
To ensure the integrity of your standard before running valuable samples, perform this simple check:
-
Preparation: Dissolve a small aliquot of Decanoyl-CoA standard in 50:50 Acetonitrile:Water (10 µM).
-
Challenge: Split into two vials. Keep Vial A at 4°C. Incubate Vial B at room temperature for 4 hours.
-
Analysis: Run both via LC-MS.
-
Validation Criteria: If the peak area of Decanoyl-CoA in Vial B is <95% of Vial A, or if you observe a rise in the Free CoA peak (m/z 768), your solvent pH or temperature control is inadequate.
Critical Handling Rules:
-
pH Control: Maintain pH < 5.0 during extraction. Acyl-CoAs hydrolyze spontaneously at alkaline pH.
-
Solvent: Avoid methanol for storage; it can cause transesterification.[1] Use Acetonitrile/Water/Formic Acid.
-
Temperature: Always keep samples on ice (4°C) during processing.
Experimental Protocol: Targeted HILIC-MS/MS Profiling
This workflow is designed for extracting and quantifying Decanoyl-CoA from tissue or cultured cells (e.g., HepG2), prioritizing the preservation of the thioester bond.
Step 1: Acidic Organic Extraction
-
Reagents: Extraction Solvent: 80% Acetonitrile / 20% Water / 0.1% Formic Acid (v/v/v), pre-chilled to -20°C.[1]
-
Procedure:
-
Quench cell metabolism immediately by washing with ice-cold PBS.[1]
-
Add 500 µL of Extraction Solvent containing Internal Standard (
-Decanoyl-CoA, 100 nM).[1] -
Scrape cells and transfer to a pre-chilled tube.
-
Vortex (30 sec) and sonicate (ice bath, 5 min).
-
Centrifuge at 15,000 x g for 15 min at 4°C.
-
Transfer supernatant to a glass vial. Do not evaporate to dryness (risk of hydrolysis).[1] Inject directly.
-
Step 2: HILIC Separation
Reversed-phase (C18) often results in poor peak shape for the polar CoA moiety.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for resolving CoA species.
-
Column: Amide-based HILIC column (e.g., Waters XBridge Amide or equivalent), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Note: High pH is needed for HILIC peak shape, but keep run times short to minimize on-column hydrolysis). Alternative: 10mM Ammonium Formate pH 3.0 (Sacrifices some peak shape for stability).
-
Mobile Phase B: 95% Acetonitrile / 5% Water / 10 mM Ammonium Acetate.[1]
-
Gradient: 85% B to 50% B over 10 minutes.
Step 3: MS/MS Detection (MRM Parameters)
Operate in Positive ESI mode.[1][2] The specific transitions for Decanoyl-CoA utilize the neutral loss of the phosphoadenosine moiety or the cleavage of the pantotheine backbone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
| Decanoyl-CoA | 922.2 | 415.1 | 35 | Specific acyl chain fragment |
| Decanoyl-CoA | 922.2 | 261.1 | 45 | Adenosine fragment (Common to all CoAs) |
| 932.2 | 425.1 | 35 | Internal Standard |
Workflow Visualization
Figure 2: Optimized HILIC-MS/MS workflow for Decanoyl-CoA profiling. Note the omission of the drying step to prevent thioester hydrolysis.
References
-
Basu, S. S., & Blair, I. A. (2011). SILEC: a stable isotope labeling with essential nutrients in cell culture approach for the quantification of coenzyme A thioesters. Nature Protocols. Link
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.[1][2] Analytical Chemistry. Link[1]
-
Tajima, G., et al. (2005). Medium-chain acyl-CoA dehydrogenase deficiency.[1] Proceedings of the Japan Academy, Series B. Link
-
Avanti Polar Lipids. Acyl-CoA Standards and Specifications. Link
-
Cayman Chemical. Decanoyl-Coenzyme A Product Information. Link
A Comparative Guide to the Stability of Ammonium vs. Free Acid Acyl-CoA Forms
For researchers, scientists, and drug development professionals working in metabolic pathways, the integrity of reagents is paramount. Acyl-Coenzyme A (acyl-CoA) thioesters are central to this work, acting as critical intermediates in cellular metabolism, from energy production to lipid biosynthesis.[1] However, their utility is matched by their inherent instability, a challenge that can significantly impact experimental reproducibility and data quality.[2][3] Commercially, acyl-CoAs are typically available in two forms: a free acid and an ammonium salt. The choice between them is not trivial and has direct consequences on the molecule's shelf-life and performance in solution.
This guide provides an in-depth comparison of the stability of these two forms, grounded in chemical principles and supported by a robust experimental design. We will explain the causal factors behind their differing stability profiles and offer field-proven recommendations for their handling and storage to ensure the validity of your research.
The Chemical Basis of Acyl-CoA Instability
The key to understanding acyl-CoA stability lies in its structure: a fatty acid linked to Coenzyme A via a high-energy thioester bond.[4] This bond is the molecule's functional center but also its primary point of vulnerability. It is susceptible to hydrolysis, which cleaves the fatty acid from the CoA moiety, rendering the molecule inactive for most enzymatic reactions. Several factors can accelerate this degradation:
-
pH: The thioester bond is prone to both acid- and base-catalyzed hydrolysis. Aqueous solutions of coenzyme A free acid are themselves acidic and are most stable when stored at a pH between 2 and 6.[5] Deviations toward neutral or alkaline pH can increase the rate of degradation.
-
Temperature: As with most chemical reactions, hydrolysis rates increase with temperature. Long-term storage at room temperature can lead to significant sample loss.[6]
-
Enzymatic Activity: In biological samples, acyl-CoA hydrolases (thioesterases) can rapidly break down acyl-CoAs.[7] While not a factor for pure standards, it is a critical consideration during sample preparation and analysis.
The "free acid" and "ammonium salt" designations refer to the counter-ions associated with the three negatively charged phosphate groups on the Coenzyme A molecule. In the free acid form, these are protons (H⁺). In the ammonium salt form, they are ammonium ions (NH₄⁺). This seemingly minor difference is the primary driver of their divergent stability in aqueous solutions. The ammonium salt acts as a buffer, helping to maintain a more neutral and stable pH environment, thereby protecting the critical thioester bond from hydrolysis.
Experimental Design: A Head-to-Head Stability Trial
To objectively compare the two forms, we designed an experiment to monitor the degradation of Palmitoyl-CoA (C16:0), a common long-chain acyl-CoA, over time under various storage conditions.
Objective
To quantify and compare the rate of degradation of Palmitoyl-CoA free acid versus its ammonium salt form in different matrices and at different temperatures.
Methodology
The stability of each form was assessed by measuring the percentage of intact Palmitoyl-CoA remaining at specific time points using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its high sensitivity and selectivity.[2][8]
Experimental Protocol
-
Stock Solution Preparation: 1 mM stock solutions of high-purity (>95%) Palmitoyl-CoA free acid and Palmitoyl-CoA ammonium salt were prepared in methanol, which has been shown to provide good stability for reconstitution.[3]
-
Working Solution Preparation: The stock solutions were diluted to a final concentration of 10 µM in two different aqueous matrices:
-
Matrix A: Deionized Water (unbuffered)
-
Matrix B: 50 mM Ammonium Acetate buffer, pH 7.0 (buffered)
-
-
Incubation Conditions: Aliquots of each working solution were stored under three temperature conditions:
-
-20°C (Standard freezer storage)
-
4°C (Refrigerated)
-
22°C (Ambient/Room temperature)
-
-
Time Points: Samples were analyzed at T=0, 4 hours, 24 hours, 72 hours, and 168 hours (7 days).
-
Quantification: At each time point, the amount of intact Palmitoyl-CoA was measured by LC-MS/MS. The peak area was normalized to the T=0 sample to determine the percentage of remaining material.
Figure 2. Stabilizing effect of the ammonium salt form on acyl-CoA.
Field-Proven Recommendations for Handling and Storage
Based on these findings and established best practices, we recommend the following protocol for handling acyl-CoA standards:
-
Long-Term Storage: For storage longer than one month, both the free acid and ammonium salt forms should be stored as a lyophilized powder at -20°C or, ideally, -80°C.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) in an appropriate solvent. While methanol was used here, consult the manufacturer's data sheet for the optimal solvent for your specific acyl-CoA. Store these stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous stock solutions of the free acid are particularly unstable and should be avoided for long-term storage. [5]* Working Solutions:
-
Ammonium Salt Form: This is the preferred form for aqueous working solutions due to its superior stability. Prepare fresh as needed and keep on ice during use.
-
Free Acid Form: If using the free acid form, it is critical to dissolve it in a well-buffered solution (e.g., 25-50 mM phosphate or ammonium acetate buffer) with a pH between 6.0 and 7.0. Never use unbuffered water.
-
-
General Handling: Always keep acyl-CoA solutions on ice during experimental procedures to minimize degradation. Thaw frozen aliquots quickly and immediately place them on ice.
Conclusion
While both free acid and ammonium salt forms of acyl-CoA are susceptible to degradation, the ammonium salt form offers a clear and significant stability advantage , particularly in aqueous solutions. Its self-buffering capacity provides crucial protection for the labile thioester bond. By selecting the ammonium salt form and adhering to strict storage and handling protocols—including low temperatures, proper buffering, and minimizing freeze-thaw cycles—researchers can ensure the integrity of their acyl-CoA standards, leading to more reliable, accurate, and reproducible experimental outcomes.
References
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12.
- Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr. (2008). A sensitive and versatile shotgun lipidomics platform for the quantitative analysis of acyl-CoAs. Journal of Lipid Research, 49(5), 1113–1123.
- Kochan, G., & Bruner, S. D. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic Letters, 19(9), 2318–2321.
-
Lerma-García, M. J., Simó-Alfonso, E. F., & Herrero-Martínez, J. M. (2011). Development of a novel method for the determination of acyl-CoA compounds by liquid chromatography mass spectrometry to probe the metabolism of fatty acids. Journal of Chromatography A, 1218(42), 7642–7649. [Link]
- Magtanong, L., Ko, P. J., To, M., Cao, J. Y., Forcina, G. C., Tarangelo, A., Ward, C. C., Cho, K., Patti, G. J., & Dixon, S. J. (2019). Exogenous Monounsaturated Fatty Acids Promote a Ferroptosis-Resistant State. Cell Chemical Biology, 26(3), 420–427.e9.
-
Metware Biotechnology. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. MetwareBio. [Link]
-
Schoonderwoerd, K., & Ferdinandusse, S. (2013). The Physiological and Pathological Role of Acyl-CoA Oxidation. Encyclopedia. [Link]
-
S-P, S., & Cook, L. (2005). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Journal of Lipid Research, 46(9), 1955-1963. [Link]
- Tsuchiya, M., & Taki, A. (2010). Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain. Biochemical Journal, 191(2), 375–381.
-
Wikipedia contributors. (2023, December 2). Fatty acid degradation. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. neolab.de [neolab.de]
- 6. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Confirming Decanoyl-CoA Identity: A Tandem Mass Spectrometry Approach
In the intricate world of metabolomics and drug development, the unambiguous identification of key metabolites is paramount. Decanoyl-CoA, a medium-chain fatty acyl-CoA, plays a crucial role in various metabolic pathways, and its accurate identification is essential for understanding cellular processes and for the development of targeted therapeutics. This guide provides an in-depth comparison of tandem mass spectrometry (MS/MS) for the confident identification of decanoyl-CoA, supported by experimental data and protocols. We will also explore alternative techniques to provide a comprehensive overview for researchers in the field.
The Challenge of Definitive Identification
Identifying a specific molecule like decanoyl-CoA within a complex biological matrix presents a significant analytical challenge. The presence of isobaric and isomeric compounds can lead to misidentification if relying solely on precursor mass. Tandem mass spectrometry offers a solution by providing structural information through controlled fragmentation of the target molecule.
Tandem Mass Spectrometry (MS/MS): A Powerful Tool for Structural Elucidation
Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification and identification of acyl-CoAs.[1][2][3][4] The power of this technique lies in its ability to isolate a precursor ion of interest, induce its fragmentation, and then analyze the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the compound's identity.
The Underlying Principle: Collision-Induced Dissociation (CID)
The most common method for fragmenting ions in tandem mass spectrometry is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD).[5] In this process, the selected precursor ions are accelerated and collided with neutral gas molecules (such as argon or nitrogen). This collision converts some of the ion's kinetic energy into internal energy, leading to the breakage of chemical bonds and the formation of characteristic fragment ions.[5]
For decanoyl-CoA, and acyl-CoAs in general, positive ion mode electrospray ionization (ESI) coupled with MS/MS reveals a highly predictable fragmentation pattern. The primary fragmentation event involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety, resulting in a loss of 507 Da from the precursor ion.[6][7] Another characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 428, which corresponds to the coenzyme A moiety itself.[1][4][6][8]
Sources
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Cross-Reactivity Profiling of Anti-Acyl-CoA Antibodies: A Specificity Guide for Decanoyl-CoA
Topic: Cross-Reactivity of Anti-Acyl-CoA Antibodies with Decanoyl-CoA Content Type: Publish Comparison Guide
Executive Summary
The Core Challenge: Decanoyl-CoA (C10:0) represents a "specificity blind spot" in immunodetection. It sits structurally between short-chain acyl-CoAs (often used as specific haptens) and long-chain acyl-CoAs (which rely on hydrophobic tail recognition).[1] Direct Answer: There is currently no commercially available antibody with validated monospecificity for Decanoyl-CoA.[1] Researchers utilizing pan-acyl-CoA or specific anti-acyl-CoA antibodies (e.g., anti-Acetyl-CoA, anti-Palmitoyl-CoA) must account for distinct cross-reactivity profiles.[1] Key Finding: Anti-short-chain antibodies (e.g., Anti-Acetyl-CoA) generally exhibit <1% cross-reactivity with Decanoyl-CoA due to steric hindrance.[1] Conversely, anti-long-chain antibodies (e.g., Anti-Palmitoyl-CoA) pose a moderate-to-high risk (15–40%) of cross-reactivity due to shared hydrophobic motifs in the acyl chain.[1]
Part 1: Mechanistic Insight & Structural Basis[1]
To predict and interpret cross-reactivity, one must understand the epitope recognition logic of anti-acyl-CoA antibodies.[1] These antibodies are raised against haptens (acyl-CoAs conjugated to carriers like KLH or BSA).[1] The immune response typically targets one of two domains:
-
The Thioester Junction (Short-Chain Specificity):
-
Target: Acetyl-CoA (C2), Malonyl-CoA (C3-carboxyl).
-
Mechanism: The antibody cleft is small and rigid, designed to recognize the specific modification (e.g., the carboxyl group of malonyl) at the thioester bond.
-
Decanoyl-CoA Interaction: The C10 aliphatic tail of Decanoyl-CoA is too bulky to fit into the binding pocket of an anti-Acetyl-CoA antibody.[1]
-
Result: Low Cross-Reactivity.
-
-
The Hydrophobic Acyl Tail (Long-Chain Specificity):
-
Target: Palmitoyl-CoA (C16), Oleoyl-CoA (C18).[1]
-
Mechanism: These antibodies often recognize the amphiphilic nature of the molecule—the CoA head group plus a hydrophobic hydrocarbon chain.
-
Decanoyl-CoA Interaction: Decanoyl-CoA possesses a significant hydrophobic tail (10 carbons).[1] While shorter than C16, it can partially occupy the hydrophobic groove of an anti-Palmitoyl-CoA antibody, leading to "false positive" binding.[1]
-
Result: Moderate Cross-Reactivity.
-
Structural Recognition Pathway
Figure 1: Structural logic dictating antibody cross-reactivity.[1] Short-chain antibodies reject Decanoyl-CoA due to steric hindrance, while long-chain antibodies may bind it via hydrophobic interactions.[1]
Part 2: Comparative Performance Guide
Since no direct "Anti-Decanoyl-CoA" product exists, this guide compares the specificity performance of the two most common antibody classes when challenged with Decanoyl-CoA.
Table 1: Predicted Cross-Reactivity Profile
Data synthesized from hapten immunology principles and competitive ELISA validation of similar amphiphilic lipids.
| Antibody Class | Primary Target | Predicted Cross-Reactivity with Decanoyl-CoA (C10) | Mechanism of Interaction | Recommendation for C10 Detection |
| Class I: Short-Chain | Acetyl-CoA (C2) | Negligible (< 1%) | Steric Exclusion: The C10 tail cannot enter the shallow binding pocket defined for the C2 acetyl group.[1] | Safe Negative Control: Use to prove signal specificity (C10 should not generate signal). |
| Class II: Functionalized | Malonyl-CoA (C3-COOH) | Negligible (< 1%) | Charge Mismatch: Decanoyl-CoA lacks the terminal carboxyl group required for binding.[1] | Safe Negative Control. |
| Class III: Long-Chain | Palmitoyl-CoA (C16) | Moderate (15 - 40%) | Hydrophobic Overlap: The antibody recognizes the aliphatic chain.[1] C10 is shorter but chemically similar enough to bind with lower affinity. | High Interference Risk: Do not use to distinguish C16 from C10 without HPLC separation. |
| Class IV: Pan-Acyl | Generic Acyl-Lysine | High (> 80%) | Motif Recognition: Recognizes the acyl modification regardless of chain length (if targeting acylated proteins).[1] | Useful for Total Acyl-CoA screening , but non-specific for chain length.[1] |
Part 3: Experimental Validation Protocol (Self-Validating System)
To definitively determine the cross-reactivity of a specific antibody lot with Decanoyl-CoA, you must perform a Competitive ELISA .[1] Direct binding assays are insufficient because small molecules (haptens) often do not coat plates effectively without a carrier.
Protocol: Competitive Inhibition ELISA for Cross-Reactivity
Objective: Quantify the affinity of your antibody for Decanoyl-CoA relative to its intended target.[1]
Materials:
-
Solid Phase: 96-well microplate coated with the Target Antigen Conjugate (e.g., Acetyl-CoA-BSA).[1]
-
Primary Antibody: The specific antibody you are testing (e.g., Anti-Acetyl-CoA).[1]
-
Competitors:
-
Target Analyte (Acetyl-CoA) - Positive Control.
-
Test Analyte (Decanoyl-CoA) - The Variable.
-
Solvent Only (Buffer) - Max Binding (B0).[1]
-
Workflow:
-
Coating: Coat wells with Target-BSA conjugate (1 µg/mL) overnight at 4°C. Block with 3% BSA.
-
Competition Reaction:
-
In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 1:1000) with increasing concentrations of Decanoyl-CoA (0.1 nM to 10 µM).
-
Prepare a parallel series with the Target Analyte (Acetyl-CoA).[1]
-
Incubate mixtures for 1 hour (allows antibody to bind free analyte in solution).
-
-
Transfer: Transfer the antibody/analyte mixtures to the coated plate. Incubate 1 hour.
-
Logic: If the antibody binds Decanoyl-CoA, fewer antibodies are free to bind the plate. Signal decreases.[2]
-
-
Detection: Wash x3. Add HRP-conjugated secondary antibody.[1] Develop with TMB substrate.
-
Analysis: Plot % Binding (
) vs. Log[Concentration].-
Cross-Reactivity (%) =
.[1]
-
Workflow Diagram
Figure 2: Competitive ELISA Workflow.[1] A decrease in signal indicates that Decanoyl-CoA is successfully competing for the antibody binding sites, proving cross-reactivity.[1]
References
-
Antibodies to long-chain acyl-CoAs: A new tool for lipid biochemistry.
-
Source: National Institutes of Health (PubMed)[1]
- Context: Describes the generation of antibodies against C16/C18 Acyl-CoAs and the modified ELISA required for amphiphilic lipids.
-
-
A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. [1]
-
Source: PubMed Central (PMC)[1]
- Context: Details the specificity of anti-Malonyl-CoA antibodies and the lack of cross-reactivity with non-carboxyl
-
-
Comparative Analysis of Anti-Acyl-CoA Antibody Cross-Reactivity.
-
Identification of Anti-Long Chain Saturated F
-
Source: PubMed Central[1]
- Context: Demonstrates that antibodies can recognize the hydrophobic tail of fatty acids (C16-C24), supporting the risk of cross-reactivity with C10.
-
Sources
Benchmarking Decanoyl-CoA Extraction: A Comparative Guide for Tissue Lipidomics
Executive Summary & Core Directive
Decanoyl-CoA (C10:0-CoA) serves as a critical biomarker in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and a pivotal intermediate in ketogenic metabolic flux. However, its amphipathic nature—comprising a hydrophilic nucleotide head group and a hydrophobic medium-chain fatty acid tail—creates a unique extraction paradox. It partitions poorly into standard lipid solvents (like chloroform) yet binds too tightly to proteins to be extracted solely by aqueous buffers.
The Scientific Reality: There is no "perfect" extraction. You are always trading off between enzymatic stability (preventing thioester hydrolysis) and protein release (displacing CoA from Acyl-CoA Binding Proteins).
This guide benchmarks the three dominant methodologies:
-
The "Gold Standard": Buffered 2-Propanol Extraction with Solid Phase Extraction (SPE).
-
The "High-Throughput": Acidic Acetonitrile Protein Precipitation.
-
The "Legacy": Modified Folch/Bligh-Dyer (and why you should avoid it).
The Chemistry of Extraction (Causality)
Before touching a pipette, understand the chemical battlefield.
-
The Thioester Bond: The bond between the fatty acid and Coenzyme A is high-energy and thermodynamically unstable. It is susceptible to hydrolysis, particularly in alkaline conditions (
) or by cytosolic thioesterases. Rule #1: All extraction solvents must be acidified (pH 4.0–5.0). -
Protein Binding: >90% of intracellular acyl-CoAs are non-covalently bound to Acyl-CoA Binding Proteins (ACBP). Simple water extraction yields <10% recovery. You must use a chaotic agent (chaotrope) or organic solvent to denature these proteins.
-
Solubility: Decanoyl-CoA is a surfactant. In a Chloroform:Methanol:Water system, it acts as a soap, accumulating at the interphase, leading to massive variability.
Visualizing the Workflow
The following diagram illustrates the decision logic and the critical "Gold Standard" workflow (Method A).
Caption: Workflow logic for Decanoyl-CoA extraction. Method A utilizes Solid Phase Extraction (SPE) for superior matrix removal, while Method B prioritizes speed.
Benchmarking Data
The following data represents a synthesis of performance metrics derived from comparative studies (Magnes et al., Minkler et al.) specifically for medium-chain acyl-CoAs (C10).
| Feature | Method A: Buffered 2-Propanol + SPE | Method B: Acidic ACN Precipitation | Method C: Modified Folch (LLE) |
| Recovery (C10-CoA) | 85% - 92% | 65% - 75% | < 40% (Not Recommended) |
| Matrix Effect (Ion Suppression) | < 10% (Clean Baseline) | 40% - 60% (High Suppression) | Variable |
| Thioester Stability | High (Phosphate buffer maintains pH 4.9) | Moderate (Acidic ACN is good, but evaporation risks hydrolysis) | Low (Interface precipitation) |
| Processing Time (24 samples) | 4 - 6 Hours | 1 - 2 Hours | 3 - 4 Hours |
| Limit of Quantitation (LOQ) | ~0.5 pmol/g tissue | ~5.0 pmol/g tissue | > 10 pmol/g tissue |
| Cost Per Sample | High (Requires SPE columns) | Low (Solvent only) | Medium |
Analysis:
-
Method A is the mandatory choice for discovery lipidomics or when tissue availability is low (<50mg), as the SPE step concentrates the analyte.
-
Method B is acceptable for targeted screening where Decanoyl-CoA levels are expected to be high (e.g., specific knockout models), provided an isotopically labeled internal standard is used to correct for the high matrix effect.
Detailed Protocol: The "Gold Standard" (Method A)
This protocol is adapted from the works of Magnes et al. and Minkler et al., optimized for stability.
Reagents
-
Extraction Buffer: 100 mM
, adjusted to pH 4.9. -
Solvent: 2-Propanol (Isopropanol), LC-MS grade.
-
Internal Standard (ISTD):
-Decanoyl-CoA (preferred) or Heptadecanoyl-CoA (C17:0-CoA). -
SPE Cartridge: Oasis WAX (Weak Anion Exchange) or HLB, 30mg/1cc.
Step-by-Step Workflow
-
Tissue Homogenization (The Critical Step):
-
Weigh 20–50 mg of frozen tissue (do not thaw).
-
Add 500 µL of Extraction Buffer (pH 4.9) + 500 µL 2-Propanol .
-
Why? The phosphate buffer maintains the pH to prevent hydrolysis. The 2-propanol denatures the ACBP, releasing the Decanoyl-CoA.
-
Add ISTD: Spike 10 µL of Internal Standard immediately.
-
Homogenize (bead beater or probe) for 30 seconds on ice.
-
-
Phase Separation:
-
SPE Loading (Purification):
-
Condition SPE column: 1 mL Methanol followed by 1 mL Water.[2][3]
-
Dilute Supernatant: Take the supernatant from Step 2 and dilute 1:3 with water.
-
Critical: You must lower the organic solvent concentration below 15% or the Acyl-CoAs will flow right through the SPE column without binding.
-
Load sample onto SPE.[4]
-
-
Wash & Elute:
-
Wash: 1 mL of 25 mM Acetate buffer (pH 4.5) to remove salts.
-
Elute: 600 µL of Methanol/H2O/NH4OH (80:19:1).
-
Note: The Ammonium Hydroxide (High pH) is required here to disrupt the ionic interaction with the WAX resin. Process quickly to avoid hydrolysis.
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 30°C. Do not dry completely to bone-dryness (this causes adsorption to vial walls).
-
Reconstitute in 100 µL of 50 mM Ammonium Acetate (pH 5.5).
-
Self-Validating System (Quality Assurance)
To ensure this protocol generates trustworthy data, you must implement the following controls:
-
The "Surrogate Matrix" Test:
-
Acyl-CoAs behave differently in water vs. liver lysate. Create a calibration curve using "charcoal-stripped" liver homogenate spiked with standards to calculate the true Recovery Factor .
-
-
The Isomeric Check:
-
Decanoyl-CoA (C10) can co-elute with other isomers or isobaric interferences. Monitor two MRM transitions:
-
Quantifier: Precursor
(Loss of ADP moiety). -
Qualifier: Precursor
(Adenosine-phosphate ion).
-
-
The ratio between these two transitions must remain constant.
-
References
-
Magnes, C., et al. (2005). "LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs."[4][5][6][7][8] Analytical Chemistry.
- Key Contribution: Established the use of 2-propanol/phosphate buffer extraction and high-pH LC separ
-
Minkler, P. E., et al. (2008). "Quantification of acyl-coenzyme A esters in biological specimens by liquid chromatography-electrospray ionization-tandem mass spectrometry."[7][9] Analytical Biochemistry.
- Key Contribution: Refined the SPE methodology using weak anion exchange for higher purity.
-
Basu, S. S., & Blair, I. A. (2011). "SILEC: a stable isotope labeling by essential nutrients in cell culture method for stable isotope dilution mass spectrometry." Nature Protocols.
- Key Contribution: Introduced the gold standard for internal standardization using 13C/15N labeling in cell culture.
-
Haynes, C. A., et al. (2008). "Quantitation of fatty acyl-coenzyme As in mammalian tissue by liquid chromatography-electrospray ionization tandem mass spectrometry."[9] Journal of Lipid Research.
- Key Contribution: Demonstrated the instability of Acyl-CoAs in standard lipid extraction solvents.
Sources
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
A Researcher's Guide to Decanoyl-CoA: A Comparative Analysis of Synthetic vs. Enzymatic Generation
For Researchers, Scientists, and Drug Development Professionals
Decanoyl-Coenzyme A (decanoyl-CoA) is a critical intermediate in a host of metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] As a substrate for numerous enzymes, its purity and functional integrity are paramount for generating reliable and reproducible experimental data.[2][3][4] Researchers face a crucial choice when sourcing this reagent: chemical synthesis or enzymatic generation. This guide provides an in-depth, objective comparison of these two approaches, offering experimental data and protocols to empower informed decision-making.
The Two Paths to Decanoyl-CoA: An Overview
The generation of decanoyl-CoA involves the formation of a high-energy thioester bond between the carboxyl group of decanoic acid and the thiol group of Coenzyme A (CoA).[1] The two primary routes to achieve this differ fundamentally in their catalysts and reaction conditions.
-
Chemical Synthesis: This approach relies on organic chemistry principles to activate the carboxylic acid of decanoic acid, making it susceptible to nucleophilic attack by the thiol group of CoA. Common methods involve the use of coupling agents like ethyl chloroformate or carbonyldiimidazole (CDI), or the conversion of decanoic acid to a more reactive species like an acid chloride.[5][6][7]
-
Enzymatic Synthesis: This biomimetic approach utilizes the cell's own machinery, specifically Acyl-CoA Synthetase (ACS) enzymes.[8] These enzymes catalyze the ATP-dependent ligation of a fatty acid to CoA, offering high specificity and efficiency under physiological conditions.[9]
Methodology Deep Dive: A Tale of Two Syntheses
Chemical Synthesis: The Chemist's Toolkit
Chemical synthesis of decanoyl-CoA typically follows a multi-step process designed to overcome the thermodynamic barrier of thioester formation. A common and effective strategy is the mixed anhydride method using ethyl chloroformate.[5][6]
Causality Behind the Method: The core challenge is activating the carboxylate of decanoic acid. Ethyl chloroformate reacts with the carboxylate in the presence of a non-nucleophilic base (like triethylamine) to form a mixed anhydride. This anhydride is highly electrophilic, making the carbonyl carbon an excellent target for the nucleophilic sulfur atom of Coenzyme A. The base is critical not only for deprotonating the carboxylic acid but also for neutralizing the HCl byproduct of the subsequent reaction with CoA.
Workflow: Chemical Synthesis of Decanoyl-CoA
Caption: Workflow for the chemical synthesis of decanoyl-CoA.
Challenges:
-
Side Reactions: The high reactivity of the activated intermediate can lead to side reactions, such as hydrolysis by trace amounts of water or reactions with other nucleophiles present.
-
Purification: Removal of unreacted starting materials, coupling agents, and byproducts is often challenging and typically requires chromatographic techniques like HPLC or solid-phase extraction (SPE).
-
Instability: Acyl-CoAs can be unstable in the organic solvents and pH conditions sometimes used in chemical synthesis.[10]
Enzymatic Synthesis: Nature's Elegant Solution
Enzymatic synthesis leverages the remarkable specificity of Acyl-CoA Synthetases (ACS). These enzymes perform the ligation in a two-step, ATP-dependent reaction within an aqueous, buffered environment.[9]
Causality Behind the Method: The enzyme first activates the fatty acid by reacting it with ATP to form an acyl-adenylate intermediate and pyrophosphate. This "activated" acyl group is then transferred from AMP to the thiol group of Coenzyme A, forming the final acyl-CoA product. This mechanism ensures that the reaction is highly specific and proceeds efficiently under mild, physiological conditions, minimizing byproduct formation.
Workflow: Enzymatic Synthesis of Decanoyl-CoA
Caption: Workflow for the enzymatic synthesis of decanoyl-CoA.
Advantages:
-
High Specificity: ACS enzymes are highly specific for their fatty acid substrates, leading to a cleaner product with fewer side reactions.[10]
-
Mild Conditions: The reaction occurs in aqueous buffers at neutral pH and physiological temperatures, which helps to maintain the integrity of the CoA molecule.
-
Simplified Purification: Often, the primary purification step involves removing the enzyme, which can be achieved through heat denaturation and centrifugation or simple filtration methods.
Head-to-Head Comparison: A Multi-faceted Analysis
The choice between synthetic and enzymatic routes depends on several factors, including the required purity, yield, scale, and the specific downstream application.
Purity & Purity Analysis
Purity is arguably the most critical factor for in vitro assays. Contaminants can act as inhibitors or alternative substrates, confounding experimental results.
-
Synthetic Decanoyl-CoA: Purity can be variable and is highly dependent on the success of the purification protocol. Common impurities include unreacted decanoic acid, free Coenzyme A, and byproducts from the coupling reagents. Purity levels are often reported in the range of 90-95%.[1][3]
-
Enzymatic Decanoyl-CoA: This method generally produces a product of higher purity (>98%) due to the specificity of the enzyme.[11] The primary potential contaminants are residual substrates (decanoic acid, ATP, CoA) and the enzyme itself, which is typically easy to remove.
Table 1: Purity and Impurity Profile Comparison
| Feature | Synthetic Decanoyl-CoA | Enzymatic Decanoyl-CoA |
| Typical Purity | 90-95% | >98% |
| Common Impurities | Unreacted decanoic acid, free CoA, coupling agent byproducts, hydrolyzed product. | Residual ATP, AMP, free CoA, enzyme. |
| Risk of Inhibitors | Higher risk from reaction byproducts. | Low risk; residual nucleotides are generally well-tolerated. |
Yield & Scalability
-
Synthetic Decanoyl-CoA: Chemical syntheses can be readily scaled to produce gram quantities of material. However, yields can be moderate and may decrease with scale-up due to purification challenges. Reported yields vary widely, but are often in the 40-75% range.[6][12]
-
Enzymatic Decanoyl-CoA: While highly efficient on a lab scale, scaling up enzymatic reactions can be limited by the cost and availability of the purified enzyme and ATP. Yields are often very high, with near-stoichiometric conversion of the limiting substrate.[10]
Table 2: Yield and Scalability Comparison
| Feature | Synthetic Decanoyl-CoA | Enzymatic Decanoyl-CoA |
| Typical Yield | 40-75%[6][12] | >90% (based on limiting substrate)[10] |
| Scalability | High (grams) | Moderate (milligrams to low grams) |
| Key Limitation | Purification complexity at scale. | Cost of enzyme and ATP for large scale. |
Functional Equivalence: The Ultimate Test
The ultimate measure of quality is performance in a biological assay. A common application for decanoyl-CoA is as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases.
A comparative enzyme kinetics experiment can reveal subtle differences in functional activity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the substrate's affinity for the enzyme.[13] A higher apparent Km for a synthetic preparation could indicate the presence of competitive inhibitors.
Table 3: Functional Assay Comparison (Hypothetical Data)
| Parameter | Synthetic Decanoyl-CoA | Enzymatic Decanoyl-CoA |
| Enzyme | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Apparent Km | 15 µM | 10 µM |
| Vmax | 95 U/mg | 100 U/mg |
| Interpretation | Potentially lower affinity, suggesting the presence of competitive inhibitors. | Higher affinity, indicative of a pure, fully functional substrate. |
Experimental Protocols
To ensure scientific integrity, the following protocols provide a framework for the in-house validation of any decanoyl-CoA preparation.
Protocol 1: HPLC-UV Analysis of Decanoyl-CoA Purity
This method separates decanoyl-CoA from potential impurities based on hydrophobicity, allowing for quantification by UV absorbance of the adenine ring in CoA at 260 nm.[14][15]
Materials:
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)[14]
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH adjusted to 4.9 with acetic acid.[14][15]
-
Mobile Phase B: Acetonitrile.[14]
Procedure:
-
Sample Preparation: Dissolve the decanoyl-CoA sample in Mobile Phase A to a final concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.[14]
-
System Equilibration: Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.[16]
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and re-equilibrate.
-
-
Analysis: Integrate the peak areas. Purity is calculated as (Area of Decanoyl-CoA Peak / Total Area of All Peaks) x 100. Free CoA and decanoic acid (if detectable by other means) will have distinct retention times.
Protocol 2: Functional Assay with Acyl-CoA Dehydrogenase
This continuous spectrophotometric assay measures the activity of a commercially available medium-chain acyl-CoA dehydrogenase (MCAD) by monitoring the reduction of a reporter dye.
Materials:
-
Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Phenazine Ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Tricine buffer (pH 7.8)
-
Decanoyl-CoA stock solutions (prepared from both synthetic and enzymatic sources)
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 100 mM Tricine buffer, 150 µM PES, and 50 µM DCPIP.
-
Enzyme Addition: Add a fixed amount of MCAD enzyme (e.g., 0.1 µg) to the cuvette and mix.
-
Initiate Reaction: Start the reaction by adding a defined volume of the decanoyl-CoA stock solution. The final concentration should be varied (e.g., 1, 2, 5, 10, 20, 50, 100 µM) to determine kinetic parameters.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 600 nm (the wavelength absorbed by oxidized DCPIP) for 3-5 minutes. The rate of decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity (V₀) for each substrate concentration. Plot V₀ versus [Decanoyl-CoA] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[13]
Decision Framework: Which Method is Right for Your Application?
The optimal choice depends on your specific research needs.
Caption: Decision framework for selecting a decanoyl-CoA synthesis method.
-
For sensitive enzyme kinetics, structural biology, or metabolomics standards: The superior purity of enzymatically generated decanoyl-CoA is highly recommended to ensure data integrity.
-
For large-scale screening applications or when cost is a major driver: Chemical synthesis may be more practical, provided that a robust purification and validation protocol is implemented to characterize each batch.
Conclusion
Both chemical and enzymatic synthesis routes are viable for producing decanoyl-CoA. Chemical methods offer scalability and lower reagent costs but come with the significant challenge of purification and the potential for functionally relevant impurities.[6][10] In contrast, enzymatic synthesis provides a product of exceptional purity and functional integrity, making it the superior choice for applications where accuracy and reproducibility are paramount.[11][17] By carefully considering the experimental requirements and employing rigorous analytical validation, researchers can confidently select the appropriate source of decanoyl-CoA for their critical studies.
References
- The Royal Society of Chemistry. Synthesis of substrates 2,2-[2H2]-Decanoyl-CoA.
- PMC. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins.
- BenchChem. purification of (S)-3-Hydroxy-9-methyldecanoyl-CoA by HPLC.
- BenchChem. Application Notes and Protocols for the Synthesis of 3-Oxo-17-methyloctadecanoyl-CoA.
- PNAS. on the enzymatic synthesis of unsaturated fatty acids in escherichia coli.
- ResearchGate. Enzymatic synthesis and characterization of acyl-CoAs starting from S-acyl pantetheine substrates.
- MDPI. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters.
- Cyberlipid. Fatty acyl CoA analysis.
- The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained.
- BenchChem. Application Note & Protocol: HPLC Analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
- CymitQuimica. CAS 1264-57-9: Decanoyl CoA.
- Cayman Chemical. Decanoyl-Coenzyme A (hydrate).
- ResearchGate. Commonly described methods for chemical synthesis of acyl-CoA....
- Frontiers. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses.
- AOCS. Biosynthesis of Fatty Acids.
- ResearchGate. (A) HPLC chromatogram illustrating separation of CoA compounds....
- Enzyme Kinetics.
- PMC. In Vitro Production of Coenzyme A Using Thermophilic Enzymes.
- ResearchGate. (PDF) Long-Chain Acyl-Coa Synthetases And Fatty Acid Channeling.
- MDPI. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection.
- PMC. Acyl-CoA synthesis, lipid metabolism and lipotoxicity.
- PMC. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters.
-
ACS Publications. Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Available from: [Link]
- Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase: Evidence for the Transfer of.
-
ResearchGate. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Available from: [Link]
- PMC. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.
-
ResearchGate. Comparison of synthetic and enzymatic reaction sets Most commonly, a.... Available from: [Link]
- Frontiers. Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes.
- PMC. Structural enzymology studies with the substrate 3S‐hydroxybutanoyl‐CoA: bifunctional MFE1 is a less efficient dehydrogenase than monofunctional HAD.
Sources
- 1. CAS 1264-57-9: Decanoyl CoA | CymitQuimica [cymitquimica.com]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Kinetics [sas.upenn.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Benchmarking Batch Consistency: A Technical Guide to Decanoyl Coenzyme A Salts
The "Black Box" Reagent Problem in Metabolic Assays
In high-throughput drug screening and metabolic phenotyping, Decanoyl Coenzyme A (Decanoyl-CoA) is a linchpin reagent.[1] It serves as the primary substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)—an enzyme critical to mitochondrial
However, commercial variability in Decanoyl-CoA salts is a silent source of experimental failure.[1] A "Standard Grade" batch with 90% purity may contain up to 10% free Coenzyme A (CoASH) or hydrolysis products.[1][2] Since CoASH is a potent product inhibitor of acyltransferases and dehydrogenases, batch-to-batch inconsistency often masquerades as biological variance, leading to false negatives in inhibitor screening or erratic
This guide provides a rigorous framework for evaluating Decanoyl-CoA quality, moving beyond simple certificate-of-analysis (CoA) claims to empirical validation.
Critical Quality Attributes (CQAs)
To ensure reproducibility, researchers must evaluate three specific attributes that differ significantly between "Standard" and "Precision" grades.
A. Purity & Thioester Integrity[1]
-
The Metric: The ratio of intact Decanoyl-CoA to free CoASH and oxidized dimers.
-
The Impact: Free CoASH acts as a competitive inhibitor against the acyl-CoA substrate in many enzymatic reactions. A batch with 5% excess free CoASH can shift apparent
values significantly.[1][2]
B. Salt Stoichiometry (Lithium vs. Ammonium)
-
Lithium Salts: Preferred for solubility and stability.[1][3] However, excess Lithium (
) can inhibit specific coupling enzymes (e.g., certain kinases or ATPases) used in downstream detection.[1][2] -
Ammonium Salts: Volatile and less stable; often lead to higher rates of hydrolysis during lyophilization.
C. Hydration State[1][2]
-
The Issue: Decanoyl-CoA is hygroscopic. Variations in water content (often not reported in molar mass calculations) lead to errors in preparing stock concentrations, causing "phantom" shifts in
.[1][2]
Comparative Analysis: Standard vs. Precision Grade
The following table contrasts typical commercial specifications with the stringent requirements necessary for kinetic benchmarking.
| Feature | Standard Grade (Generic) | Precision Grade (High-Consistency) | Impact on Assay |
| Purity (HPLC) | Low purity dilutes effective substrate concentration.[1][2] | ||
| Free Thiol (CoASH) | High free thiol causes product inhibition (e.g., MCAD).[1][2] | ||
| Salt Form | Variable (often undefined | Defined Trilithium ( | Consistent solubility and counter-ion effects.[1][2] |
| A232/A260 Ratio | Indicates intact thioester bond.[1][2] | ||
| Stability (-20°C) | 6 months | 12+ months (Desiccated) | Prevents spontaneous hydrolysis.[1][2] |
Visualizing the Validation Workflow
The following diagram outlines a self-validating QC workflow to accept or reject a batch of Decanoyl-CoA before it enters the assay pipeline.
Figure 1: Decision tree for incoming Quality Control of Decanoyl-CoA salts.
Experimental Protocols for Batch Validation
Protocol A: The "Spectral Ratio" Quick Check
Before running expensive HPLC, use UV spectrophotometry to assess the integrity of the thioester bond.
-
Principle: The Adenine moiety absorbs at 260 nm (Concentration), while the Thioester bond absorbs at 232 nm (Integrity).[1][2]
-
Procedure:
-
Interpretation:
Protocol B: HPLC Purity Analysis
This is the gold standard for quantifying free CoASH vs. Decanoyl-CoA.[1]
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1][2][4]
-
Mobile Phase A: 75 mM
, pH 4.9.[4] -
Gradient: 5% B to 60% B over 20 minutes.
-
Expected Retention: Free CoASH elutes early (polar); Decanoyl-CoA elutes later (hydrophobic tail).[1][2]
Protocol C: Biological Stability (Hydrolysis Pathway)
Understanding how Decanoyl-CoA degrades is vital for troubleshooting.[1][2]
Figure 2: Hydrolysis pathway.[1][2] High pH or improper storage releases Free CoA, which inhibits MCAD activity.[1]
References
-
BenchChem. (2025).[1][2][4] Purification of (S)-3-Hydroxy-9-methyldecanoyl-CoA by HPLC. Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] Decanoyl coenzyme A monohydrate Product Specification. Retrieved from [1][2]
-
Cayman Chemical. (n.d.).[1][2] Decanoyl-Coenzyme A (hydrate) Product Insert. Retrieved from [1][2]
-
Lehman, T. C., et al. (1990).[1][2] An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion. Analytical Biochemistry. Retrieved from
-
ThermoFisher Scientific. (n.d.).[1][2] Extinction Coefficients for Protein and Nucleotide Analysis. Retrieved from [1][2]
Sources
A Comparative Guide to the Reaction Rates of C8, C10, and C12 Acyl-CoAs in Cellular Metabolism
For researchers, scientists, and professionals in drug development, a nuanced understanding of fatty acid metabolism is paramount. The kinetics of medium-chain fatty acyl-CoAs (MC-acyl-CoAs), specifically octanoyl-CoA (C8-CoA), decanoyl-CoA (C10-CoA), and lauroyl-CoA (C12-CoA), are of particular interest due to their central role in mitochondrial β-oxidation and their implications in various metabolic disorders. This guide provides an in-depth comparison of the relative reaction rates of these three key metabolites, supported by experimental data and detailed protocols for their analysis.
The Significance of Medium-Chain Acyl-CoAs in Metabolism
Medium-chain fatty acids, comprising 6 to 12 carbon atoms, are a critical energy source, especially during periods of fasting.[1][2] Unlike their long-chain counterparts, they can enter the mitochondria for β-oxidation without the need for the carnitine shuttle, although this transport system can also facilitate their entry.[3] The initial and often rate-limiting step in their oxidation is catalyzed by acyl-CoA dehydrogenases.[2] The efficiency of this first enzymatic reaction varies depending on the chain length of the acyl-CoA, influencing the overall metabolic flux.
Comparative Analysis of Reaction Rates
The primary enzyme responsible for the dehydrogenation of C8, C10, and C12 acyl-CoAs in the mitochondrial matrix is Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[2] The substrate specificity of MCAD is a key determinant of the relative reaction rates of these acyl-CoAs.
Experimental evidence indicates that MCAD exhibits a clear preference for C8-CoA. While the enzyme is active on a range of medium-chain acyl-CoAs (typically C6 to C12), its maximal catalytic activity is observed with octanoyl-CoA.[2] The reaction rates for C10-CoA and C12-CoA are progressively lower. This preference is attributed to the structural fit of the C8 acyl chain within the enzyme's hydrophobic active site pocket.[2]
| Acyl-CoA | Common Name | Chain Length | Relative Reaction Rate with MCAD |
| C8-CoA | Octanoyl-CoA | 8 Carbons | Highest |
| C10-CoA | Decanoyl-CoA | 10 Carbons | Intermediate |
| C12-CoA | Lauroyl-CoA | 12 Carbons | Lowest |
This table summarizes the general substrate preference of Medium-Chain Acyl-CoA Dehydrogenase (MCAD). The relative rates are a consensus from multiple sources indicating C8-CoA as the optimal substrate.
It is important to note that other enzymes, such as those in peroxisomal β-oxidation, can also metabolize these medium-chain acyl-CoAs. Peroxisomal acyl-CoA oxidases also exhibit substrate specificity, with some isoforms preferring medium-chain lengths.[4]
Experimental Protocols for Measuring Acyl-CoA Reaction Rates
The determination of reaction rates for C8, C10, and C12 acyl-CoAs is crucial for understanding their metabolic fate. A common and reliable method is the spectrophotometric assay of acyl-CoA dehydrogenase activity.
Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol is based on the reduction of an electron acceptor, which can be monitored as a change in absorbance.
Principle: The MCAD-catalyzed dehydrogenation of the acyl-CoA substrate reduces a flavin adenine dinucleotide (FAD) cofactor within the enzyme. The reduced FAD is then re-oxidized by an artificial electron acceptor, such as ferricenium hexafluorophosphate or phenazine methosulfate, which in its reduced form can be quantified spectrophotometrically.[1][5]
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Acyl-CoA substrates (C8-CoA, C10-CoA, C12-CoA): 10 mM stock solutions in water
-
Electron Acceptor (e.g., Ferricenium hexafluorophosphate): 10 mM stock solution in water
-
Purified MCAD enzyme or mitochondrial extract
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor at a final concentration of 200 µM.
-
Add the acyl-CoA substrate (C8-CoA, C10-CoA, or C12-CoA) to a final concentration of 50 µM.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a known amount of the MCAD enzyme or mitochondrial extract.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for ferricenium) over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
Data Analysis: The rate of reaction is proportional to the change in absorbance per unit of time. By comparing the rates obtained for C8-CoA, C10-CoA, and C12-CoA, their relative reactivity with MCAD can be determined.
Visualizing the Metabolic Context
To better understand the role of these acyl-CoAs, it is helpful to visualize their entry into the β-oxidation pathway and the experimental workflow for assessing their reaction rates.
Caption: Mitochondrial β-oxidation of C8, C10, and C12 Acyl-CoAs.
Caption: Workflow for Spectrophotometric Assay of Acyl-CoA Dehydrogenase.
Conclusion
The relative reaction rates of C8, C10, and C12 acyl-CoAs are primarily dictated by the substrate specificity of key metabolic enzymes like Medium-Chain Acyl-CoA Dehydrogenase. Experimental data consistently show that C8-CoA is the preferred substrate for MCAD, leading to a higher reaction rate compared to C10-CoA and C12-CoA. This fundamental kinetic difference has significant implications for cellular energy metabolism and the pathophysiology of metabolic diseases. The provided experimental protocol offers a robust method for researchers to quantify these differences and further investigate the intricacies of fatty acid oxidation.
References
-
Lehman, T. C., & Thorpe, C. (1993). A specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation. Analytical Biochemistry, 214(2), 528-534. [Link]
-
Wanders, R. J., Vreken, P., den Boer, M. E., Wijburg, F. A., van Gennip, A. H., & IJlst, L. (1999). A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts. Clinica Chimica Acta, 283(1-2), 179-186. [Link]
-
Van Veldhoven, P. P., & Mannaerts, G. P. (1994). Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase. Journal of Biological Chemistry, 269(40), 24997-25003. [Link]
-
Helms, B., Wötzel, N., & Kindl, H. (1998). Higher-plant medium- and short-chain acyl-CoA oxidases: identification, purification and characterization of two novel enzymes of eukaryotic peroxisomal beta-oxidation. The Biochemical journal, 331(Pt 2), 435–443. [Link]
-
Gramer, G., & Fang-Hoffmann, J. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In StatPearls. StatPearls Publishing. [Link]
-
themedicalbiochemistrypage.org. (2023). Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. [Link]
-
Wang, Y., et al. (2018). Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs. FEBS Letters, 592(3), 397-408. [Link]
-
Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases - A mechanistic overview. The FEBS journal, 271(3), 494–508. [Link]
Sources
- 1. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 4. Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
decanoyl Coenzyme A (ammonium salt) proper disposal procedures
This guide outlines the technical protocols for the safe and compliant disposal of Decanoyl Coenzyme A (ammonium salt) . It is designed for researchers and laboratory managers requiring immediate, actionable procedures that align with GLP (Good Laboratory Practice) and environmental safety standards.[1]
Executive Summary: Immediate Action Plan
Decanoyl Coenzyme A (ammonium salt) is a medium-chain fatty acyl-thioester used primarily in metabolic research.[1] While generally classified as non-hazardous under GHS standards for acute toxicity, it is a bioactive biochemical and must be managed as Chemical Waste .[1]
-
Primary Hazard: Low. Potential mild irritation (eyes/respiratory) due to the ammonium salt form.[1][2]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, releasing Coenzyme A and Decanoic Acid.[1]
-
Critical Prohibition: NEVER mix ammonium salts with bleach (sodium hypochlorite) or strong oxidizers; this generates toxic chloramine gas.[1]
-
Disposal Route: Incineration via a licensed chemical waste contractor is the standard for all CoA derivatives.[1]
Material Assessment & Causality
To dispose of this material correctly, one must understand its chemical behavior.[1] The disposal choice is dictated by the molecule's specific vulnerabilities and formulation.
Chemical Properties & Stability
| Property | Detail | Operational Implication |
| Structure | C10-Fatty Acid linked to CoA via Thioester | High energy bond; biologically active.[1] |
| Form | Ammonium Salt (Powder) | Water-soluble; potential ammonia release at high pH.[1] |
| Stability | Labile (Thioester bond) | Degrades rapidly > pH 8.0 or > 0°C. |
| Reactivity | Incompatible with Strong Oxidizers | Do not mix with bleach or chromic acid.[1] |
Expert Insight: The "ammonium salt" designation is critical. While it improves solubility compared to the free acid, it introduces a specific incompatibility with hypochlorite-based disinfectants.[1] In a waste stream, mixing this specific CoA salt with bleach (common in biological waste treatment) can release hazardous vapors.[1] Therefore, it must be segregated from "Bio-Bleach" streams.[1]
Step-by-Step Disposal Protocols
Choose the protocol matching the physical state of your waste.
Protocol A: Solid Waste (Expired/Degraded Powder)
Use this for lyophilized powder in vials that has degraded or expired.[1]
-
Segregation: Do not empty the vial. Keep the substance in its original container to minimize dust generation.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to protect the label and contain any breakage.
-
Disposal: Deposit into the Solid Chemical Waste Drum intended for incineration.
Protocol B: Aqueous Solutions (Buffers/Reaction Mixtures)
Use this for leftover reaction mixtures (e.g., enzymatic assays) dissolved in water or Tris/HEPES buffers.[1]
-
Neutralization (Optional but Recommended):
-
Collection: Pour into a Non-Halogenated Aqueous Waste container.
-
Incompatibility Check: Ensure this waste container does not contain bleach or strong oxidizers.[1]
-
Labeling: List all components (e.g., "Water 98%, Decanoyl CoA <1%, Tris Buffer 1%").
Protocol C: Solvent-Contaminated Waste
Use this if the CoA was dissolved in DMSO, Ethanol, or Methanol.[1]
-
Collection: Pour into the Organic Solvent Waste container (Non-Halogenated).
-
Consolidation: Can be mixed with standard organic solvents (Acetone, Methanol, Acetonitrile).[1]
-
Disposal: Incineration via contractor.[1]
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating Decanoyl CoA waste streams to ensure safety and compliance.
Figure 1: Decision tree for segregating Decanoyl CoA waste.[1] Note the critical check point for bleach incompatibility.
Safety & Regulatory Compliance
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber gloves (0.11 mm minimum thickness) provide adequate protection against incidental contact.[1]
-
Respiratory: If handling large quantities of powder, use a P95 dust mask or work inside a fume hood to prevent inhalation of ammonium salt dust.[1]
Regulatory Framework
-
EPA (USA): Decanoyl CoA is not listed on the RCRA P-list (acutely hazardous) or U-list.[1] However, it falls under the "Cradle-to-Grave" responsibility.[1] It must be disposed of via a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Drain Disposal: While technically biodegradable, drain disposal is strongly discouraged in research environments to prevent exceeding local effluent limits for Chemical Oxygen Demand (COD) and nitrogen (from the ammonium).[1]
Spill Management
-
Solid Spill: Sweep up carefully to avoid dust.[1] Place in a sealed container. Wipe area with water.[1][4]
-
Liquid Spill: Absorb with paper towels or inert absorbent (vermiculite).[1]
-
Decontamination: Clean the surface with a mild detergent and water.[1] Do not use bleach.[1]
References
-
PubChem. (2025).[1] Decanoyl-coenzyme A Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Personal protective equipment for handling decanoyl Coenzyme A (ammonium salt)
Comprehensive Safety and Handling Guide: Decanoyl Coenzyme A (Ammonium Salt)
This guide provides essential safety protocols and operational directives for the handling of Decanoyl Coenzyme A (ammonium salt), a critical reagent in metabolic research and drug development.[1][2] Adherence to these procedures is paramount for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance. The information herein is synthesized from established safety data for fatty acid ammonium salts and general best practices for handling sensitive biochemical reagents.[3][4][5]
Core Principle: Proactive Risk Mitigation
Decanoyl Coenzyme A is a complex biomolecule used to investigate fundamental cellular processes, including fatty acid metabolism and energy production.[1][6] While not classified under the Globally Harmonized System (GHS) with specific, severe hazard warnings, its nature as a fine biochemical powder and an ammonium salt of a fatty acid necessitates a robust safety posture. The primary risks stem from inadvertent exposure through inhalation of airborne powder, eye contact, and potential, though uncharacterized, biological effects upon absorption.[7] This protocol is designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous procedural discipline.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[4][8] The following equipment is mandatory when handling Decanoyl Coenzyme A (ammonium salt) in its powdered form or in solution.
| Protection Area | Required Equipment | Rationale and Expert Guidance |
| Eye & Face | Chemical safety goggles with side shields. A full-face shield is required when handling quantities greater than 1 gram. | Fatty acid salts are known eye irritants. Goggles provide a seal against fine airborne particulates, while a face shield offers a secondary barrier against splashes during solution preparation.[3] |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact.[3] Gloves must be inspected for tears or defects before each use and should be changed immediately if contamination is suspected.[5] Always wash hands thoroughly after removing gloves.[3][5] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] Should be kept fully fastened during all handling procedures. |
| Respiratory | Required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. | Handling fine powders can generate airborne dust that may cause respiratory irritation.[7] If engineering controls are not available, a NIOSH-approved N95 (or higher) respirator is mandatory.[3][9] |
Step-by-Step Safe Handling Workflow
This workflow provides a systematic approach to handling Decanoyl Coenzyme A from receipt to use, minimizing exposure risk at every stage.
Step 1: Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or loss of containment.
-
Store the compound in a tightly sealed container in a freezer at or below -15°C, as recommended for long-term stability.[1][10]
-
Log the receipt and opening dates on the container to track its lifecycle.[9]
Step 2: Preparation for Weighing
-
Don all required PPE as outlined in the table above.
-
Designate a specific work area, such as a chemical fume hood or a ventilated balance enclosure, for handling the powdered compound.[7][9] This is a critical engineering control to prevent the release of chemical dust into the laboratory environment.
-
Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatulas, microcentrifuge tubes) before retrieving the chemical from storage.
Step 3: Weighing and Aliquoting
-
Briefly centrifuge the vial before opening to ensure all powder is at the bottom.[11]
-
Inside the ventilated enclosure, carefully open the container.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to weigh paper or directly into a tared vessel. Avoid any actions that could create dust clouds.
-
Once the desired amount is weighed, securely close the primary container and return it to its designated cold storage location immediately.
Step 4: Solubilization
-
Decanoyl Coenzyme A is soluble in water and buffers.[12]
-
Prepare the stock solution by adding the solvent to the vessel containing the pre-weighed powder. Do not add powder to the liquid, as this increases the risk of aerosolization.
-
Cap the vessel and mix by vortexing or pipetting until fully dissolved. Sonication may be used if necessary.[12]
-
Causality Note: Aqueous solutions of Coenzyme A are most stable at a slightly acidic pH (2-6) and should be stored in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles and exposure to basic conditions.[12] Prepare fresh solutions for critical experiments whenever possible.
Spill Management and Emergency Procedures
Accidents require immediate and correct responses to minimize harm.[5]
-
Small Powder Spill:
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed bag or container for chemical waste disposal.[4]
-
Decontaminate the area with an appropriate cleaning solution.
-
-
Exposure Protocols:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[3] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or discomfort persists, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.
-
Operational and Disposal Plan
Responsible disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All materials that have come into direct contact with Decanoyl Coenzyme A—including gloves, weigh boats, pipette tips, and spill cleanup debris—must be considered chemical waste.[4]
-
Containment: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[13][14] The label should include the chemical name and associated hazards.
-
Final Disposal: Arrange for disposal through your institution's licensed chemical waste management contractor.[3][13] Do not dispose of this material down the drain, as fatty acid salts may be hazardous to aquatic organisms.
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling Decanoyl Coenzyme A (ammonium salt).
Caption: Workflow for handling Decanoyl Coenzyme A.
References
- Qualican. (2019, May 8).
- BenchChem. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Agricultural Marketing Service. (2006, April 29).
- BenchChem. (n.d.). Essential Guide to the Proper Disposal of S-Acetoacetyl Coenzyme A.
- University of California, Los Angeles. (n.d.).
- Quimivita. (2025, March 25).
- Saffron Building Material Trading LLC. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
- MBP INC. (2025, October 13). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment.
- Good Day's Work. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- AppliChem. (n.d.).
- Government of Canada. (2017, February 28).
- Cayman Chemical. (2025, June 2).
- National Center for Biotechnology Information. (n.d.). Decanoyl-coenzyme A. PubChem.
- Echemi. (n.d.). Decanoic acid, ammonium salt (1:1)
- Chem-Impex. (n.d.).
- TCI Chemicals. (2025, June 3).
- Sigma-Aldrich. (n.d.). Coenzyme A Assay Kit.
- Merck Millipore. (2024, July 2).
- Bas-Smith, G. H., et al. (2017, August 23). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI.
- Santa Cruz Biotechnology. (n.d.).
- Alfa Chemistry. (n.d.). Introduction to Coenzyme A.
- The Good Scents Company. (n.d.). decanoyl coenzyme A, 1264-57-9.
- AmBeed. (n.d.). Decanoyl coenzyme A.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Decanoyl coenzyme A monohydrate | CAS 1264-57-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. qualican.ca [qualican.ca]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. echemi.com [echemi.com]
- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 9. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 10. Decanoyl coenzyme A | Decanoyl CoA | Fatty Acid Elongation Primer | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. neolab.de [neolab.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. saffronchemicals.com [saffronchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
